3'-Fluoro-5'-(trifluoromethyl)acetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIYAWLPLVWTJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372119 | |
| Record name | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202664-54-8 | |
| Record name | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202664-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Fluoro-5'-(trifluoromethyl)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Fluorinated Ketones
An In-Depth Technical Guide to 3'-Fluoro-5'-(trifluoromethyl)acetophenone
This guide provides a comprehensive technical overview of this compound, a key fluorinated building block in modern medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's properties, synthesis, characterization, applications, and safety protocols, grounding technical data with practical, field-proven insights.
The introduction of fluorine and fluorinated moieties, such as the trifluoromethyl (-CF3) group, into organic molecules is a cornerstone of modern drug design.[1] These substitutions can profoundly alter a compound's physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and receptor binding affinity.[1] this compound (CAS No. 202664-54-8 ) is a prime example of a strategically designed intermediate that leverages these benefits. Its structure, featuring both a fluorine atom and a trifluoromethyl group on the aromatic ring, makes it a highly valuable precursor for synthesizing complex, biologically active compounds, particularly in the development of novel therapeutics.[2] This guide serves to elucidate the core scientific principles and practical methodologies associated with this important chemical entity.
Physicochemical & Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and research. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 202664-54-8 | [3] |
| Molecular Formula | C₉H₆F₄O | |
| Molecular Weight | 206.14 g/mol | [4] |
| Synonyms | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one, 3-Acetyl-5-fluorobenzotrifluoride | [2][3] |
| Appearance | White/clear crystals | [2] |
| Boiling Point | 180.6 ± 35.0 °C (Predicted) | [2] |
| Density | 1.299 ± 0.06 g/cm³ (Predicted) | [2] |
| Refractive Index | 1.449 | [2][3] |
| Storage Conditions | 2-8°C, Protect from light | [2] |
Synthesis Pathway: A Mechanistic Approach
The synthesis of substituted acetophenones often relies on robust and well-established chemical transformations. A representative and industrially relevant pathway to this compound proceeds from 3-fluoro-5-(trifluoromethyl)aniline, leveraging a diazotization-coupling-hydrolysis sequence. This multi-step process is favored for its reliability and scalability.
Caption: Representative synthesis workflow for this compound.
Detailed Experimental Protocol
Step 1: Diazotization of 3-Fluoro-5-(trifluoromethyl)aniline
-
Rationale: This initial step converts the primary aromatic amine into a diazonium salt, a versatile intermediate highly susceptible to nucleophilic substitution. The reaction is conducted at low temperatures (0–5°C) to prevent the unstable diazonium salt from decomposing.
-
Procedure:
-
Slowly add 3-fluoro-5-(trifluoromethyl)aniline to a pre-cooled (0°C) aqueous solution of sulfuric acid in a four-neck flask equipped with a mechanical stirrer and thermometer.
-
Maintain the temperature between 0–5°C while adding a solution of sodium nitrite (NaNO₂) dropwise.
-
After the addition is complete, stir the mixture for an additional 20-30 minutes to ensure complete formation of the diazonium salt. A small amount of urea can be added to quench any excess nitrous acid.
-
Step 2: Copper-Catalyzed Coupling with Acetaldoxime
-
Rationale: The diazonium salt is coupled with acetaldoxime in the presence of a copper salt catalyst. The copper catalyst is crucial for facilitating the reaction, which forms a new carbon-carbon bond. Precise control of pH and temperature is critical to maximize yield and minimize side reactions.
-
Procedure:
-
In a separate reaction vessel, prepare a mixture of acetaldoxime, a copper salt (e.g., copper sulfate or copper acetate), acetic acid, and an organic solvent like toluene.[5][6]
-
Cool this mixture to below 5°C.
-
Slowly add the previously prepared diazonium salt solution to the acetaldoxime mixture. Simultaneously, add a base (e.g., 30% sodium hydroxide solution) dropwise to maintain the pH of the reaction mixture between 4.0 and 4.5.[5][6]
-
After the addition, allow the reaction to proceed to completion. The reaction progress can be monitored by GC or TLC.
-
Once complete, separate the organic (toluene) layer containing the coupled oxime intermediate.
-
Step 3: Hydrolysis to the Final Product
-
Rationale: The final step involves the acid-catalyzed hydrolysis of the oxime intermediate to the desired ketone. Heating the mixture drives the reaction to completion.
-
Procedure:
-
Add aqueous hydrochloric acid (e.g., 20% concentration) to the organic phase from the previous step.[6]
-
Heat the mixture to reflux (approximately 90–95°C) with vigorous stirring until the hydrolysis is complete (monitor by GC).[6]
-
After cooling, separate the organic layer. Wash it with a mild base (e.g., sodium bicarbonate solution) and then with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent (toluene) under reduced pressure. The crude product can be further purified by vacuum distillation to yield high-purity this compound.
-
Analytical Characterization
Confirming the identity, structure, and purity of the synthesized compound is a critical, self-validating step in any chemical protocol. A multi-technique approach is employed for comprehensive characterization.
Caption: Integrated workflow for the analytical characterization of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the acetyl group protons (a singlet around 2.6 ppm) and distinct splitting patterns for the aromatic protons, confirming the substitution pattern.
-
¹³C NMR: Provides the number of unique carbon environments, including signals for the carbonyl carbon, methyl carbon, and aromatic carbons (with C-F couplings).
-
¹⁹F NMR: Crucial for fluorinated compounds. It will show two distinct signals: one for the aromatic fluorine and another for the -CF₃ group, confirming their presence and chemical environment.
-
-
Infrared (IR) Spectroscopy: Will display a strong absorption band characteristic of the ketone carbonyl (C=O) stretch, typically around 1690-1710 cm⁻¹. Additional bands will confirm the presence of the C-F bonds and the aromatic ring.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 206.14 g/mol .
-
Chromatography (GC/HPLC): These techniques are essential for determining the purity of the final product, often reported as a percentage (e.g., >98%).
Applications in Research and Development
This compound is primarily utilized as a versatile intermediate in the synthesis of high-value organic molecules.[4]
-
Pharmaceuticals: Its principal application is in the synthesis of active pharmaceutical ingredients (APIs). It serves as a building block for creating compounds aimed at treating pain-related conditions.[4][2] The dual fluorine substitution pattern is intentionally designed to enhance the pharmacological profile of the final drug candidate, improving aspects like cell membrane permeability and resistance to metabolic degradation.[1]
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound can be a precursor for advanced pesticides and herbicides. The trifluoromethyl group is a well-known feature in many modern agrochemicals, contributing to their potency and stability.
-
Materials Science: Fluorinated aromatic ketones are also used in the development of specialized polymers and advanced materials where properties like thermal stability and chemical resistance are desired.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant.[3]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
-
Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[7][8]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge.[7][9]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[10]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
-
-
Storage:
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 202664-54-8 [amp.chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | 202664-54-8 [chemicalbook.com]
- 5. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 7. sanlorenzousd-keenan.safeschoolssds.com [sanlorenzousd-keenan.safeschoolssds.com]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Technical Guide to 3'-Fluoro-5'-(trifluoromethyl)acetophenone: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Ketones in Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic character, can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. Among the repertoire of fluorinated building blocks, 3'-Fluoro-5'-(trifluoromethyl)acetophenone stands out as a versatile and highly valuable intermediate. Its structure, featuring both a fluorine atom and a trifluoromethyl group on the aromatic ring, offers a unique combination of electronic and steric properties that are highly sought after in the design of novel therapeutics.
This technical guide provides an in-depth exploration of this compound, offering insights into its chemical and physical properties, robust analytical characterization, synthesis methodologies, and its critical role in the development of advanced pharmaceutical agents. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide not just data, but a deeper understanding of the causality behind its application and synthesis.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is paramount for its effective utilization in synthesis and process development. The data presented below provides a comprehensive physicochemical and spectroscopic profile of this compound.
Core Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₆F₄O | [1] |
| Molecular Weight | 206.14 g/mol | [1] |
| CAS Number | 202664-54-8 | [1] |
| Appearance | Clear, colorless to very slightly yellow liquid | [2] |
| Boiling Point | ~180.6 °C (Predicted) | [1] |
| Density | ~1.299 g/cm³ (Predicted) | [1] |
Spectroscopic Data for Structural Elucidation
The unequivocal identification of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral characteristics, which serve as a benchmark for quality control and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural analysis of fluorinated compounds. The presence of both ¹⁹F and ¹H active nuclei provides a wealth of information.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The coupling of the aromatic protons with the fluorine atom will result in characteristic splitting patterns.
-
¹³C NMR: The carbon NMR will reveal the number of unique carbon environments. The carbon atoms attached to or near the fluorine and trifluoromethyl groups will exhibit characteristic chemical shifts and coupling constants (J-coupling).
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated molecules due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[3][4] Two distinct signals are expected: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl group. The chemical shifts and coupling patterns provide unambiguous confirmation of the substitution pattern.[5][6]
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the ketone.
-
Bands in the region of 1600-1450 cm⁻¹ due to C=C stretching in the aromatic ring.
-
Strong absorption bands in the 1350-1100 cm⁻¹ region, characteristic of C-F bonds of the trifluoromethyl group.[1]
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): An intense peak at m/z 206, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns: The fragmentation of acetophenones is well-understood.[7][8] A primary fragmentation pathway involves the loss of the methyl group (•CH₃), leading to a prominent peak at m/z 191 (M-15). Further fragmentation can involve the loss of carbon monoxide (CO) from this fragment, resulting in a peak at m/z 163. The presence of the trifluoromethyl group can also lead to characteristic fragmentation patterns, including the loss of •CF₃.[9]
Synthesis Strategies: A Rationale-Driven Approach
The synthesis of this compound can be approached through several established organic chemistry methodologies. The choice of a particular route is often dictated by the availability of starting materials, scalability, and desired purity of the final product. A common and logical approach involves a Grignard reaction, a powerful tool for carbon-carbon bond formation.
Illustrative Synthetic Workflow: Grignard Reaction
The following diagram outlines a logical workflow for the synthesis of this compound via a Grignard reagent.
Caption: A logical workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical, based on established methods)
The following protocol is a representative example based on well-established procedures for Grignard reactions and subsequent acylations.[10]
Step 1: Formation of the Grignard Reagent
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, place a solution of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed.
-
Slowly add the remaining bromide solution to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Acylation Reaction
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride or acetic anhydride in anhydrous THF via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagent.
-
Initiation with Iodine: The surface of magnesium metal is often coated with a layer of magnesium oxide, which can inhibit the reaction. A small amount of iodine helps to activate the magnesium surface.
-
Temperature Control during Acylation: The reaction of the Grignard reagent with the acylating agent is highly exothermic. Low temperatures are maintained to control the reaction rate and prevent side reactions.
-
Aqueous Work-up with Ammonium Chloride: A saturated solution of ammonium chloride is a mild acid that effectively quenches the reaction and protonates the intermediate alkoxide without causing unwanted side reactions that could occur with stronger acids.
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a key intermediate in the synthesis of biologically active molecules. The presence of both a fluorine and a trifluoromethyl group can significantly enhance the pharmacological properties of a lead compound.[11][12][13] The trifluoromethyl group, in particular, is known to increase lipophilicity, which can improve membrane permeability and bioavailability.[11][14] It can also block metabolic pathways, leading to a longer half-life of the drug in the body.
Case Study: Synthesis of Chiral Alcohols for Neuroprotective Agents
A notable application of a closely related compound, 3'-(trifluoromethyl)acetophenone, is in the synthesis of the chiral alcohol, (R)-1-[3-(trifluoromethyl)phenyl]ethanol. This chiral alcohol is a key building block for the preparation of neuroprotective compounds.[13] The synthesis is achieved through the asymmetric reduction of the ketone, a reaction that can be catalyzed by enzymes, demonstrating the synergy between organic synthesis and biotechnology.
Caption: Application in the synthesis of a key chiral intermediate for neuroprotective agents.
This example underscores the importance of this compound and its analogs as precursors to high-value, stereochemically defined intermediates for the pharmaceutical industry. The principles of this transformation are directly applicable to this compound, paving the way for the synthesis of novel, dually fluorinated chiral alcohols with potentially enhanced therapeutic properties.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is classified as an irritant.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its unique substitution pattern offers a gateway to novel molecular architectures with potentially superior pharmacological profiles. A thorough understanding of its properties, synthesis, and applications, as detailed in this guide, empowers researchers to leverage its full potential in the quest for new and improved therapeutics. The self-validating nature of its analytical characterization ensures the integrity of subsequent synthetic steps, a critical aspect of trustworthy and reproducible scientific research. As the demand for more effective and safer drugs continues to grow, the importance of well-characterized and strategically designed building blocks like this compound will undoubtedly continue to rise.
References
- 1. researchgate.net [researchgate.net]
- 2. Cas 349-76-8,3'-(Trifluoromethyl)acetophenone | lookchem [lookchem.com]
- 3. biophysics.org [biophysics.org]
- 4. azom.com [azom.com]
- 5. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. asdlib.org [asdlib.org]
- 8. researchgate.net [researchgate.net]
- 9. notes.fluorine1.ru [notes.fluorine1.ru]
- 10. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
Technical Guide to the Physicochemical Characterization of 3'-Fluoro-5'-(trifluoromethyl)acetophenone
Abstract
This technical guide provides a comprehensive overview of the core physical and spectral properties of 3'-Fluoro-5'-(trifluoromethyl)acetophenone (CAS No. 202664-54-8), a key fluorinated building block in modern medicinal and agrochemical research. Due to the limited publicly available experimental data for this specific compound, this guide establishes a framework for its characterization. We will leverage data from the closely related analogue, 3'-(Trifluoromethyl)acetophenone (CAS No. 349-76-8), to illustrate the principles and experimental methodologies essential for its analysis. This document is intended for researchers, chemists, and drug development professionals, offering both foundational data and the practical, field-proven protocols required for its empirical validation.
Introduction and Strategic Importance
Fluorinated organic compounds have become indispensable in the development of modern pharmaceuticals and advanced materials. The strategic incorporation of fluorine atoms can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is a prime example of a high-value synthetic intermediate, featuring two distinct fluorine-containing moieties: a fluoro group and a trifluoromethyl group. This dual substitution pattern presents a unique electronic and steric profile, making it a desirable scaffold for creating novel bioactive agents.
A thorough understanding of a compound's physical properties is not merely an academic exercise; it is the bedrock of successful process development, formulation, and quality control. Properties such as boiling point, solubility, and spectral characteristics dictate everything from reaction conditions and purification strategies to storage and handling. This guide explains the causality behind the selection of analytical techniques and provides robust, self-validating protocols for their execution.
Compound Identification and Core Properties
Precise identification is the first step in any rigorous scientific investigation. The fundamental identifiers for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | SynQuest Labs[1] |
| CAS Number | 202664-54-8 | SynQuest Labs[1] |
| Molecular Formula | C₉H₆F₄O | SynQuest Labs[1] |
| Molecular Weight | 206.14 g/mol | Oakwood Chemical[2] |
| Structure | ![]() | - |
While specific experimental data for properties like boiling point and density are not widely published for this compound, we can infer its likely characteristics and outline the definitive methods for their determination by examining its structural analogue, 3'-(Trifluoromethyl)acetophenone.
Table 2.1: Physicochemical Properties of Analogue Compound: 3'-(Trifluoromethyl)acetophenone (CAS 349-76-8)
| Property | Value | Significance & Rationale |
| Appearance | Colorless to red to green clear liquid | Provides a first-pass quality check. Color variation may indicate impurities.[3] |
| Boiling Point | 198-200 °C at 760 mmHg | Critical for purification by distillation and for defining safe upper-temperature limits in reactions.[4][5] |
| Density | 1.235 - 1.26 g/mL at 25 °C | Essential for process calculations, including reactor volume and mass transfer estimations.[3][5] |
| Refractive Index (n20/D) | 1.4611 | A rapid and non-destructive method for identity and purity verification.[5] |
| Flash Point | 79 - 83 °C (closed cup) | Defines the flammability hazard and dictates storage and handling requirements.[6] |
| Water Solubility | 0.62 g/L at 25 °C | Impacts choices for aqueous workups, extraction solvents, and environmental fate. |
| LogP (Partition Coeff.) | 2.55 - 2.91 | Predicts lipophilicity, a key parameter in drug design for membrane permeability and bioavailability.[6] |
Experimental Workflows & Methodologies
The following sections detail the authoritative protocols for determining the key physical properties of novel acetophenone derivatives like the title compound.
Boiling Point Determination via Ebulliometry
Causality: For high-purity compounds, determining the boiling point under controlled pressure is fundamental for establishing a reliable physical constant. While distillation is common, a dedicated ebulliometer provides higher accuracy by ensuring a true vapor-liquid equilibrium. This is critical for thermodynamic calculations and validating purification processes.
Protocol:
-
Apparatus Setup: Assemble the ebulliometer, ensuring the boiling flask, condenser, and calibrated thermometer or thermocouple are correctly positioned. The system must be sealed to allow for pressure control.
-
Sample Introduction: Charge the boiling flask with approximately 10-15 mL of the sample. Add boiling chips to ensure smooth boiling.
-
Pressure Regulation: Connect the apparatus to a vacuum pump and a precise pressure controller/manometer. Set the target pressure (e.g., 760 mmHg for atmospheric boiling point).
-
Heating: Gradually heat the sample using a heating mantle.
-
Equilibrium Measurement: Observe the temperature reading. The boiling point is the stable temperature at which the liquid and vapor phases are in equilibrium, characterized by a steady reflux on the thermometer bulb.
-
Data Recording: Record the stable temperature and the precise pressure. Repeat the measurement at different pressures if a vapor pressure curve is desired.
Caption: Workflow for Boiling Point Determination.
Solubility Assessment (Shake-Flask Method)
Causality: Understanding a compound's solubility in various solvents is paramount for drug development (formulation) and chemical synthesis (reaction media, crystallization). The shake-flask method, while simple, is a gold-standard technique for determining thermodynamic solubility.
Protocol:
-
Preparation: In a series of glass vials, add an excess amount of this compound to a known volume (e.g., 5 mL) of each test solvent (e.g., water, ethanol, DMSO, toluene).
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess solid has settled. Centrifuge the samples to ensure complete separation of the solid from the supernatant.
-
Quantification: Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze its concentration using a calibrated analytical technique, such as HPLC-UV or quantitative NMR.
-
Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and dilution factor.
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopy provides an unambiguous structural confirmation. Based on the structure of this compound, the following spectral characteristics are predicted. The data from the analogue compound (CAS 349-76-8) is provided for illustrative context.[6][7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR is expected to show signals for the acetyl methyl group (a singlet around 2.6 ppm) and the aromatic protons. The aromatic region will be complex due to proton-proton and proton-fluorine coupling.
-
¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon (~196 ppm), the methyl carbon (~26 ppm), the trifluoromethyl carbon (a quartet), and the aromatic carbons, which will exhibit C-F coupling.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. Two distinct signals are expected: one for the aromatic fluorine and one for the trifluoromethyl group, each with its own characteristic chemical shift and coupling pattern.
Illustrative Data (¹H NMR for Analogue CAS 349-76-8): Signals are observed at approximately 8.21, 8.15, 7.82, and 7.62 ppm for the aromatic protons, and a singlet at 2.65 ppm for the methyl protons.[10]
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and powerful tool for identifying functional groups. The presence of a strong, sharp absorption band for the carbonyl group is a key diagnostic feature for acetophenones.
-
Predicted Absorptions:
-
~1690-1710 cm⁻¹: A strong C=O (carbonyl) stretch.
-
~1100-1350 cm⁻¹: Strong, complex bands corresponding to C-F stretching from the -CF₃ and Ar-F groups.
-
~2900-3100 cm⁻¹: C-H stretching from the methyl and aromatic groups.
-
The NIST Chemistry WebBook provides an evaluated IR spectrum for the analogue compound, which can be used as a reference.[9]
Caption: Relationship between Structure and Physical Properties.
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the exact molecular weight and fragmentation patterns, which serve as a final confirmation of identity.
-
Expected Analysis: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z = 206.14. Key fragmentation patterns would include the loss of the methyl group ([M-15]⁺) to form the acylium ion, and the loss of the acetyl group ([M-43]⁺). The NIST database contains the EI mass spectrum for the analogue compound, showing a molecular ion at m/z 188 and a base peak at m/z 173, corresponding to the loss of the methyl group.[11]
Safety and Handling
As a research chemical, this compound must be handled with appropriate care. The following precautions are based on the Safety Data Sheet (SDS) provided by SynQuest Laboratories.[1]
-
Hazard Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[1]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable intermediate whose full potential is unlocked through a precise understanding of its physical properties. This guide provides the essential framework for its characterization, from fundamental identifiers to the authoritative experimental protocols required for empirical validation. By applying these methodologies, researchers can ensure the quality, safety, and successful application of this compound in their synthetic and developmental endeavors.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound [oakwoodchemical.com]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.com [fishersci.com]
- 5. 3′-(三氟甲基)苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. 3'-(Trifluoromethyl)acetophenone(349-76-8) 1H NMR spectrum [chemicalbook.com]
- 8. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
- 10. 3'-(Trifluoromethyl)acetophenone(349-76-8) IR Spectrum [chemicalbook.com]
- 11. 3'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
An In-depth Technical Guide to 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks highly sought after in the development of novel therapeutics and advanced materials. This guide provides a comprehensive technical overview of 3'-Fluoro-5'-(trifluoromethyl)acetophenone, a key fluorinated building block. As Senior Application Scientists, our goal is to synthesize foundational chemical principles with practical, field-proven insights to empower researchers in their synthetic endeavors.
Chemical Identity and Nomenclature
The compound commonly referred to as this compound is systematically named according to IUPAC nomenclature guidelines. Understanding the precise nomenclature is critical for unambiguous communication in scientific literature and patent applications.
Common Name: this compound
IUPAC Name: 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
Rationale for IUPAC Name: The IUPAC naming convention for aromatic ketones, such as acetophenone derivatives, treats the acyl group as the principal functional group. The core of the name is "ethanone," indicating a two-carbon ketone. The phenyl group attached to the carbonyl carbon is considered a substituent. The locant "1-" indicates that the phenyl group is attached to the first carbon of the ethanone chain. The substituents on the phenyl ring, "fluoro" and "trifluoromethyl," are listed alphabetically, and their positions are indicated by the locants "3-" and "5-", respectively.
Chemical Structure:
Figure 1. Chemical structure of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one.
Key Identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 202664-54-8[1] |
| Molecular Formula | C₉H₆F₄O[1] |
| Molecular Weight | 206.14 g/mol [1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for designing robust reaction conditions and purification protocols.
| Property | Value | Source |
| Boiling Point | 180.6 ± 35.0 °C (Predicted) | [1] |
| Density | 1.299 ± 0.06 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.449 | [1] |
| Storage Temperature | 2-8°C (protect from light) | [1] |
Synthesis Methodologies
The synthesis of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one can be approached through several strategic disconnections. The choice of a particular synthetic route is often dictated by the availability of starting materials, scalability, and desired purity of the final product. Two prevalent methods are the Grignard reaction and Friedel-Crafts acylation.
Grignard Reaction Approach
The Grignard reaction provides a powerful and versatile method for the formation of carbon-carbon bonds. In the context of synthesizing the target molecule, this approach involves the preparation of a Grignard reagent from a suitably substituted bromobenzene, followed by its reaction with an acetylating agent.
Conceptual Workflow:
Figure 2. Grignard reaction workflow for the synthesis.
Detailed Experimental Protocol (Adapted from a similar synthesis[2][3][4]):
Materials:
-
1-Bromo-3-fluoro-5-(trifluoromethyl)benzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Acetic anhydride
-
Aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Ethyl acetate
-
Hexanes
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene in anhydrous THF dropwise to the magnesium turnings.
-
The reaction is exothermic and should be initiated with gentle heating if necessary. Once initiated, the reaction should be maintained at a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux until the magnesium is consumed.
-
-
Acylation:
-
In a separate flask, cool a solution of acetic anhydride in anhydrous THF to 0°C in an ice bath.
-
Slowly add the freshly prepared Grignard reagent to the cooled acetic anhydride solution via a cannula, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding it to a cooled aqueous HCl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.
-
Slow Addition: The formation of the Grignard reagent and the subsequent acylation are exothermic reactions. Slow addition of the reagents helps to control the reaction temperature and prevent the formation of side products.
-
Acidic Work-up: The initial product of the Grignard addition to the anhydride is a magnesium salt. Acidification protonates this salt, leading to the formation of the desired ketone.
-
Bicarbonate Wash: The sodium bicarbonate wash is crucial to neutralize any remaining acid and to remove any unreacted acetic anhydride.
Spectroscopic Characterization
Unequivocal characterization of the synthesized product is essential for confirming its identity and purity. The following are typical spectroscopic data for related trifluoromethylated acetophenones.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group and signals in the aromatic region corresponding to the protons on the substituted phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbon atoms attached to fluorine and the trifluoromethyl group will exhibit splitting due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals, one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will correspond to C-F and C-H stretching vibrations.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (206.14 g/mol ). Fragmentation patterns will be consistent with the structure of an acetophenone derivative.
Applications in Drug Discovery and Medicinal Chemistry
1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one is a valuable building block in the synthesis of a wide range of biologically active molecules. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique properties that are highly desirable in drug candidates.[5]
Key Advantages in Drug Design:
-
Enhanced Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can lead to a longer half-life of the drug in the body.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.
-
Conformational Control: The steric bulk of the trifluoromethyl group can influence the preferred conformation of a molecule, which can be exploited to enhance its binding affinity to a biological target.
Example Application: This building block is a key intermediate in the synthesis of various pharmaceutical compounds, including inhibitors of enzymes and modulators of receptors. For instance, it can be used in the synthesis of neuroprotective agents.[6] The ketone functionality can be readily converted to other functional groups, such as alcohols, amines, and heterocycles, providing access to a diverse range of chemical scaffolds.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one.
Hazard Identification:
-
Skin and Eye Irritant: The compound is irritating to the skin and eyes.[7]
-
Respiratory Irritant: Inhalation of vapors or dust may cause respiratory irritation.[7]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
Conclusion
1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one is a versatile and valuable building block for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique combination of a fluorine atom and a trifluoromethyl group offers a powerful tool for modulating the properties of organic molecules. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, will enable scientists to effectively utilize this compound in their research and development endeavors.
References
- 1. chembk.com [chembk.com]
- 2. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2002050009A1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 5. jelsciences.com [jelsciences.com]
- 6. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
A Technical Guide to the Predicted Spectroscopic Data of 3'-Fluoro-5'-(trifluoromethyl)acetophenone
This technical guide provides a detailed analysis of the predicted spectroscopic data for 3'-Fluoro-5'-(trifluoromethyl)acetophenone, a compound of interest for researchers, scientists, and professionals in drug development. Given the limited availability of published experimental spectra for this specific molecule (CAS Number: 202664-54-8), this document serves as an in-depth theoretical framework. By applying fundamental principles of spectroscopic analysis and drawing comparisons with structurally similar compounds, we can confidently predict the key features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to be a practical resource for the identification, characterization, and quality control of this compound.
Molecular Structure and Key Features
This compound possesses a unique substitution pattern on the aromatic ring that significantly influences its spectroscopic properties. The presence of a fluorine atom and a trifluoromethyl group, both highly electronegative, creates a distinct electronic environment that is readily probed by various spectroscopic techniques. Understanding the interplay of these substituents is crucial for the accurate interpretation of the resulting spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information, with the fluorine atoms introducing characteristic splitting patterns.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl substituents.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 2.6 | Singlet (s) | N/A | -COCH₃ |
| ~ 7.8 - 8.2 | Multiplet (m) | J(H,F) and J(H,H) are expected | Aromatic Protons (H-2', H-4', H-6') |
Causality Behind Experimental Choices: The choice of a standard deuterated solvent like chloroform-d (CDCl₃) is typical for routine NMR of organic compounds.[1] A high-field NMR spectrometer (e.g., 400 MHz or higher) would be preferable to resolve the complex splitting patterns anticipated in the aromatic region due to proton-fluorine couplings.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments. The carbons directly attached to or near the fluorine atoms will exhibit characteristic splitting (C-F coupling).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 27 | Quartet (q) | Small J(C,F) from CF₃ | -COCH₃ |
| ~ 115 - 140 | Multiplets (m) | Various J(C,F) | Aromatic Carbons |
| ~ 161 - 164 | Doublet (d) | Large ¹J(C,F) | C-F |
| ~ 120 - 125 | Quartet (q) | Large ¹J(C,F) | -CF₃ |
| ~ 196 | Singlet (s) | N/A | C=O |
Expertise in Interpretation: The trifluoromethyl group will appear as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. The carbon directly bonded to the single fluorine atom will show a large one-bond coupling constant (¹J(C,F)). The other aromatic carbons will also exhibit smaller long-range couplings to the fluorine atoms. The principles of interpreting NMR spectra of fluorinated compounds are well-established.[2][3]
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[1]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.
References
A Comprehensive Technical Guide to the ¹H NMR Spectrum of 3'-Fluoro-5'-(trifluoromethyl)acetophenone
Executive Summary
3'-Fluoro-5'-(trifluoromethyl)acetophenone is a substituted aromatic ketone with significant applications as a building block in medicinal chemistry and materials science, often utilized in the synthesis of compounds for treating pain-related conditions[1]. A thorough understanding of its molecular structure is paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, serves as a primary tool for structural elucidation. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, blending theoretical predictions with practical, field-proven experimental protocols. We will dissect the influence of the fluorine, trifluoromethyl, and acetyl substituents on the proton chemical shifts and coupling patterns, offering a predictive framework that enables researchers to confidently interpret the empirical data.
Molecular Structure and Properties
Before delving into the spectral analysis, it is essential to understand the fundamental characteristics of the molecule.
-
IUPAC Name: 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one[2]
-
Molecular Formula: C₉H₆F₄O[1]
-
Molecular Weight: 206.14 g/mol [1]
-
CAS Number: 202664-54-8[1]
The structure features a central benzene ring substituted at the 1', 3', and 5' positions. The interplay between the electron-withdrawing acetyl and trifluoromethyl groups and the electronegative fluorine atom dictates the electronic environment of each proton, resulting in a unique and interpretable ¹H NMR spectrum.
Caption: Molecular structure of this compound.
Theoretical ¹H NMR Spectral Prediction
A robust analysis begins with a prediction of the spectrum based on fundamental principles of chemical structure and substituent effects. The molecule has two distinct proton environments: the acetyl methyl group and the aromatic ring.
The Acetyl Protons (-CH₃)
The three protons of the acetyl methyl group are chemically equivalent and are not coupled to any neighboring protons. Therefore, they are expected to appear as a sharp singlet (s) . In unsubstituted acetophenone, this peak typically appears around δ 2.61 ppm[3]. The aromatic ring in our target molecule is substituted with two strong electron-withdrawing groups (-F and -CF₃). These groups will withdraw electron density from the ring and, to a lesser extent, from the acetyl group, causing a slight downfield shift. For comparison, the methyl singlet in 3'-(trifluoromethyl)acetophenone is observed at δ 2.65 ppm[4]. We can therefore predict this peak to appear slightly above δ 2.6 ppm.
The Aromatic Protons (Ar-H)
The aromatic region is more complex, featuring three distinct protons: H-2', H-4', and H-6'. Their chemical shifts and splitting patterns are governed by the electronic effects of the substituents and their coupling interactions.
Electronic Environment:
-
Trifluoromethyl (-CF₃) group: This is a powerful electron-withdrawing group, primarily through a negative inductive effect (-I). It strongly deshields nearby protons[5].
-
Fluorine (-F) atom: Fluorine is highly electronegative, exerting a strong -I effect. However, it also possesses lone pairs that can be donated into the aromatic π-system, creating a positive resonance effect (+R)[5]. While the inductive effect generally dominates, the resonance effect can influence shielding.
-
Acetyl (-COCH₃) group: This group is deactivating and electron-withdrawing through both inductive and resonance effects (-I, -R).
Based on these effects, we can predict the relative chemical shifts. All three aromatic protons will be significantly downfield due to the presence of three electron-withdrawing groups. The protons at the 2' and 6' positions, being ortho to the acetyl group and also meta to the other powerful withdrawing groups, are expected to be the most deshielded.
Splitting Patterns (Multiplicity): The multiplicity of each aromatic signal is determined by spin-spin coupling (J-coupling) with neighboring protons and the ¹⁹F nucleus.
-
H-2' : This proton is meta to H-4' (⁴JHH, typically 1-3 Hz) and meta to the fluorine at C-3' (⁴JHF, typically ~4 Hz)[6][7]. It may also experience a long-range coupling to the -CF₃ group. The signal for H-2' is predicted to be a complex multiplet, likely appearing as a narrow triplet or a doublet of doublets.
-
H-4' : This proton is coupled to H-2' (meta, ⁴JHH) and H-6' (meta, ⁴JHH). Crucially, it is also ortho to the fluorine at C-3' (³JHF), which typically exhibits a larger coupling constant of 2-15 Hz[7]. This will be the most complex signal, likely a triplet of doublets (td) or a broader multiplet.
-
H-6' : This proton is meta to H-4' (⁴JHH) and also meta to the fluorine at C-3' (⁴JHF). It is also positioned ortho to the -CF₃ group, and long-range coupling to the three fluorine nuclei is possible. This signal is expected to be a complex multiplet, similar to H-2'.
Summary of Predicted ¹H NMR Parameters
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Interactions |
| -CH ₃ | ~ 2.7 | Singlet (s) | None |
| H -2' | 8.0 - 8.3 | Multiplet (m) | ⁴JHH (to H-4'), ⁴JHF (to F-3') |
| H -4' | 7.8 - 8.1 | Multiplet (m) | ⁴JHH (to H-2', H-6'), ³JHF (to F-3') |
| H -6' | 8.1 - 8.4 | Multiplet (m) | ⁴JHH (to H-4'), ⁴JHF (to F-3') |
Experimental Protocol for ¹H NMR Data Acquisition
This section details a self-validating protocol for acquiring a high-quality ¹H NMR spectrum. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Sample Preparation
Rationale: Proper sample preparation is critical to avoid signal broadening, artifacts, and poor resolution. The choice of solvent is paramount.
-
Massing: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube. Causality: This mass provides sufficient concentration for a strong signal-to-noise ratio in a reasonable number of scans without causing solubility issues or line broadening from aggregation.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) to the NMR tube. Causality: CDCl₃ is a standard, relatively non-polar solvent that readily dissolves many organic compounds and has a minimal residual solvent signal (δ 7.26 ppm). TMS provides a sharp singlet at δ 0.00 ppm, serving as an internal reference for accurate chemical shift calibration.
-
Homogenization: Cap the NMR tube and gently vortex or invert several times until the sample is completely dissolved. Visually inspect for any undissolved particulate matter. Causality: A homogeneous solution is essential for acquiring sharp, symmetrical NMR signals. Inhomogeneity leads to significant line broadening.
NMR Spectrometer Setup and Acquisition
Rationale: The chosen acquisition parameters are a balance between obtaining high-resolution data and practical experimental time. A higher field strength (≥400 MHz) is strongly recommended to resolve the complex couplings in the aromatic region.
-
Instrument Tuning: Tune and match the NMR probe for the ¹H frequency. Causality: This maximizes the efficiency of radiofrequency pulse transmission and signal detection, improving sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal from the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity. Causality: A stable lock ensures the field does not drift during acquisition. High homogeneity, achieved through shimming, is crucial for minimizing peak width and improving resolution, which is vital for resolving the small H-F and H-H coupling constants.
-
Acquisition Parameters (Example for a 400 MHz Spectrometer):
-
Pulse Program: zg30 (A standard 30-degree pulse experiment)
-
Spectral Width (SW): 20 ppm (from -2 to 18 ppm). Causality: This wide window ensures all signals, including any potential impurities, are captured.
-
Number of Scans (NS): 16. Causality: Co-adding scans improves the signal-to-noise ratio, which scales with the square root of NS.
-
Relaxation Delay (D1): 2.0 seconds. Causality: This delay allows for sufficient relaxation of the protons between scans, ensuring accurate signal integration.
-
Acquisition Time (AQ): ~4 seconds. Causality: A longer acquisition time yields better digital resolution in the final spectrum.
-
Caption: Standard workflow for ¹H NMR analysis.
Interpreting the Spectrum: A Practical Walk-through
Upon processing the data, the resulting spectrum should be analyzed by assigning each signal based on its three key characteristics: chemical shift (δ), integration, and multiplicity.
-
Calibration: Set the TMS peak to exactly δ 0.00 ppm.
-
Methyl Singlet Assignment: Locate the sharp singlet expected around δ 2.7 ppm. Integrate this peak and set its value to 3H. This serves as the integration reference for the other signals.
-
Aromatic Region Analysis: The region between δ 7.8 and 8.4 ppm will contain the three aromatic proton signals. The total integration of this region should correspond to 3H relative to the methyl peak.
-
Carefully examine the splitting patterns. The signal with the largest primary coupling constant (the ortho ³JHF) is likely H-4'.
-
The remaining two signals, H-2' and H-6', will have smaller meta couplings. Their definitive assignment may require advanced 2D NMR experiments like COSY or NOESY, but their positions can be predicted based on the combined deshielding effects of the substituents.
-
To confirm H-F couplings, a ¹⁹F-decoupled ¹H NMR experiment can be performed. In this experiment, all H-F couplings would collapse, simplifying the multiplets into patterns dictated only by H-H couplings[8]. For example, the complex multiplet for H-4' would simplify to a triplet (from coupling to H-2' and H-6').
-
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of how multiple, electronically distinct substituents create a complex but fully interpretable dataset. The spectrum is characterized by a downfield methyl singlet and three distinct aromatic multiplets between δ 7.8 and 8.4 ppm. A thorough analysis, grounded in an understanding of inductive and resonance effects, along with the predictable nature of H-H and H-F coupling constants, allows for the unambiguous assignment of each proton. The protocols and theoretical framework presented in this guide provide researchers with the necessary tools to perform and interpret this analysis with confidence, ensuring the structural integrity of this valuable chemical intermediate in their research and development endeavors.
References
- 1. This compound | 202664-54-8 [chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. rsc.org [rsc.org]
- 4. 3'-(Trifluoromethyl)acetophenone(349-76-8) 1H NMR spectrum [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. The Duke NMR Center Coupling constants [sites.duke.edu]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Mass Spectrometry of 3'-Fluoro-5'-(trifluoromethyl)acetophenone
Introduction
3'-Fluoro-5'-(trifluoromethyl)acetophenone is a substituted aromatic ketone of significant interest in medicinal chemistry and drug development, often serving as a key building block in the synthesis of pharmaceutical intermediates.[1] A precise and thorough characterization of such molecules is paramount for ensuring the identity, purity, and stability of drug candidates. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation.[2][3] This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, detailing predictable fragmentation patterns under various ionization conditions and offering robust, field-tested protocols for its analysis.
Molecular Profile
A comprehensive understanding of the analyte's fundamental properties is the prerequisite for any mass spectrometric analysis.
-
Chemical Structure:
Figure 1. Structure of this compound.
-
Molecular Formula: C₉H₆F₄O[4]
-
Molecular Weight (Monoisotopic Mass): 206.0355 Da[4]
These values form the basis for identifying the molecular ion and interpreting the subsequent mass spectra.
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation.[5] This creates a characteristic "fingerprint" mass spectrum, ideal for structural confirmation and library matching.
Predicted Electron Ionization Fragmentation
The fragmentation of this compound under EI conditions is governed by the stability of the resulting cations and neutral losses. The primary cleavage event in aromatic ketones is the alpha-cleavage of the bond between the carbonyl carbon and the methyl group.[6][7]
The key predicted fragmentation pathways are:
-
Alpha-Cleavage (α-cleavage): The most favorable fragmentation pathway involves the loss of a methyl radical (•CH₃) to form a highly stable acylium ion.
-
Carbonyl Group Cleavage: Loss of the entire acetyl group (•COCH₃) can occur.
-
Aromatic Ring Substituent Cleavage: The strong C-F and C-C bonds of the trifluoromethyl group make the loss of •CF₃ less favorable than α-cleavage but still possible.
-
Formation of Small Fragments: The acetyl cation itself is a common and stable fragment.
Data Summary: Predicted EI Fragments
| m/z (Nominal) | Proposed Fragment Structure | Formula | Neutral Loss | Significance |
| 206 | [C₉H₆F₄O]⁺• | C₉H₆F₄O | - | Molecular Ion (M⁺•) |
| 191 | [M - CH₃]⁺ | C₈H₃F₄O | •CH₃ | Base Peak. Highly stable acylium ion resulting from α-cleavage. |
| 163 | [M - COCH₃]⁺ | C₇H₃F₄ | •COCH₃ | Indicates cleavage of the bond between the ring and carbonyl group. |
| 145 | [C₈H₆FO]⁺ | C₈H₆FO | •CF₃ | Loss of the trifluoromethyl radical. |
| 43 | [CH₃CO]⁺ | C₂H₃O | C₇H₃F₄• | Acetyl cation, a characteristic fragment for acetophenones. |
Visualization: EI Fragmentation Pathway
The logical flow of fragmentation from the molecular ion can be visualized as follows:
Caption: Predicted EI fragmentation pathway for this compound.
Experimental Protocol: GC-MS Analysis
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Perform serial dilutions to a final concentration of 10 µg/mL.
-
Trustworthiness Check: Prepare a solvent blank and a known concentration check standard to run alongside the sample.
-
-
GC Parameters:
-
Inlet: Split/Splitless, operated in split mode (e.g., 50:1) at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane).
-
Oven Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes.
-
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[8]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-350.
-
Solvent Delay: 3 minutes.
-
Trustworthiness Check: Perform a daily instrument tune (e.g., with PFTBA) to verify mass accuracy and resolution.
-
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[5][9] It is the method of choice for polar, thermally labile compounds and is essential for LC-MS analysis. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation for structural confirmation.
Predicted ESI-MS and MS/MS Behavior
In positive ion mode, the carbonyl oxygen is the most likely site of protonation, yielding an [M+H]⁺ ion at m/z 207.0428. Fragmentation of this even-electron ion is induced via Collision-Induced Dissociation (CID).
Key predicted MS/MS fragmentations:
-
Loss of Water: Protonation on the carbonyl oxygen can facilitate the loss of a neutral water molecule.
-
Loss of Trifluoromethane: Rearrangement could lead to the neutral loss of HCF₃.
-
Loss of Acetyl Group: While less common than in EI, the loss of the acetyl group is still a possible pathway.
Data Summary: Predicted ESI-MS/MS Fragments
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Formula of Fragment | Neutral Loss |
| 207.0428 ([M+H]⁺) | 189.0322 | [C₉H₅F₄]⁺ | H₂O |
| 207.0428 ([M+H]⁺) | 164.0396 | [C₈H₅FO]⁺ | HF + CO |
| 207.0428 ([M+H]⁺) | 137.0318 | [C₈H₆FO]⁺ | HCF₃ |
Visualization: ESI-MS/MS Fragmentation Workflow
Caption: Workflow for ESI-MS/MS analysis of this compound.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in Methanol or Acetonitrile.
-
Dilute to a working concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95% Water, 5% Acetonitrile with 0.1% Formic Acid).
-
Trustworthiness Check: Filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system.
-
-
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
MS1 Scan: m/z 100-400 to observe the precursor ion.
-
MS2 (Product Ion Scan): Isolate the precursor ion at m/z 207.04 and apply varying collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.
-
Part 3: The Role of High-Resolution Mass Spectrometry (HRMS)
For unambiguous molecular formula confirmation, High-Resolution Mass Spectrometry (HRMS) is indispensable.[10] Techniques like Time-of-Flight (TOF) or Orbitrap mass analysis provide mass accuracy within 5 ppm, allowing for the confident determination of elemental composition.[2][11]
-
Application: By measuring the exact mass of the molecular ion (e.g., 206.0355 in EI or 207.0428 for [M+H]⁺ in ESI), HRMS can distinguish this compound from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). This is a critical step in impurity identification and metabolite profiling.[10]
Conclusion
The mass spectrometric analysis of this compound is a robust process that can be tailored to specific analytical needs. Electron ionization provides a detailed fragmentation fingerprint ideal for structural confirmation, with the primary fragment at m/z 191 resulting from the loss of a methyl group. Electrospray ionization is superior for quantitative analysis via LC-MS and, when coupled with tandem MS/MS, provides complementary structural data through controlled fragmentation of the protonated molecule. The application of HRMS provides an orthogonal layer of confirmation, ensuring the highest confidence in the compound's identity. The protocols and predictive data within this guide serve as a comprehensive resource for researchers and scientists engaged in the analysis of this important pharmaceutical building block.
References
- 1. This compound | 202664-54-8 [chemicalbook.com]
- 2. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis | Semantic Scholar [semanticscholar.org]
- 4. chemwhat.com [chemwhat.com]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
Infrared spectrum of 3'-Fluoro-5'-(trifluoromethyl)acetophenone
An In-Depth Technical Guide to the Infrared Spectrum of 3'-Fluoro-5'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a complex aromatic ketone with the chemical formula C₉H₆F₄O and CAS Number 202664-54-8.[1][2] Its structure is characterized by an acetophenone core with two distinct and highly electronegative substituents on the phenyl ring: a fluorine atom and a trifluoromethyl group. This unique substitution pattern makes it a valuable intermediate in medicinal chemistry and materials science. Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of such molecules. It provides a detailed vibrational fingerprint, allowing for the precise identification of functional groups and confirmation of molecular identity.
This guide offers a detailed analysis of the infrared spectrum of this compound. It is designed to provide researchers with the expertise to interpret its spectral features, understand the underlying vibrational principles, and apply this knowledge in a laboratory setting. We will explore the characteristic absorption bands, the influence of the fluoro and trifluoromethyl substituents, and provide a validated protocol for acquiring high-quality spectral data.
Molecular Structure and Predicted Vibrational Modes
The infrared spectrum of a molecule is determined by its constituent functional groups and overall symmetry. In this compound, the key vibrational modes arise from the carbonyl group of the ketone, the methyl group, the substituted benzene ring, and the carbon-fluorine bonds of the two different halogen substituents.
The presence of the strongly electron-withdrawing fluorine and trifluoromethyl groups at the meta positions relative to the acetyl group significantly influences the electronic environment of the entire molecule. This, in turn, affects the bond strengths and vibrational frequencies of the carbonyl group and the aromatic ring.
Caption: Molecular structure of this compound.
The primary vibrational modes expected are:
-
Carbonyl (C=O) Stretching: For aromatic ketones, the C=O stretching vibration is typically observed in the range of 1680-1700 cm⁻¹.[3] Conjugation with the aromatic ring lowers the frequency compared to aliphatic ketones (around 1715 cm⁻¹).[4][5] The electron-withdrawing nature of the fluoro and trifluoromethyl groups is expected to slightly increase the frequency from the ~1691 cm⁻¹ seen in unsubstituted acetophenone.[6]
-
Trifluoromethyl (CF₃) Group Vibrations: The CF₃ group gives rise to very strong and characteristic absorption bands. These are composed of symmetric and antisymmetric stretching modes. The antisymmetric stretching typically appears around 1180 cm⁻¹, while the symmetric stretch is found near 1100 cm⁻¹.[7] Studies on substituted trifluoromethyl benzenes also identify a characteristic C-CF₃ stretching mode around 1332 cm⁻¹.[8]
-
Carbon-Fluorine (C-F) Stretching: The stretching vibration of the C-F bond attached directly to the aromatic ring produces a strong band in the 1000-1360 cm⁻¹ region.[9] The exact position is sensitive to other substituents on the molecule.[9]
-
Aromatic Ring Vibrations:
-
C-H Stretching: The stretching of C-H bonds on the aromatic ring occurs at wavenumbers just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[3]
-
C=C Stretching: The stretching vibrations within the benzene ring usually produce a set of two to four bands of variable intensity in the 1450-1600 cm⁻¹ region.[3]
-
C-H Out-of-Plane Bending: These vibrations are found in the 650-900 cm⁻¹ region and are highly characteristic of the substitution pattern on the benzene ring. For a 1,3,5-trisubstituted ring, strong bands are expected.
-
-
Methyl (CH₃) Group Vibrations:
Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR
To ensure the acquisition of a high-quality, reproducible IR spectrum, a self-validating protocol is essential. Attenuated Total Reflectance (ATR) is the preferred technique for a solid or liquid sample of this type, as it requires minimal sample preparation.
Rationale: This protocol is designed for a standard Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory. The process involves a background scan to account for atmospheric H₂O and CO₂, followed by a sample scan. The cleanliness of the ATR crystal is paramount for data integrity.
Caption: Standard workflow for ATR-FTIR spectroscopy.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer has been powered on and the infrared source has stabilized for at least 30 minutes.
-
If available, purge the sample compartment with dry nitrogen or air to minimize atmospheric interference.
-
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal (e.g., diamond) with a solvent-moistened, non-abrasive wipe. Isopropanol is a suitable solvent for most organic compounds.
-
Allow the solvent to fully evaporate.
-
-
Background Acquisition:
-
With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere and the instrument's response, which will be subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a small amount of this compound directly onto the center of the ATR crystal. For a solid, a small spatula tip is sufficient; for a liquid, one drop is adequate.
-
-
Sample Measurement:
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.
-
Acquire the sample spectrum using the same scan parameters as the background.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
-
Apply an ATR correction (if required by the software) to account for the wavelength-dependent depth of penetration of the IR beam.
-
Perform a baseline correction to ensure the absorbance baseline is flat at zero.
-
After analysis, clean the ATR crystal and press tip thoroughly with an appropriate solvent to prevent cross-contamination.
-
Spectral Data Analysis and Interpretation
The interpretation of the IR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule. The combination of a strong carbonyl peak with intense, complex absorptions in the 1000-1350 cm⁻¹ region is the hallmark of a fluorinated aromatic ketone.
A study involving DFT calculations and experimental observation of 3'-(trifluoromethyl)acetophenone (a closely related compound without the additional fluorine) provides a strong basis for our assignments.[10] The addition of the C-F bond is expected to introduce another strong band in the fingerprint region.
Table 1: Summary of Key IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | Aryl C-H | 3000 - 3100 | Weak to Medium |
| Aliphatic C-H Stretch (Asymmetric) | Methyl -CH₃ | ~2960 | Weak |
| Aliphatic C-H Stretch (Symmetric) | Methyl -CH₃ | ~2870 | Weak |
| Carbonyl C=O Stretch | Aromatic Ketone | 1690 - 1710 | Strong, Sharp |
| Aromatic C=C Ring Stretch | Benzene Ring | 1450 - 1600 (multiple bands) | Medium to Weak |
| Methyl C-H Bend (Symmetric) | Methyl -CH₃ | ~1375 | Medium |
| C-CF₃ Stretch | Trifluoromethyl | ~1330 | Strong |
| CF₃ Stretch (Antisymmetric & Symmetric) | Trifluoromethyl | 1100 - 1250 (multiple bands) | Very Strong |
| Aryl C-F Stretch | Aryl Fluoride | 1000 - 1100 | Strong |
| C-H Out-of-Plane Bend | Substituted Benzene | 650 - 900 | Strong to Medium |
Detailed Interpretation:
-
3100-2800 cm⁻¹ Region: This region contains the C-H stretching vibrations. Weak peaks above 3000 cm⁻¹ are attributable to the aromatic C-H bonds, while weaker peaks below 3000 cm⁻¹ correspond to the methyl group of the acetyl moiety.[3]
-
1710-1690 cm⁻¹ Region: A very strong, sharp absorption band in this region is the most prominent feature and is definitively assigned to the C=O stretching vibration of the ketone.[5] Its position, slightly higher than in unsubstituted acetophenone, reflects the inductive electron-withdrawing effect of the fluorine and trifluoromethyl substituents.[6][11]
-
1600-1450 cm⁻¹ Region: Multiple peaks of medium to weak intensity are observed here, corresponding to the C=C stretching vibrations within the aromatic ring.
-
1350-1000 cm⁻¹ Region (The "Fluorine Forest"): This is the most complex and information-rich region for this molecule. It is dominated by exceptionally strong absorptions from the various C-F bonds.
-
The bands associated with the CF₃ group are typically the strongest in the entire spectrum and appear as a series of intense, broad peaks between 1100 cm⁻¹ and 1350 cm⁻¹.[7][12]
-
The aryl C-F stretch from the fluorine atom at the 3' position will also contribute a strong band within this region, likely between 1000-1110 cm⁻¹.[9] The overlap of these powerful absorptions can make precise individual assignment challenging without computational modeling.[13]
-
-
Below 900 cm⁻¹: This portion of the fingerprint region will contain the C-H out-of-plane bending modes characteristic of the 1,3,5-trisubstitution pattern of the benzene ring, as well as other skeletal vibrations.
Conclusion
The infrared spectrum of this compound is uniquely defined by a combination of characteristic absorption bands that confirm its molecular structure. The key diagnostic features are the strong carbonyl (C=O) stretch around 1700 cm⁻¹ and the series of very intense, overlapping absorption bands in the 1350-1000 cm⁻¹ region, which are unambiguous indicators of the trifluoromethyl and aryl fluoride groups. This technical guide provides a robust framework for researchers to confidently acquire, interpret, and utilize the IR spectrum of this compound, ensuring data integrity and facilitating its application in drug discovery and chemical synthesis.
References
- 1. chemwhat.com [chemwhat.com]
- 2. This compound | 202664-54-8 [chemicalbook.com]
- 3. app.studyraid.com [app.studyraid.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Solubility of 3'-Fluoro-5'-(trifluoromethyl)acetophenone in organic solvents
An In-depth Technical Guide Solubility Profiling of 3'-Fluoro-5'-(trifluoromethyl)acetophenone in Organic Solvents: A Methodological and Predictive Approach
Abstract
The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates in organic solvents is a critical physicochemical parameter that governs process development, formulation, and bioavailability. This compound is a key building block in medicinal chemistry, notably in the synthesis of novel therapeutic agents.[1] An understanding of its solubility behavior is paramount for optimizing reaction conditions, purification strategies, and formulation design. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. Recognizing the current scarcity of published quantitative solubility data for this specific molecule, this document focuses on the underlying principles, predictive modeling techniques, and robust experimental protocols, using data from analogous compounds to illustrate key concepts.
Physicochemical Characterization of the Solute
A molecule's structure dictates its interactions with its environment. This compound (CAS 202664-54-8) possesses distinct structural features that are crucial determinants of its solubility.[2]
-
Molecular Structure: The molecule is an aromatic ketone with two highly electronegative substituents on the phenyl ring: a fluorine atom at the 3'-position and a trifluoromethyl (CF₃) group at the 5'-position.
-
Polarity and Hydrogen Bonding: The carbonyl group (C=O) provides a site for dipole-dipole interactions and acts as a hydrogen bond acceptor. The fluorine atom can also weakly accept hydrogen bonds. The trifluoromethyl group is a strong electron-withdrawing group, which influences the electron density of the aromatic ring and the polarity of the molecule, but it is not a hydrogen bond donor. The lack of a hydrogen bond donor site limits its ability to self-associate via hydrogen bonding, making it more reliant on the solvent's properties for dissolution.
-
Influence of Fluorine Substituents: The presence of both a fluoro and a trifluoromethyl group significantly impacts the molecule's lipophilicity and electronic profile. The CF₃ group, in particular, increases lipophilicity and can engage in unique non-covalent interactions, such as fluorous interactions, which may influence solubility in specific fluorinated solvents.
| Property | Value / Description | Source |
| CAS Number | 202664-54-8 | [2] |
| Molecular Formula | C₉H₆F₄O | [2] |
| Molecular Weight | 206.14 g/mol | [3] |
| Appearance | Liquid (Typical) | [4] |
| Key Functional Groups | Ketone, Fluoro, Trifluoromethyl | N/A |
| Hydrogen Bond Donor | 0 | N/A |
| Hydrogen Bond Acceptor | 1 (from Carbonyl Oxygen) | N/A |
Theoretical Framework: Principles of Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more nuanced understanding requires considering the specific intermolecular forces between the solute (this compound) and various organic solvents.
The dissolution process can be conceptualized as a three-step energetic process:
-
Solute-Solute Interaction Breaking: Energy is required to overcome the forces holding the solute molecules together.
-
Solvent-Solvent Interaction Breaking: Energy is needed to create a cavity in the solvent large enough to accommodate a solute molecule.
-
Solute-Solvent Interaction Formation: Energy is released when the solute molecule is solvated through new interactions with the solvent.
Solubility is favorable when the energy released in Step 3 is comparable to or greater than the energy required for Steps 1 and 2.
Solvent Classification and Predicted Affinity:
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran, Ethyl Acetate): These solvents possess dipole moments and can act as hydrogen bond acceptors. Given the solute's prominent carbonyl group, strong dipole-dipole interactions are expected, likely leading to good solubility.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can both donate and accept hydrogen bonds. They will interact strongly with the solute's carbonyl oxygen. High solubility is generally expected in shorter-chain alcohols.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents primarily interact through weaker van der Waals forces. While the trifluoromethyl group increases lipophilicity, the polar ketone functional group will likely limit solubility in highly nonpolar solvents. Toluene, being aromatic, may exhibit slightly better solubility due to potential π-π stacking interactions with the solute's phenyl ring.
Predictive Approaches to Solubility Estimation
In the absence of experimental data, computational models provide a vital first-pass analysis for solvent screening, saving significant time and resources.
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate chemical structure with physical properties.[5] Machine learning algorithms can be trained on large datasets of known solubilities to predict the solubility of new compounds based on molecular descriptors.[6] These descriptors codify features like molecular weight, polarity, hydrogen bonding capacity, and molecular shape.
-
Thermodynamic Models (e.g., COSMO-RS): Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method that predicts thermodynamic properties, including solubility, from first principles quantum chemistry calculations.[7] It calculates the chemical potential of a solute in a solvent by considering the molecule's surface polarity distribution, providing a highly detailed and often accurate prediction without prior experimental data.
The diagram below illustrates a typical logic flow for integrating predictive modeling with experimental work.
References
- 1. This compound | 202664-54-8 [chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. chemwhat.com [chemwhat.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Safety Guide to 3'-Fluoro-5'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis and discovery, novel building blocks are the currency of innovation. Among these, fluorinated aromatic ketones like 3'-Fluoro-5'-(trifluoromethyl)acetophenone (CAS No. 202664-54-8) offer a unique combination of steric and electronic properties, making them valuable precursors in the development of new chemical entities.[1] However, the very features that make these molecules chemically interesting also necessitate a thorough understanding of their potential hazards.
This technical guide, designed for the experienced researcher, moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more causal understanding of the safety protocols and handling procedures required for this compound. Recognizing the limited publicly available data for this specific compound, this guide synthesizes information from structurally analogous compounds—3'-(Trifluoromethyl)acetophenone and 3',5'-Bis(trifluoromethyl)acetophenone—to build a robust framework for risk assessment and safe laboratory practice.
The Hazard Profile: An Analysis of Fluorinated Acetophenones
-
Irritation: Data for analogous compounds consistently indicate that they are irritants to the skin, eyes, and respiratory system.[2][3][4][5][6] This is a crucial consideration for all handling procedures.
-
Combustibility: These compounds are typically classified as combustible liquids, with flashpoints in the range of 82-83°C.[3][7] This necessitates careful management of ignition sources in the laboratory.
-
Environmental Effects: Some fluorinated acetophenones are classified as harmful to aquatic life with long-lasting effects. Responsible disposal and spill management are therefore critical.
It is imperative to treat this compound with the same, if not greater, level of caution as its better-characterized relatives until specific data becomes available.
Physicochemical Properties and Their Safety Implications
Understanding the physical and chemical properties of a substance is fundamental to safe handling. While specific data for this compound is sparse, the properties of its analogs offer valuable insights.
| Property | Analog: 3'-(Trifluoromethyl)acetophenone | Analog: 3',5'-Bis(trifluoromethyl)acetophenone | Inferred Implications for this compound |
| Appearance | Clear, colorless to slightly yellow liquid[3] | Colorless liquid[7] | Likely a clear, colorless to slightly yellow liquid. |
| Molecular Formula | C₉H₇F₃O[5] | C₁₀H₆F₆O[4][7] | C₉H₆F₄O[1] |
| Molecular Weight | 188.15 g/mol [5][8] | 256.14 g/mol [7] | 206.14 g/mol [1] |
| Boiling Point | ~198-200 °C | 95-98 °C at 15 mmHg[7] | Volatility should be considered for inhalation risk. |
| Flash Point | ~83 °C[3] | ~82 °C[7] | Combustible Liquid. Avoid open flames and sparks. |
| Density | ~1.26 g/cm³ | ~1.422 g/cm³[7] | Vapors are likely heavier than air and may accumulate in low-lying areas.[3][9] |
| Solubility | Limited water solubility. | No data available. | Assume limited water solubility; appropriate organic solvents will be needed for cleaning spills. |
The Cornerstone of Safety: A Multi-Layered Approach to Handling
A robust safety protocol is not a single action but a system of overlapping safeguards. The following sections detail the critical components of safely handling this compound in a research environment.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[10]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[3]
-
Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested.[3]
Personal Protective Equipment (PPE): The Essential Barrier
The selection and consistent use of appropriate PPE is non-negotiable.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[11]
-
Hand Protection: Nitrile gloves with a minimum thickness of 0.40 mm are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[4] For extended operations or when handling larger quantities, consider double-gloving.[11]
-
Body Protection: A flame-resistant lab coat is essential. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[11]
-
Respiratory Protection: While engineering controls should be the primary means of respiratory protection, a respirator may be necessary for certain situations, such as cleaning up a large spill. The type of respirator and cartridge should be selected based on a formal risk assessment.[4][11]
Standard Operating Procedure (SOP) for Safe Handling
This step-by-step protocol is a template that should be adapted to your specific laboratory conditions and experimental scale.
-
Preparation and Pre-Use Inspection:
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure that an appropriate spill kit is readily available.
-
Inspect all required PPE for defects.
-
Confirm the location and functionality of the nearest eyewash station and safety shower.
-
-
Chemical Handling:
-
Storage:
-
Waste Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Contaminated materials (e.g., gloves, absorbent pads) should be collected in a sealed, labeled container for hazardous waste disposal.
-
Emergency Procedures: Planning for the Unexpected
A well-rehearsed emergency plan is crucial for mitigating the consequences of an incident.
Spill Response
-
Small Spills: For minor spills that can be safely managed by trained laboratory personnel, restrict access to the area, wear appropriate PPE, and contain the spill using an inert absorbent material (e.g., sand, vermiculite).[2] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][3] Seek medical attention if irritation persists.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[3]
Fire Safety: Managing a Combustible Liquid
Given the combustible nature of fluorinated acetophenones, fire safety is a paramount concern.
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2][3]
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]
-
Hazardous Combustion Products: During a fire, irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride, may be generated.[2][3]
Conclusion: A Commitment to a Culture of Safety
The utility of this compound in advancing drug discovery and materials science is clear. However, its potential hazards demand a disciplined and informed approach to its handling. By understanding the rationale behind safety protocols, embracing a multi-layered approach to protection, and preparing for potential emergencies, researchers can confidently and safely unlock the synthetic potential of this valuable compound. This guide serves as a starting point; always consult your institution's specific safety guidelines and foster a proactive culture of safety within your research team.
References
- 1. This compound | 202664-54-8 [chemicalbook.com]
- 2. sanlorenzousd-keenan.safeschoolssds.com [sanlorenzousd-keenan.safeschoolssds.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. capotchem.com [capotchem.com]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. 3',5'-Bis(trifluoromethyl)acetophenone - Safety Data Sheet [chemicalbook.com]
- 8. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Learn Safe Chemical Storage Methods for Acetophenone [uschemicalstorage.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Sourcing and Handling 3'-Fluoro-5'-(trifluoromethyl)acetophenone for Advanced Research
Introduction: The Strategic Value of a Fluorinated Ketone Building Block
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 3'-Fluoro-5'-(trifluoromethyl)acetophenone stands out as a particularly valuable bifunctional building block. It offers researchers a phenyl ring pre-functionalized with two distinct fluorine-containing groups—a fluoro and a trifluoromethyl group—and a reactive ketone handle for diverse synthetic transformations.
This guide provides an in-depth technical overview for researchers, chemists, and procurement managers on the commercial landscape, quality considerations, and safe handling of this essential chemical intermediate. Its primary application lies in the synthesis of novel pharmaceutical agents, particularly those targeting pain-related conditions[1].
Chemical and Physical Profile
A foundational understanding of the compound's properties is critical before procurement. Misidentification of related isomers is a common pitfall; therefore, always verify the CAS number.
-
IUPAC Name: 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanone[2]
-
Synonyms: this compound[2]
-
Molecular Formula: C₉H₆F₄O[2]
-
Physical State: Colorless Liquid[3]
Caption: Chemical structure of this compound.
Commercial Suppliers and Procurement
This specialized reagent is available from a range of chemical suppliers who cater to the research and development sectors. Availability typically spans from milligram-scale for initial screening to multi-gram or kilogram quantities for scale-up studies.
| Supplier Name | Brand/Division | Purity/Notes |
| Thermo Fisher Scientific | Avocado Research Chemicals[3] | Laboratory grade, research quantities. |
| SynQuest Laboratories, Inc. | Purity of 100% or less specified on SDS[7]. | |
| Matrix Scientific | Catalog number 001497[8]. | |
| P&S Chemicals | Offers quotations for various quantities[2]. | |
| Ivy Fine Chemicals | Catalog number HF70882[5]. | |
| CliniSciences | Neo Biotech[6] | Available in various sizes (e.g., 25g). |
| ChemicalBook | Multiple Listings[1] | Marketplace with various suppliers, purity often listed as 99%+. |
| Capot Chemical | Research and development quantities[4]. |
Expert Insight: When selecting a supplier, the primary consideration should be the quality and consistency of the material. For early-stage R&D, a reputable catalog supplier is often sufficient. For later-stage development, establishing a direct relationship with a primary manufacturer can be crucial for ensuring supply chain stability and consistent specifications.
The procurement process for a specialized chemical like this follows a critical path to ensure safety, quality, and regulatory compliance.
Caption: A typical workflow for procuring specialized chemical reagents.
Quality Specifications and Analytical Validation
For a building block in multi-step synthesis, initial purity is paramount to avoid the costly introduction and subsequent removal of impurities.
-
Purity: Commercial grades are typically offered at ≥98% or ≥99% purity, as determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)[1].
-
Certificate of Analysis (CoA): Always demand a lot-specific CoA from the supplier. This is a non-negotiable step for ensuring quality. The CoA provides definitive data on the purity and identity of the specific batch you are purchasing.
-
In-House Verification: Upon receipt, it is best practice to perform in-house analytical verification.
-
NMR Spectroscopy (¹H, ¹⁹F, ¹³C): Confirms the molecular structure and can reveal the presence of structurally similar impurities.
-
GC-MS: Provides an accurate assessment of purity and confirms the molecular weight of the compound.
-
FTIR: Confirms the presence of key functional groups (e.g., C=O stretch for the ketone, C-F stretches).
-
Causality in Quality Control: An impurity that is structurally similar to the desired product (e.g., an isomer) can be difficult to remove in later synthetic steps. It may also possess different reactivity, leading to unwanted side products and reduced yields. Therefore, rigorous analytical validation at the outset is a critical risk mitigation strategy.
Safe Handling, Storage, and Disposal
As a Senior Application Scientist, I cannot overstate the importance of adhering to safety protocols. This compound presents specific hazards that require engineering controls and appropriate personal protective equipment (PPE).
Hazard Profile:
-
Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[3].
-
Signal Word: Warning[3].
-
Hazard Statements:
Protocol for Safe Handling:
-
Engineering Controls: Always handle this liquid within a certified chemical fume hood to prevent inhalation of vapors[8]. Ensure a safety shower and eyewash station are readily accessible[8].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 standards[3].
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling[9].
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact[8].
-
-
Handling Practices: Avoid breathing vapors, mist, or gas. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling[3][9].
Storage and Disposal:
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from incompatible materials[3][8].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[3]. Do not allow the product to enter drains[9].
References
- 1. This compound | 202664-54-8 [chemicalbook.com]
- 2. pschemicals.com [pschemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. capotchem.com [capotchem.com]
- 5. ivychem.com [ivychem.com]
- 6. NB-42-10995-25g | this compound [202664 [clinisciences.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 9. prisystems.com [prisystems.com]
Introduction: The Strategic Role of Fluorinated Ketones in Modern Chemistry
An In-depth Technical Guide to 3'-(Trifluoromethyl)acetophenone: Synthesis, Properties, and Applications
Editorial Note: Initial research indicates that specific, detailed information regarding the discovery and history of 3'-Fluoro-5'-(trifluoromethyl)acetophenone is not widely available in public-facing scientific literature or databases. However, the closely related and industrially significant compound, 3'-(Trifluoromethyl)acetophenone (CAS No. 349-76-8) , is extensively documented. This guide will focus on this well-characterized analogue to provide a comprehensive and technically robust resource for researchers, scientists, and drug development professionals, reflecting the spirit of the original query.
The introduction of fluorine and fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1][2] The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a critical tool in drug design.[3][4] 3'-(Trifluoromethyl)acetophenone, an aromatic ketone, stands out as a particularly valuable and versatile building block.[3] Its trifluoromethyl group acts as a strong electron-withdrawing substituent, influencing the reactivity of both the aromatic ring and the acetyl group.[3] This electronic modulation makes the compound a key intermediate for synthesizing a wide range of high-value chemicals, from pharmaceuticals to advanced agrochemicals.[5][6] This guide provides a detailed exploration of its properties, synthesis, and critical applications.
Physicochemical and Spectroscopic Profile
3'-(Trifluoromethyl)acetophenone is a light yellow or clear colorless liquid under standard conditions.[5][7] Its identity and purity are typically confirmed through a combination of spectroscopic and physical measurements.
| Property | Value | Source |
| CAS Number | 349-76-8 | [8][9] |
| Molecular Formula | C₉H₇F₃O | [8][9] |
| Molecular Weight | 188.15 g/mol | [9][10] |
| Appearance | Clear colorless to light yellow liquid | [5][7] |
| Boiling Point | 198-200 °C at 760 mmHg | [7] |
| Density | 1.235 g/cm³ | [7] |
| Flash Point | 83 °C | [7] |
| Refractive Index | n20/D 1.4611 | [7] |
| InChIKey | ABXGMGUHGLQMAW-UHFFFAOYSA-N | [8][10] |
Spectroscopic data is essential for structural confirmation. The NIST Chemistry WebBook provides reference spectra, including mass spectrometry and IR spectroscopy, which are crucial for quality control in a research or industrial setting.[8][11][12]
Historical Context and Synthetic Evolution
The development of organofluorine chemistry began in the late 19th and early 20th centuries, with key reactions like the Schiemann reaction (1927) enabling the synthesis of fluoroaromatic compounds.[13] The synthesis of molecules containing the trifluoromethyl group, particularly on an aromatic ring, was a significant advancement, leading to the creation of novel materials, pharmaceuticals, and agrochemicals.[13]
While a singular "discovery" of 3'-(Trifluoromethyl)acetophenone is not prominently documented, its emergence is intrinsically linked to the demand for versatile fluorinated intermediates. Several synthetic routes have been developed and optimized over time, reflecting broader trends in organic synthesis. Early methods often relied on multi-step processes starting from benzotrifluoride, involving nitration, reduction, diazotization, and subsequent conversion to the ketone.[6] Modern approaches have been refined for improved yield, safety, and scalability.
One of the most robust and widely cited methods involves a diazotization-coupling-hydrolysis sequence starting from 3-trifluoromethylaniline. This method avoids some of the harsher conditions or more expensive reagents of other routes, such as those involving organolithium reagents.[6]
Modern Synthetic Methodology: A Validated Protocol
The synthesis from 3-trifluoromethylaniline is a reliable and scalable method. The process can be broken down into three critical stages: diazotization, coupling with acetaldoxime, and hydrolysis to yield the final ketone.
Experimental Protocol: Synthesis via Diazotization
This protocol is synthesized from procedures detailed in the scientific and patent literature.[5][10]
Step 1: Diazotization of 3-Trifluoromethylaniline
-
Rationale: This step converts the primary amine into a diazonium salt, a versatile intermediate that is highly reactive towards nucleophiles. The reaction must be conducted at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.
-
Procedure:
-
In a four-neck flask equipped with a stirrer and thermometer, add 280 g of a 25% sulfuric acid solution.
-
Slowly add 46 g of m-trifluoromethylaniline while stirring. Cool the resulting suspension to 0 °C.[5]
-
Prepare a solution of 37 g of sodium nitrite in 78 g of water.[10]
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is strictly maintained between 0–5 °C.[5]
-
After the addition is complete, stir the mixture for an additional 20-30 minutes to ensure complete reaction, yielding a pale yellow diazonium salt solution.[10][14]
-
Step 2: Copper-Catalyzed Coupling Reaction
-
Rationale: The diazonium salt is coupled with acetaldoxime in the presence of a copper salt catalyst. The copper catalyst facilitates the reaction, and precise pH control is crucial for maximizing the yield of the coupled intermediate.
-
Procedure:
-
In a separate reaction vessel, prepare a mixture of 6 g of copper sulfate pentahydrate in 26 g of water.[10]
-
To this, add 45 g of acetaldoxime.[10] Toluene (100-240 mL) can be added as an organic solvent to facilitate extraction of the product.[5][14]
-
Cool the acetaldoxime mixture to below 5 °C.
-
Slowly add the previously prepared diazonium salt solution to the acetaldoxime mixture. Simultaneously, add a 30% sodium hydroxide solution dropwise to maintain the pH between 4.0 and 4.5.[5] The temperature should be kept below 40 °C.[10]
-
Once the addition is complete, allow the reaction to proceed for 1 hour. The organic phase, containing the coupled product, is then separated.
-
Step 3: Hydrolysis to 3'-(Trifluoromethyl)acetophenone
-
Rationale: The intermediate oxime is hydrolyzed under acidic conditions to cleave the N-O bond, revealing the ketone functional group.
-
Procedure:
-
Transfer the separated organic phase from the previous step to a flask.
-
Add a dilute acid solution (e.g., 1 M hydrochloric acid).[15]
-
Heat the mixture to reflux (>95 °C) for 2–3 hours to drive the hydrolysis.[14]
-
After cooling, separate the organic phase and wash it with a 5% NaOH solution and then with water until neutral.[14]
-
The solvent (toluene) is removed by distillation. The crude product is then purified by vacuum distillation to yield pure 3'-(Trifluoromethyl)acetophenone.[10][14]
-
This entire workflow is designed to be a self-validating system, where successful completion of each step (e.g., color change in diazotization, phase separation) indicates the reaction is proceeding as expected.
Caption: Synthetic workflow for 3'-(Trifluoromethyl)acetophenone.
Applications in Medicinal Chemistry and Agrochemicals
The utility of 3'-(Trifluoromethyl)acetophenone stems from its dual reactivity and the beneficial properties conferred by the -CF3 group. It serves as a foundational scaffold for more complex molecules.
Key Application Areas:
-
Agrochemicals: It is a key intermediate in the synthesis of the strobilurin fungicide, Trifloxystrobin.[5][6] Strobilurins are a major class of fungicides used to protect a wide variety of crops.
-
Pharmaceuticals: The compound is used as a starting material for synthesizing various drug candidates. The trifluoromethyl group enhances metabolic stability and membrane permeability, which are desirable pharmacokinetic properties.[3][4]
-
Organic Synthesis: It is a versatile reagent for further chemical transformations. For example, asymmetric addition reactions to the ketone have been investigated to produce chiral alcohols, which are themselves valuable chiral building blocks.
The diagram below illustrates the central role of 3'-(Trifluoromethyl)acetophenone as a precursor in the synthesis of bioactive compounds.
References
- 1. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. jelsciences.com [jelsciences.com]
- 5. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 3'-(Trifluoromethyl)acetophenone CAS 349-76-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. 3'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
- 9. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]
- 11. 3'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
- 12. 3'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
- 13. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Page loading... [guidechem.com]
- 15. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Robust and Safety-Conscious Protocol for the Synthesis of 3'-Fluoro-5'-(trifluoromethyl)acetophenone via Grignard Reaction
Abstract 3'-Fluoro-5'-(trifluoromethyl)acetophenone is a critical building block in contemporary drug discovery and materials science, valued for the unique electronic properties conferred by its fluorine and trifluoromethyl substituents. This application note provides a comprehensive, field-tested guide for its synthesis using a Grignard reaction. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind the chosen methodology, emphasizing a modern, safety-oriented approach using a halogen-magnesium exchange reaction to generate the key organometallic intermediate. We present a detailed, step-by-step protocol, troubleshooting advice, and critical safety considerations for handling potentially energetic trifluoromethyl-substituted Grignard reagents, ensuring both high yield and operational safety for researchers.
Introduction and Strategic Overview
The synthesis of highly functionalized aromatic ketones is a cornerstone of medicinal chemistry. The target molecule, this compound, incorporates two strongly electron-withdrawing groups that can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity. While the Grignard reaction is a classic and powerful tool for carbon-carbon bond formation, its application to electron-deficient systems, such as those containing trifluoromethyl groups, presents significant challenges.[1]
The primary hurdles include:
-
Difficulty in Grignard Reagent Formation: The electron-withdrawing nature of the CF₃ group can hinder the oxidative insertion of magnesium metal into the aryl-halide bond.
-
Instability of the Grignard Reagent: Aryl Grignard reagents bearing multiple electron-withdrawing groups can be thermally unstable. There are documented cases of severe exothermic events and detonations associated with trifluoromethylphenyl Grignard reagents, particularly upon concentration or loss of solvent.[2][3][4][5]
-
Controlling Reactivity: The high nucleophilicity of Grignard reagents can lead to over-addition to the acylating agent, resulting in the formation of tertiary alcohol byproducts instead of the desired ketone.[3]
To overcome these challenges, this protocol eschews the traditional use of magnesium turnings and instead employs a halogen-magnesium exchange reaction using isopropylmagnesium chloride (i-PrMgCl). This method, often referred to as a Knochel-type Grignard formation, proceeds smoothly at low temperatures, bypassing the initiation and thermal stability issues of the classical approach and significantly enhancing the safety profile of the procedure.[2][3] Furthermore, to prevent over-addition, the protocol utilizes an "inverse addition" technique, where the prepared Grignard reagent is added to an excess of the acetylating agent, acetic anhydride.
Mechanistic Pathway and Rationale
The overall synthesis proceeds in two distinct stages within a single pot: the formation of the Grignard reagent followed by its immediate reaction with an electrophile.
-
Grignard Reagent Formation (Halogen-Magnesium Exchange): The process begins with the reaction between 1-bromo-3-fluoro-5-(trifluoromethyl)benzene and a commercially available solution of isopropylmagnesium chloride. This is not a classical Grignard formation but a transmetalation reaction. The more basic isopropyl Grignard reagent deprotonates the aromatic ring, facilitating a halogen-metal exchange to form the thermodynamically more stable 3-fluoro-5-(trifluoromethyl)phenylmagnesium chloride and isopropyl bromide as a byproduct. This exchange is typically rapid and efficient at low temperatures (0 °C to -10 °C).[3]
-
Acylation: The newly formed aryl Grignard reagent is a potent nucleophile.[6] It attacks one of the electrophilic carbonyl carbons of acetic anhydride. This addition forms a tetrahedral intermediate. This intermediate is stable at low temperatures but collapses upon aqueous workup to yield the final ketone product. Adding the Grignard reagent to an excess of acetic anhydride ensures that the concentration of the Grignard reagent is always low, kinetically favoring the formation of the ketone and minimizing the competing reaction where a second Grignard molecule attacks the newly formed ketone.[3]
Caption: Reaction scheme for the synthesis of this compound.
Critical Safety Protocols
WARNING: Trifluoromethyl-substituted aryl Grignard reagents are known to be potentially explosive. Several incidents, including one fatality, have been reported.[3][7] These reagents can undergo violent, runaway decomposition upon loss of solvent or when heated.[4][5]
-
Engineering Controls: This procedure MUST be conducted in a certified chemical fume hood. A blast shield should be placed between the operator and the reaction apparatus.
-
Inert Atmosphere: The reaction is highly sensitive to air and moisture.[1] All glassware must be rigorously flame-dried or oven-dried and the reaction must be maintained under a positive pressure of an inert gas (Argon or Nitrogen) at all times.
-
Temperature Control: Strict adherence to the specified low temperatures is critical for safety. Use a cryo-coolant or a well-maintained ice/salt bath. A digital thermometer should be used to monitor the internal reaction temperature continuously. Never allow the reaction to warm uncontrollably.
-
Solvent Levels: Never allow the reaction mixture containing the Grignard reagent to concentrate or evaporate to dryness. Ensure efficient condensation with a reflux condenser if heating is ever required (not in this protocol).
-
Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) must be supplemented with flame-retardant gloves and a face shield.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure for a structurally related compound and is designed for a 20 mmol scale.[3]
Reagent and Equipment Summary
| Reagent | Mol. Wt. | Equivalents | Amount (20 mmol scale) | Notes |
| 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene | 259.02 | 1.0 | 5.18 g | Starting material. Ensure it is pure and dry. |
| Isopropylmagnesium chloride (2.0 M in THF) | 86.87 | 1.1 | 11.0 mL (22 mmol) | Commercial solution, handle under inert gas. |
| Acetic Anhydride | 102.09 | 3.0 | 6.13 g (5.67 mL, 60 mmol) | Reagent grade, used in excess. |
| Anhydrous Tetrahydrofuran (THF) | - | - | ~50 mL | Must be anhydrous. Use solvent from a purification system or freshly distilled. |
| Saturated aq. NH₄Cl solution | - | - | ~50 mL | For quenching the reaction. |
| Diethyl ether or MTBE | - | - | ~100 mL | For extraction. |
| Brine (Saturated aq. NaCl) | - | - | ~50 mL | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed | For drying the organic phase. |
Step-by-Step Procedure
Part A: Preparation of the Grignard Reagent
-
Apparatus Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a digital thermometer, a rubber septum, and an inert gas inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Initial Charge: Charge the flask with 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (5.18 g, 20 mmol) and anhydrous THF (30 mL).
-
Cooling: Cool the solution to -5 °C using an ice/salt bath.
-
Grignard Formation: Add the isopropylmagnesium chloride solution (2.0 M in THF, 11.0 mL, 22 mmol) dropwise via syringe over 30-45 minutes. It is critical to maintain the internal reaction temperature below 0 °C throughout the addition.
-
Stirring: Once the addition is complete, stir the resulting solution at 0 °C to -10 °C for an additional 1 hour to ensure complete formation of the Grignard reagent.
Part B: Acylation Reaction
-
Prepare Acylating Agent: In a separate flame-dried 250 mL flask under inert gas, add acetic anhydride (5.67 mL, 60 mmol) and anhydrous THF (20 mL). Cool this solution to 0 °C.
-
Inverse Addition: Transfer the freshly prepared Grignard solution from Part A into the acetic anhydride solution via a cannula. This transfer should be done slowly over approximately 1 hour, ensuring the internal temperature of the receiving flask does not exceed 5 °C.
-
Reaction Completion: After the transfer is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 30 minutes.
Part C: Workup and Purification
-
Quenching: Carefully cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution (~50 mL) dropwise to quench any unreacted Grignard reagent and the reaction intermediate. An exotherm may be observed; control the addition rate to keep the temperature below 20 °C.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or MTBE (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a clear oil or low-melting solid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction Fails to Initiate | Not applicable for the exchange method. If using classical Mg turnings: wet solvent/glassware; unactivated Mg. | Use the halogen-magnesium exchange method as described. Ensure all reagents and solvents are scrupulously dry. |
| Low Yield of Ketone | Incomplete Grignard formation; Grignard reagent quenched by moisture; inefficient acylation. | Verify the titer of the commercial i-PrMgCl solution. Ensure the inverse addition is performed slowly at low temperature. Check for and eliminate all potential sources of moisture. |
| Formation of Tertiary Alcohol | Non-inverse addition was used; reaction temperature was too high, allowing the ketone product to be attacked. | Strictly adhere to the inverse addition protocol. Maintain rigorous temperature control during the addition of the Grignard reagent to the acetic anhydride. |
| Complex Mixture After Workup | Side reactions due to temperature fluctuations; impure starting materials. | Ensure starting materials are pure. Maintain consistent and controlled low temperatures throughout the formation and reaction steps. The formation of biphenyl-type homocoupling products may indicate issues with the Grignard formation, though this is less common with the exchange method. |
Conclusion
This application note details a reliable and safety-validated protocol for the synthesis of this compound. By employing a halogen-magnesium exchange for the formation of the critical Grignard reagent and an inverse addition for the acylation step, this method successfully navigates the common pitfalls associated with synthesizing ketones from electron-deficient aryl halides. The emphasis on rigorous temperature control and inert atmosphere techniques, coupled with a heightened awareness of the specific hazards of trifluoromethylphenyl Grignard reagents, provides a robust framework for researchers to access this valuable chemical intermediate safely and efficiently.
References
Application Notes & Protocols: Synthesis of 3'-Fluoro-5'-(trifluoromethyl)acetophenone via Friedel-Crafts Acylation
Abstract
This document provides a comprehensive guide for the synthesis of 3'-Fluoro-5'-(trifluoromethyl)acetophenone, a key building block in the development of pharmaceuticals and agrochemicals.[1][2][3] The protocol details the Friedel-Crafts acylation of 1-fluoro-3-(trifluoromethyl)benzene using acetyl chloride and a Lewis acid catalyst. We delve into the mechanistic rationale, offering insights into the challenges posed by a deactivated aromatic substrate and the critical parameters for success. This guide includes a detailed, step-by-step experimental protocol, safety guidelines, characterization data, and a troubleshooting section to support researchers in achieving a high-yield, high-purity synthesis.
Introduction and Scientific Rationale
The Friedel-Crafts acylation, first reported in 1877 by Charles Friedel and James Crafts, remains a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[4][5] This electrophilic aromatic substitution is pivotal for producing aryl ketones, which are versatile intermediates in numerous industrial applications.[6]
The target molecule, this compound, incorporates two key pharmacophores: a fluorine atom and a trifluoromethyl group. These substituents can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. The substrate, 1-fluoro-3-(trifluoromethyl)benzene, presents a unique challenge. Both the fluorine and the trifluoromethyl groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[7][8] Consequently, forcing conditions, including the use of a potent Lewis acid catalyst like aluminum chloride (AlCl₃), are necessary to drive the reaction forward.
Mechanistic Pathway
The reaction proceeds through the formation of a highly electrophilic acylium ion, which is the key acylating agent.[7][9]
-
Generation of the Acylium Ion: Acetyl chloride reacts with the Lewis acid, aluminum chloride, to form a complex. The C-Cl bond is cleaved, generating a resonance-stabilized acylium ion.[7][10]
-
Electrophilic Aromatic Substitution: The electron-deficient acylium ion is attacked by the π-electrons of the deactivated aromatic ring. The directing effects of the existing substituents guide the acylation primarily to the C5 position (meta to the -CF₃ group and para to the -F group).
-
Catalyst Regeneration and Product Formation: The resulting intermediate, a sigma complex, loses a proton to regenerate the aromatic system. The ketone product initially forms a complex with the AlCl₃, necessitating a stoichiometric amount of the catalyst.[5][11] An aqueous workup is required to hydrolyze this complex and liberate the final ketone product.[12][13]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. chemistryjournals.net [chemistryjournals.net]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. websites.umich.edu [websites.umich.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Application Note: Synthesis of Trifluoromethyl Acetophenones via Diazotization
Introduction: The Strategic Importance of Trifluoromethyl Acetophenones
Trifluoromethylated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[1][2] Among these valuable compounds, trifluoromethyl acetophenones serve as critical building blocks for a wide array of bioactive compounds. This application note provides a detailed guide to the synthesis of trifluoromethyl acetophenones, focusing on the robust and versatile diazotization of aromatic amines, followed by a copper-catalyzed reaction. This method, a variation of the classic Sandmeyer reaction, offers a reliable pathway using readily available starting materials.[1][3][4]
This document will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols for synthesis, and emphasize the critical safety considerations necessary for handling the potentially hazardous intermediates involved.
Underlying Principles: The Diazotization-Sandmeyer Pathway
The synthesis is a two-step process that begins with the diazotization of an aromatic amine. This is followed by a copper-catalyzed reaction to introduce the acetyl group.
-
Diazotization: An aromatic primary amine reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0-5 °C). This reaction converts the amino group into a highly reactive diazonium salt (-N₂⁺).[5][6] The low temperature is crucial to prevent the premature decomposition of the thermally unstable diazonium salt.[7]
-
Copper-Catalyzed Acetyl Group Introduction: The resulting diazonium salt is then subjected to a reaction analogous to the Sandmeyer reaction. While the classic Sandmeyer reaction introduces halides or cyano groups, this modified version utilizes a copper catalyst to facilitate the introduction of an acetyl group.[1][8] One effective method involves the coupling of the diazonium salt with acetaldoxime in the presence of a copper(II) salt, followed by hydrolysis to yield the desired acetophenone.[9][10] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single electron transfer from the copper(I) species (generated in situ from Cu(II)) to the diazonium salt.[1][8] This forms an aryl radical with the loss of nitrogen gas, which then reacts to form the final product.[8]
Reaction Mechanism Overview
Caption: General workflow for the synthesis of trifluoromethyl acetophenones.
Experimental Protocol: Synthesis of m-Trifluoromethyl Acetophenone
This protocol details the synthesis of m-trifluoromethyl acetophenone from m-trifluoromethylaniline, adapted from established procedures.[9][10]
Materials and Equipment
| Reagents & Solvents | Equipment |
| m-Trifluoromethylaniline (99%) | Four-necked round-bottom flask (500 mL) |
| Sulfuric acid (H₂SO₄, 25% aq. solution) | Mechanical stirrer |
| Sodium nitrite (NaNO₂, 30% aq. solution) | Dropping funnels (x2) |
| Copper(II) acetate (Cu(OAc)₂) | Thermometer (-10 to 100 °C) |
| Acetic acid (glacial) | Ice-salt bath |
| Acetaldoxime (50% aq. solution) | pH meter or pH indicator strips |
| Sodium hydroxide (NaOH, 30% aq. solution) | Separatory funnel |
| Toluene | Rotary evaporator |
| Hydrochloric acid (HCl, 15-20% aq. solution) | Standard laboratory glassware |
| Starch-iodide paper | Personal Protective Equipment (PPE) |
Step-by-Step Procedure
Part 1: Diazotization Reaction
-
Acidic Solution Preparation: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and two dropping funnels, place 280 g of 25% sulfuric acid solution.
-
Amine Addition: Cool the flask in an ice-salt bath to 0 °C. Slowly add 46 g of m-trifluoromethylaniline via a dropping funnel. Maintain the temperature at 0-5 °C throughout the addition. Stir the mixture for 30 minutes after addition is complete.
-
Nitrite Addition: Slowly add 72 g of a 30% aqueous solution of sodium nitrite dropwise from the second dropping funnel. Crucially, maintain the internal temperature between 0-5 °C. The reaction is exothermic. A pale yellow, clear solution of the diazonium salt should form.
-
Completion Check: After the addition is complete, continue stirring for 1 hour at 0-5 °C. Check for a slight excess of nitrous acid using starch-iodide paper (should turn blue). If the test is negative, add a small amount more of the NaNO₂ solution. If positive, the diazotization is complete. Keep the diazonium salt solution cold for the next step.
Part 2: Coupling Reaction
-
Coupling Reagent Preparation: In a separate large flask (e.g., 1 L), add 8.6 g of copper(II) acetate, 5.2 g of glacial acetic acid, 45.5 g of 50% aqueous acetaldoxime solution, and 100 mL of toluene.[9] Stir and cool this mixture to below 5 °C in an ice bath.
-
Controlled Addition: Begin the dropwise addition of the cold diazonium salt solution prepared in Part 1. Simultaneously, add a 30% aqueous sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 4.0 and 4.5.[9][10]
-
Temperature and pH Control: This step is critical. Maintain the temperature at 0-5 °C and the pH at 4.0-4.5 throughout the addition.[9][10]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to 15 °C and stir for an additional 1-2 hours. Monitor the reaction progress by a suitable method (e.g., GC or TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer with additional toluene (2 x 50 mL). Combine the organic extracts.
Part 3: Hydrolysis and Purification
-
Hydrolysis: Place the combined toluene extracts into a flask and add 15-20% hydrochloric acid. Heat the mixture under reflux with vigorous stirring for 2-3 hours to hydrolyze the oxime intermediate.
-
Isolation: After cooling, separate the organic layer. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any residual acid.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure m-trifluoromethyl acetophenone.
Safety and Hazard Management: A Critical Overview
Aryl diazonium salts are notoriously unstable and can be explosive, especially when dry.[7][11][12] Adherence to strict safety protocols is non-negotiable.
Cardinal Rules for Handling Diazonium Salts: [7][11]
-
Temperature Control is Paramount: Always maintain the reaction temperature below 5 °C during the formation and handling of diazonium salts.[7] Runaway reactions can occur at higher temperatures, leading to violent decomposition.
-
Never Isolate the Solid Salt: This protocol is designed for the in situ use of the diazonium salt. Never attempt to isolate the diazonium salt in its solid, dry form unless you have specialized equipment and experience, as it is shock-sensitive and can detonate.[11][12]
-
Stoichiometric Control: Use only a stoichiometric amount of sodium nitrite. An excess of nitrous acid can lead to unwanted side reactions and potential instability.[7][11]
-
Quenching: Have a quenching agent, such as a solution of sulfamic acid, readily available to destroy any excess nitrous acid at the end of the reaction.
-
Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhalation of nitrogen oxides and other volatile reagents.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. A blast shield is highly recommended during the diazotization step.[11][13][14]
Experimental Workflow and Safety
Caption: Step-by-step workflow with integrated safety checkpoints.
Conclusion
The diazotization of aromatic amines provides a powerful and adaptable platform for the synthesis of trifluoromethyl acetophenones. The procedure is cost-effective and utilizes readily available precursors, making it suitable for both academic research and industrial applications. However, the inherent instability of the diazonium salt intermediates necessitates a disciplined and safety-conscious approach. By carefully controlling reaction parameters such as temperature and pH, and by adhering to the stringent safety protocols outlined, researchers can safely and efficiently access these valuable chemical building blocks, paving the way for the development of next-generation pharmaceuticals and agrochemicals.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. byjus.com [byjus.com]
- 9. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Palladium-catalyzed cross-coupling reactions using 3'-Fluoro-5'-(trifluoromethyl)acetophenone
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions Using 3'-Fluoro-5'-(trifluoromethyl)acetophenone
Introduction: The Strategic Value of Fluorinated Ketones
In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, molecules decorated with fluorine atoms hold a place of prominence. The incorporation of fluorine, and specifically the trifluoromethyl (CF₃) group, can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The compound this compound is a prime example of a versatile building block, combining the influential CF₃ and fluoro substituents with a reactive ketone handle on an aromatic core.
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and transformative toolsets in organic chemistry for forging carbon-carbon bonds.[1][2][3] These reactions, recognized with the 2010 Nobel Prize in Chemistry, provide a reliable and versatile methodology for connecting different molecular fragments with high precision and functional group tolerance.[2][4]
This guide provides detailed application notes and robust protocols for employing this compound in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Heck couplings. We will delve into the mechanistic underpinnings, explain the rationale behind reagent selection, and offer troubleshooting insights to empower researchers in their synthetic endeavors. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly impacts the reactivity of the aryl halide bond, making the oxidative addition step of the catalytic cycle a key consideration in protocol design.[5]
Part 1: Core Principles of Palladium-Catalyzed Cross-Coupling
At their heart, most palladium-catalyzed cross-coupling reactions are driven by a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is paramount to rational reaction design and optimization.
The general catalytic cycle involves three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (in this case, an aryl bromide or iodide derived from our starting material), forming a Pd(II) complex.[1][6]
-
Transmetalation (for Suzuki and Sonogashira reactions) : An organometallic nucleophile (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center, displacing the halide.[4][6] This step often requires a base.
-
Reductive Elimination : The two organic fragments bound to the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][6]
The Heck reaction follows a slightly different, yet related, pathway involving migratory insertion of an alkene followed by β-hydride elimination.[2][7][8]
The Indispensable Role of Ligands
The choice of ligand is arguably the most critical parameter in a cross-coupling reaction. Ligands coordinate to the palladium center, modifying its steric and electronic properties.[9]
-
Electron-rich ligands increase the electron density on the palladium, which facilitates the oxidative addition step—a crucial advantage when working with less reactive aryl chlorides or electron-deficient systems.[10]
-
Sterically bulky ligands promote the reductive elimination step, accelerating catalyst turnover.[9][10] They can also help form the catalytically active monoligated Pd(0) species.[10]
Commonly used ligands include triphenylphosphine (PPh₃), more electron-rich and bulky trialkylphosphines, and a sophisticated class of biaryl phosphines (e.g., SPhos, XPhos) developed by the Buchwald group, which show exceptional activity for challenging couplings.[11] N-heterocyclic carbenes (NHCs) have also emerged as powerful, thermally stable alternatives to phosphine ligands.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Part 2: Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[4][12][13] For a substrate like this compound (as its corresponding aryl bromide), the electron-deficient nature of the aromatic ring makes it an excellent candidate for this transformation.[5]
Expert Insights & Causality
-
Catalyst System : While Pd(PPh₃)₄ is a classic choice, modern systems often generate the active Pd(0) catalyst in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed complex like PdCl₂(dppf).[3] For challenging substrates or to achieve high turnover numbers, pairing Pd(OAc)₂ with a specialized ligand like SPhos (a Buchwald ligand) is highly effective. The bulk and electron-donating properties of SPhos accelerate both oxidative addition and reductive elimination.[14]
-
Base Selection : The base is crucial for activating the boronic acid for transmetalation.[13] An inorganic base like potassium carbonate (K₂CO₃) or the stronger potassium phosphate (K₃PO₄) is commonly used. K₃PO₄ is often preferred for less reactive boronic acids as it can facilitate the formation of the more reactive boronate species.
-
Solvent System : A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard.[15][16] Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of 3-Bromo-5-fluoro-trifluoromethyl-acetophenone with phenylboronic acid.
Table 1: Reagents for Suzuki-Miyaura Coupling
| Reagent | CAS Number | MW ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
|---|---|---|---|---|
| 3-Bromo-5-fluoro-trifluoromethyl-acetophenone | 209113-75-5 (for parent) | 285.04 | 1.0 | 285 mg |
| Phenylboronic Acid | 98-80-6 | 121.93 | 1.2 | 146 mg |
| Pd(OAc)₂ | 3375-31-3 | 224.50 | 0.02 (2 mol%) | 4.5 mg |
| SPhos | 657408-07-6 | 410.51 | 0.04 (4 mol%) | 16.4 mg |
| K₃PO₄ | 7778-53-2 | 212.27 | 2.0 | 425 mg |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | 8 mL |
| Water | 7732-18-5 | 18.02 | - | 2 mL |
Step-by-Step Methodology:
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-fluoro-trifluoromethyl-acetophenone (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst oxidation.[15]
-
Solvent Addition : Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe under a positive pressure of inert gas.
-
Reaction : Heat the reaction mixture to 90-100 °C in a preheated oil bath with vigorous stirring.
-
Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).[15]
-
Work-up : Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.[15]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Part 3: Sonogashira Coupling Protocols
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[17][18] This reaction is exceptionally valuable for creating conjugated enynes and arylalkynes, which are key structures in materials science and serve as versatile intermediates in synthesis.[19] The classic Sonogashira reaction employs a dual-catalyst system of palladium and copper(I).[17]
Expert Insights & Causality
-
Catalyst System : The standard system is a combination of a Pd(0) source, often Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI.[20] Palladium facilitates the main cross-coupling cycle, while copper(I) is believed to react with the terminal alkyne to form a more reactive copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[17]
-
Base Selection : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves a dual purpose: neutralizing the HX acid produced during the reaction and acting as the solvent.
-
Solvent : Anhydrous solvents like THF or DMF are often used, especially if the amine base is not used in excess as the solvent.[20] Rigorous exclusion of air is important to prevent the oxidative homo-coupling of the alkyne (Glaser coupling), a common side reaction.
Detailed Protocol: Sonogashira Coupling
This protocol describes the coupling of 3-Bromo-5-fluoro-trifluoromethyl-acetophenone with phenylacetylene.
Table 2: Reagents for Sonogashira Coupling
| Reagent | CAS Number | MW ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
|---|---|---|---|---|
| 3-Bromo-5-fluoro-trifluoromethyl-acetophenone | 209113-75-5 (for parent) | 285.04 | 1.0 | 285 mg |
| Phenylacetylene | 536-74-3 | 102.14 | 1.2 | 123 mg (134 µL) |
| PdCl₂(PPh₃)₂ | 13965-03-2 | 701.90 | 0.03 (3 mol%) | 21 mg |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.05 (5 mol%) | 9.5 mg |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | - | 5 mL |
| THF (anhydrous) | 109-99-9 | 72.11 | - | 5 mL |
Step-by-Step Methodology:
-
Reaction Setup : To a dry Schlenk flask under an argon atmosphere, add 3-Bromo-5-fluoro-trifluoromethyl-acetophenone (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).[21]
-
Inert Atmosphere : Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition : Add anhydrous THF (5 mL) and anhydrous Et₃N (5 mL) via syringe. Stir for 10 minutes, then add phenylacetylene (1.2 eq) dropwise.
-
Reaction : Stir the reaction mixture at room temperature. The reaction is often mildly exothermic. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Monitoring : Follow the reaction's progress by TLC or GC-MS (typically complete in 2-6 hours).
-
Work-up : Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with diethyl ether.[20] Concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the residue in ethyl acetate, wash with a saturated aqueous solution of NH₄Cl and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[21]
References
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. nobelprize.org [nobelprize.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. fiveable.me [fiveable.me]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scite.ai [scite.ai]
- 13. thermofishersci.in [thermofishersci.in]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for the Suzuki Coupling of 3'-Fluoro-5'-(trifluoromethyl)acetophenone Derivatives
<
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3'-halo-5'-(trifluoromethyl)acetophenone derivatives. The synthesis of biaryl ketones is a cornerstone of medicinal chemistry and materials science, with fluorinated motifs playing an increasingly critical role in modulating the physicochemical and pharmacological properties of molecules.[1] This document offers an in-depth exploration of the reaction mechanism, optimization of reaction conditions, a step-by-step protocol for a representative coupling, and a thorough troubleshooting guide. The content herein is specifically tailored for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules.
Introduction: The Significance of Fluorinated Biaryl Ketones
Biaryl ketones are privileged structural motifs found in a multitude of biologically active compounds and advanced organic materials.[1] The incorporation of fluorine and trifluoromethyl groups into these scaffolds can profoundly influence properties such as metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C-C bonds, lauded for its mild conditions and broad functional group tolerance.[2][3] This application note focuses on the specific challenges and strategic considerations for the Suzuki coupling of electron-deficient substrates like 3'-fluoro-5'-(trifluoromethyl)acetophenone, providing a practical framework for its successful implementation in a laboratory setting.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organic halide or triflate.[2] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate.[2] This is often the rate-determining step, and the reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[4][6]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium(II) complex.[2] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]
A visual representation of this catalytic cycle is provided below.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of 3'-Bromo-5'-(trifluoromethyl)acetophenone with 4-Methoxyphenylboronic Acid
This protocol details a representative Suzuki coupling reaction. Safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be strictly adhered to.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3'-Bromo-5'-(trifluoromethyl)acetophenone | 267.04 | 267 mg | 1.0 | 1.0 |
| 4-Methoxyphenylboronic Acid | 151.96 | 167 mg | 1.1 | 1.1 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 mg | 0.02 | 0.02 |
| SPhos | 410.47 | 16.4 mg | 0.04 | 0.04 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3'-bromo-5'-(trifluoromethyl)acetophenone (267 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Degassing: Bubble argon or nitrogen through the reaction mixture for 10-15 minutes to ensure thorough deoxygenation.[9]
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl ketone.
Experimental Workflow Diagram
Figure 2. Step-by-step experimental workflow for the Suzuki coupling reaction.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. The following table addresses common problems encountered during the Suzuki coupling of electron-deficient substrates.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | Use fresh palladium precursor and ensure the phosphine ligand has not oxidized.[9] Consider using a more active pre-catalyst. |
| 2. Insufficiently Inert Atmosphere | Ensure thorough degassing of solvents and proper purging of the reaction vessel with an inert gas.[9] | |
| 3. Poor Reagent Solubility | Screen alternative solvent systems or increase the reaction temperature. Ensure vigorous stirring.[10] | |
| 4. Inappropriate Base | The base may be too weak or insoluble. Consider a stronger, more soluble base like Cs₂CO₃ or K₃PO₄.[10] | |
| Protodeboronation of Boronic Acid | 1. Presence of Excess Water or Protic Solvents | Use anhydrous solvents and reagents if possible. Minimize the amount of water in the reaction mixture.[10] |
| 2. Harsh Basic Conditions | Employ a milder base such as KF or K₂CO₃.[11] | |
| 3. Unstable Boronic Acid | Convert the boronic acid to a more stable derivative, such as a pinacol (BPin) or MIDA ester.[10][12] | |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen | Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas throughout the reaction.[10] |
| 2. High Catalyst Loading | Reduce the catalyst loading to the recommended levels (typically 1-3 mol %). | |
| Dehalogenation of Aryl Halide | 1. Formation of Palladium-Hydride Species | This can be promoted by certain bases or protic solvents.[13] Try switching to an aprotic solvent system and a non-hydroxide base like K₃PO₄. |
| 2. Highly Reactive Halide (e.g., Iodide) | While iodides are more reactive in the desired coupling, they are also more prone to dehalogenation.[13] Bromides often offer a good balance. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of this compound derivatives and other valuable biaryl ketones. By understanding the underlying mechanism, carefully selecting reagents and conditions, and employing systematic troubleshooting, researchers can effectively overcome the challenges associated with these electron-deficient substrates. The protocols and insights provided in this application note are intended to serve as a robust starting point for the successful execution of these important transformations in a research and development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
Aldol condensation reactions involving 3'-Fluoro-5'-(trifluoromethyl)acetophenone
An in-depth technical guide to , designed for researchers, scientists, and drug development professionals.
Application Note & Protocol Guide
Topic: Strategic Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation with 3'-Fluoro-5'-(trifluoromethyl)acetophenone
Executive Summary
The synthesis of chalcones, or α,β-unsaturated ketones, serves as a cornerstone for the development of novel therapeutics, owing to their role as precursors to a vast array of flavonoids and heterocyclic compounds.[1][2][3] This guide focuses on the Aldol condensation, specifically the Claisen-Schmidt variant, utilizing this compound as a key building block. The presence of both a fluoro and a trifluoromethyl group on the acetophenone ring introduces unique electronic properties that significantly influence reactivity and yield.[4] This document provides a detailed mechanistic rationale, comprehensive experimental protocols, and essential safety guidelines for researchers aiming to synthesize novel, highly functionalized chalcone derivatives for applications in medicinal chemistry and drug discovery.
Mechanistic Insights: The Role of Electronegative Substituents
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[5] The reaction proceeds through an aldol addition followed by a rapid dehydration to yield the thermodynamically stable conjugated chalcone.
The Critical Impact of -F and -CF₃ Groups:
The 3'-Fluoro and 5'-(trifluoromethyl) substituents on the acetophenone are potent electron-withdrawing groups (EWGs). Their presence has a profound, dual effect on the reaction mechanism:
-
Enhanced α-Proton Acidity: The EWGs inductively pull electron density from the aromatic ring and, by extension, from the acetyl group. This effect significantly increases the acidity of the α-protons (the protons on the methyl group). Consequently, enolate formation via deprotonation by a base (e.g., NaOH, KOH) is kinetically favored and can often be achieved under milder conditions compared to non-substituted acetophenones.[4]
-
Enolate Reactivity: While enolate formation is facilitated, the resulting resonance-stabilized enolate has its nucleophilicity slightly tempered by the same EWGs. However, this effect is generally outweighed by the increased ease of its formation. The strong carbon-fluorine bond is highly stable and does not participate directly in the reaction, ensuring the integrity of the trifluoromethyl group throughout the synthesis.[4]
The overall mechanism can be visualized as a four-step process:
References
Application Notes and Protocols for the Asymmetric Reduction of 3'-Fluoro-5'-(trifluoromethyl)acetophenone to Chiral Alcohols
Introduction: The Significance of Chiral Fluorinated Alcohols in Drug Discovery
The strategic incorporation of fluorine atoms into pharmaceutical candidates is a well-established strategy for enhancing metabolic stability, modulating lipophilicity, and improving binding affinity. Chiral alcohols containing fluorinated motifs, such as (S)-1-(3-fluoro-5-(trifluoromethyl)phenyl)ethanol and its (R)-enantiomer, are highly sought-after building blocks in medicinal chemistry. The precise stereochemical control during the synthesis of these molecules is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This document provides a detailed guide for researchers, scientists, and drug development professionals on the asymmetric reduction of 3'-Fluoro-5'-(trifluoromethyl)acetophenone to its corresponding chiral alcohols, focusing on both cutting-edge biocatalytic and robust chemical methodologies.
Theoretical Framework: Strategies for Asymmetric Ketone Reduction
The conversion of a prochiral ketone, such as this compound, into a single enantiomer of the corresponding secondary alcohol is a cornerstone of modern asymmetric synthesis. The core principle lies in the use of a chiral catalyst or reagent that creates a diastereomeric transition state with the substrate, thereby favoring the formation of one enantiomer over the other. Two primary and highly effective approaches to achieve this are biocatalysis and chiral metal- or organo-catalysis.
Biocatalysis: Harnessing Nature's Selectivity
Biocatalysis utilizes enzymes, either as isolated proteins or within whole microbial cells, to perform chemical transformations.[1] For ketone reductions, ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are the enzymes of choice. These enzymes offer several distinct advantages:
-
Exquisite Enantioselectivity: Often achieving enantiomeric excesses (e.e.) greater than 99%.
-
Mild Reaction Conditions: Reactions are typically run in aqueous media at or near room temperature and neutral pH, which minimizes side reactions and is environmentally benign.[2]
-
Cofactor Recycling: In whole-cell systems, the expensive nicotinamide adenine dinucleotide (NAD(P)H) cofactor required for the reduction is continuously regenerated by the cell's own metabolic machinery.[3]
The substrate, this compound, with its electron-withdrawing groups, is generally a good candidate for bioreduction. The stereochemical outcome (either the (R)- or (S)-alcohol) is dependent on the specific enzyme used, as different enzymes exhibit different facial selectivities for the hydride attack on the carbonyl group, often categorized by Prelog's rule.
Chemical Catalysis: Precision and Versatility
Chemical methods for asymmetric reduction offer a high degree of control and are often more readily scalable. Two of the most prominent and reliable methods are the Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric (transfer) hydrogenation.
-
Corey-Bakshi-Shibata (CBS) Reduction: This powerful organocatalytic method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric borane reagent (e.g., BH₃·THF or BH₃·SMe₂) to the ketone.[4][5] The predictability of the stereochemical outcome based on the catalyst's chirality is a key feature of this reaction.[6] The mechanism involves the formation of a ternary complex between the catalyst, the borane, and the ketone, which directs the hydride transfer to one face of the carbonyl.[7]
-
Noyori Asymmetric Hydrogenation and Transfer Hydrogenation: Developed by Nobel laureate Ryōji Noyori, this method utilizes ruthenium catalysts bearing chiral diphosphine ligands (e.g., BINAP) and a chiral diamine.[1][8] Asymmetric hydrogenation uses molecular hydrogen (H₂), while asymmetric transfer hydrogenation (ATH) employs a hydrogen donor such as isopropanol or a formic acid/triethylamine mixture.[9] The mechanism is described as a metal-ligand bifunctional catalysis, where the metal-hydride and the ligand's N-H proton are transferred to the ketone's carbonyl group in a concerted, six-membered transition state.[10]
Experimental Protocols
The following protocols are provided as detailed, self-validating systems for the asymmetric reduction of this compound.
Protocol 1: Biocatalytic Reduction Using Recombinant E. coli
This protocol is adapted from methodologies developed for the reduction of structurally similar trifluoromethylated acetophenones and leverages a whole-cell biocatalyst expressing a carbonyl reductase.[11][12]
Workflow for Biocatalytic Reduction
Caption: Workflow for the whole-cell biocatalytic reduction.
Materials:
-
Recombinant E. coli strain expressing a suitable ketoreductase (e.g., a variant of Lactobacillus kefir ADH).
-
This compound
-
Phosphate buffer saline (PBS), pH 7.0
-
Glucose (for cofactor regeneration)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Shaking incubator
-
Centrifuge
Step-by-Step Procedure:
-
Biocatalyst Preparation:
-
Inoculate a suitable growth medium (e.g., LB broth with appropriate antibiotic) with the recombinant E. coli strain.
-
Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches the mid-log phase.
-
Induce protein expression according to the specific vector system (e.g., with IPTG) and continue incubation at a lower temperature (e.g., 20-25°C) for several hours.
-
Harvest the cells by centrifugation and wash with PBS buffer (pH 7.0). The resulting cell paste is the whole-cell biocatalyst.
-
-
Asymmetric Reduction:
-
In a flask, suspend the harvested E. coli cells in PBS buffer (pH 7.0) to a desired concentration (e.g., 50-100 g wet cells/L).
-
Add glucose to a final concentration of 50-100 g/L. This serves as the energy source for cofactor regeneration.
-
Add this compound to a final concentration of 10-50 mM. The substrate can be added directly or as a solution in a water-miscible co-solvent like DMSO to improve solubility.
-
Incubate the reaction mixture at 30°C with shaking at approximately 200 rpm.
-
Monitor the reaction progress by periodically taking samples, extracting with ethyl acetate, and analyzing by TLC or GC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, centrifuge the mixture to pellet the cells.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral alcohol.
-
The product can be further purified by column chromatography if necessary.
-
Protocol 2: Corey-Bakshi-Shibata (CBS) Catalytic Reduction
This protocol outlines a general procedure for the CBS reduction, which is known for its high enantioselectivity with a wide range of ketones.[6][13]
Mechanism of CBS Reduction
References
- 1. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. kanto.co.jp [kanto.co.jp]
- 10. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric Catalysis and Biotransformation of 3'-(Trifluoromethyl)acetophenone for Chiral Synthesis_Chemicalbook [chemicalbook.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Leveraging 3'-Fluoro-5'-(trifluoromethyl)acetophenone for the Synthesis of Novel Kinase Inhibitors
Introduction: The Strategic Importance of Fluorinated Scaffolds in Kinase Inhibitor Design
The landscape of targeted cancer therapy is dominated by kinase inhibitors, a class of drugs designed to block specific kinases that drive oncogenic signaling pathways.[1] Within this field, the deliberate incorporation of fluorine atoms and fluorinated moieties into drug candidates has become a cornerstone of modern medicinal chemistry.[2] The trifluoromethyl (CF3) and fluoro (F) groups, in particular, offer a unique combination of properties that can significantly enhance the therapeutic profile of a kinase inhibitor. These groups can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity to optimize pharmacokinetic properties.[3]
3'-Fluoro-5'-(trifluoromethyl)acetophenone (Figure 1) is a versatile and highly valuable starting material that strategically combines these advantageous features. Its trifluoromethyl group acts as a strong electron-withdrawing group and can enhance lipophilicity, while the fluorine atom at the meta-position can improve metabolic stability and binding interactions.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this key building block in the synthesis of potent and selective kinase inhibitors, with a focus on creating pyrimidine and pyrazole-based scaffolds.
Figure 1: Chemical Structure of this compound
IUPAC Name: 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one CAS Number: 349-76-8 Molecular Formula: C₉H₇F₄O Molecular Weight: 206.15 g/mol
Core Synthetic Strategy: From Acetophenone to Heterocyclic Scaffolds
The primary synthetic route to leverage this compound involves a two-stage process. The initial step is typically a Claisen-Schmidt condensation to form a chalcone intermediate, which is then cyclized to generate the desired heterocyclic core. This approach offers a high degree of flexibility, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Caption: General workflow for synthesizing kinase inhibitors from the target acetophenone.
Part 1: Synthesis of a Diaminopyrimidine-Based Kinase Inhibitor
The diaminopyrimidine scaffold is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors. It forms key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. This protocol outlines the synthesis of a representative 2,4-diaminopyrimidine inhibitor.
Protocol 1.1: Claisen-Schmidt Condensation to Synthesize a Chalcone Intermediate
The Claisen-Schmidt condensation is a reliable base-catalyzed aldol condensation between an acetophenone and an aromatic aldehyde that lacks α-hydrogens.[4][5]
Reaction Scheme:
(Self-generated image for illustrative purposes)
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (mmol) |
| This compound | 349-76-8 | 206.15 | 10.0 |
| 4-Methoxybenzaldehyde | 123-11-5 | 136.15 | 10.0 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 20.0 |
| Ethanol (95%) | 64-17-5 | 46.07 | 50 mL |
| Deionized Water | 7732-18-5 | 18.02 | 200 mL |
| Hydrochloric Acid (HCl, 1M) | 7647-01-0 | 36.46 | As needed |
Step-by-Step Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve this compound (2.06 g, 10.0 mmol) and 4-methoxybenzaldehyde (1.36 g, 10.0 mmol) in 50 mL of 95% ethanol. Stir at room temperature until a clear solution is obtained.
-
Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (0.80 g, 20.0 mmol) in 10 mL of deionized water. Cool this solution in an ice bath.
-
Reaction: Slowly add the cold NaOH solution dropwise to the stirred ethanolic solution of the reactants over 15-20 minutes. A color change and the formation of a precipitate are typically observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Isolation: Pour the reaction mixture into 200 mL of ice-cold deionized water. Acidify the mixture to a pH of ~6-7 with 1M HCl.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral. Dry the crude chalcone in a vacuum oven at 40-50°C. Further purification can be achieved by recrystallization from ethanol.
Causality and Insights: The use of a strong base like NaOH is crucial for deprotonating the α-carbon of the acetophenone, forming the reactive enolate ion.[5] The aldehyde lacks α-hydrogens, preventing self-condensation and ensuring a clean crossed-aldol reaction.[4] The subsequent dehydration of the aldol adduct is spontaneous under these basic conditions, driving the reaction to completion.
Protocol 1.2: Cyclization to form the 2,4-Diaminopyrimidine Core
The resulting chalcone is a versatile intermediate that can be cyclized with various reagents. Using guanidine hydrochloride, a 2,4-diaminopyrimidine ring is formed, a common core in inhibitors targeting kinases like EGFR and Aurora Kinase.[6][7]
Reaction Scheme:
(Self-generated image for illustrative purposes)
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (mmol) |
| (E)-1-(3-fluoro-5-(trifluoromethyl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | (From 1.1) | 324.28 | 5.0 |
| Guanidine Hydrochloride | 50-01-1 | 95.53 | 10.0 |
| Sodium Ethoxide (NaOEt) | 141-52-6 | 68.05 | 10.0 |
| Anhydrous Ethanol | 64-17-5 | 46.07 | 40 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add the chalcone from Protocol 1.1 (1.62 g, 5.0 mmol), guanidine hydrochloride (0.96 g, 10.0 mmol), and sodium ethoxide (0.68 g, 10.0 mmol) to 40 mL of anhydrous ethanol.
-
Reflux: Heat the mixture to reflux and maintain for 8-12 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 hexane:ethyl acetate).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 150 mL of ice water.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. Dry the product under vacuum. If necessary, purify the crude product by column chromatography on silica gel.
Causality and Insights: Sodium ethoxide acts as a strong base to deprotonate the guanidine, which then acts as a binucleophile. The reaction proceeds via a Michael addition of the guanidine to the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrimidine ring.
Part 2: Synthesis of a Pyrazole-Based Kinase Inhibitor
Pyrazole scaffolds are also prevalent in kinase inhibitors, often found in drugs targeting BRAF, VEGFR, and PYK2.[8][9] This protocol details a common route to a substituted pyrazole inhibitor.
Protocol 2.1: Synthesis of a 1,3-Diketone Intermediate
A Claisen condensation between the starting acetophenone and an ester, such as ethyl trifluoroacetate, can generate a 1,3-diketone, a key precursor for pyrazole synthesis.
Reaction Scheme:
(Self-generated image for illustrative purposes)
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (mmol) |
| This compound | 349-76-8 | 206.15 | 10.0 |
| Ethyl Trifluoroacetate | 383-63-1 | 142.08 | 12.0 |
| Sodium Hydride (NaH, 60% in mineral oil) | 7646-69-7 | 24.00 | 12.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (0.48 g of 60% dispersion, 12.0 mmol) in 30 mL of anhydrous THF.
-
Acetophenone Addition: Cool the suspension to 0°C in an ice bath. Slowly add a solution of this compound (2.06 g, 10.0 mmol) in 20 mL of anhydrous THF dropwise.
-
Enolate Formation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Ester Addition: Re-cool the mixture to 0°C and add ethyl trifluoroacetate (1.70 g, 12.0 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding it to 100 mL of ice-cold 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-diketone.
Protocol 2.2: Cyclization with Hydrazine to Form the Pyrazole Ring
The 1,3-diketone intermediate readily undergoes cyclization with hydrazine or substituted hydrazines to yield the corresponding pyrazole.[10]
Reaction Scheme:
(Self-generated image for illustrative purposes)
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (mmol) |
| 4,4,4-Trifluoro-1-(3-fluoro-5-(trifluoromethyl)phenyl)butane-1,3-dione | (From 2.1) | 302.16 | 5.0 |
| Hydrazine Hydrate | 302-01-2 | 50.06 | 5.5 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 30 mL |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the crude 1,3-diketone (1.51 g, 5.0 mmol) in 30 mL of glacial acetic acid in a 100 mL round-bottom flask.
-
Hydrazine Addition: Add hydrazine hydrate (0.28 g, 5.5 mmol) dropwise to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the completion of the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature and pour it into 150 mL of ice water.
-
Purification: Collect the precipitate by vacuum filtration, wash with water, and dry. The crude pyrazole can be purified by recrystallization or column chromatography.
Causality and Insights: The reaction proceeds via the formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring. The regioselectivity of the cyclization can be influenced by the electronic nature of the substituents on the diketone.
Target Kinases and Biological Context
The 3-fluoro-5-(trifluoromethyl)phenyl moiety is a key feature in inhibitors designed to target several important cancer-related kinases.
Caption: Potential kinase targets for inhibitors derived from the target acetophenone.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Inhibitors containing fluorinated phenyl groups have shown potent anti-VEGFR-2 activity.[11][12]
-
BRAF Kinase: A component of the RAS-RAF-MEK-ERK signaling pathway. Mutations in BRAF, particularly V600E, are common in melanoma and other cancers, leading to constitutive pathway activation.[8]
-
PYK2 (Proline-rich Tyrosine Kinase 2): A non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation. Dysregulation of PYK2 is implicated in cancer progression and metastasis.[9]
Conclusion and Future Directions
This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors. The protocols outlined in this application note provide robust and adaptable methods for constructing pyrimidine and pyrazole-based scaffolds, which are known to effectively target key oncogenic kinases. The strategic placement of the fluoro and trifluoromethyl groups provides a strong foundation for developing candidates with improved potency, selectivity, and drug-like properties. Researchers can further expand on these core structures by varying the aldehyde used in the Claisen-Schmidt condensation or the hydrazine derivative in the pyrazole synthesis to build extensive libraries for SAR studies and identify lead compounds for next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. jelsciences.com [jelsciences.com]
- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Bioactive Heterocyclic Scaffolds from 3'-Fluoro-5'-(trifluoromethyl)acetophenone
Introduction: The Strategic Importance of Fluorinated Heterocycles in Modern Drug Discovery
The incorporation of fluorine and trifluoromethyl groups into organic molecules has become a cornerstone of modern medicinal chemistry. These modifications can profoundly alter a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The 3'-Fluoro-5'-(trifluoromethyl)acetophenone starting material is a particularly valuable building block, as it introduces two distinct fluorine environments into a versatile chemical scaffold. The electron-withdrawing nature of both the fluorine and trifluoromethyl substituents significantly influences the reactivity of the acetyl group, providing a unique platform for the synthesis of a diverse array of heterocyclic compounds with significant potential in drug development programs.
This guide provides detailed protocols and mechanistic insights for the synthesis of several key heterocyclic families—pyrazoles, pyrimidines, and pyridines—using this compound as a common precursor. The methodologies described herein are designed to be robust and adaptable, providing researchers with a solid foundation for the exploration of novel chemical space.
Part 1: Synthesis of Substituted Pyrazoles
Pyrazoles are a well-established class of five-membered nitrogen-containing heterocycles that are found in a wide range of biologically active compounds, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of pyrazoles often proceeds through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[3]
Protocol 1.1: One-Pot Synthesis of 1-Aryl-3-(3'-fluoro-5'-(trifluoromethyl)phenyl)-5-substituted-1H-pyrazoles
This protocol details a one-pot reaction involving the initial formation of a chalcone intermediate followed by in-situ cyclization with a substituted hydrazine.
Workflow Overview:
Figure 1: One-pot synthesis of substituted pyrazoles.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 349-76-8 | 206.14 |
| Substituted Aromatic Aldehyde (e.g., Benzaldehyde) | 100-52-7 | 106.12 |
| Hydrazine Hydrate or Phenylhydrazine | 302-01-2 | 50.06 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 |
| Ethanol (EtOH) | 64-17-5 | 46.07 |
| Glacial Acetic Acid | 64-19-7 | 60.05 |
Step-by-Step Protocol:
-
Chalcone Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and the desired substituted aromatic aldehyde (1.1 eq) in ethanol (10 mL/mmol of acetophenone).
-
To this solution, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The formation of the chalcone intermediate will be indicated by the appearance of a new, less polar spot.
-
-
Cyclization:
-
Once the chalcone formation is complete, add hydrazine hydrate or phenylhydrazine (1.2 eq) to the reaction mixture.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Reflux the reaction mixture for 4-8 hours, again monitoring by TLC until the chalcone intermediate is consumed.
-
-
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold water.
-
If no solid forms, extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure substituted pyrazole.
-
Expected Yield: 65-85%
Part 2: Synthesis of Substituted Pyrimidines
Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of pharmaceuticals, including antiviral and anticancer agents.[4][5] A common synthetic route to pyrimidines involves the condensation of a β-dicarbonyl compound with a urea or thiourea derivative.
Protocol 2.1: Biginelli-type Reaction for the Synthesis of Dihydropyrimidinones
This protocol outlines a one-pot multicomponent reaction for the synthesis of dihydropyrimidinone derivatives.
Workflow Overview:
Figure 2: Biginelli-type reaction for dihydropyrimidinone synthesis.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 349-76-8 | 206.14 |
| Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) | 104-88-1 | 140.57 |
| Urea or Thiourea | 57-13-6 | 60.06 |
| Ethyl Acetoacetate | 141-97-9 | 130.14 |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 |
| Ethanol (EtOH) | 64-17-5 | 46.07 |
Step-by-Step Protocol:
-
Reaction Setup:
-
In a round-bottom flask, combine this compound (1.0 eq), the selected aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea or thiourea (1.5 eq) in ethanol (5 mL/mmol of acetophenone).
-
Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).
-
-
Reaction Execution:
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Allow the reaction to cool to room temperature. A solid product may precipitate.
-
Pour the reaction mixture into crushed ice.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
-
Expected Yield: 50-70%
Part 3: Synthesis of Substituted Pyridines
The pyridine ring is a core structure in numerous pharmaceuticals and agrochemicals.[6] The Hantzsch pyridine synthesis is a classic and versatile method for the preparation of dihydropyridine derivatives, which can then be oxidized to the corresponding pyridines.[7][8][9][10][11]
Protocol 3.1: Hantzsch Pyridine Synthesis
This protocol describes a four-component reaction to synthesize dihydropyridine derivatives, which can be subsequently aromatized.
Workflow Overview:
Figure 3: Hantzsch synthesis of substituted pyridines.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 349-76-8 | 206.14 |
| Ethyl Acetoacetate | 141-97-9 | 130.14 |
| Ammonium Acetate | 631-61-8 | 77.08 |
| Ethanol (EtOH) or Acetic Acid | 64-17-5 | 46.07 |
| Nitric Acid (for oxidation) | 7697-37-2 | 63.01 |
Step-by-Step Protocol:
-
Dihydropyridine Synthesis:
-
In a round-bottom flask, mix this compound (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.1 eq) in either ethanol or glacial acetic acid (10 mL/mmol of acetophenone).
-
Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.
-
-
Work-up and Isolation of Dihydropyridine:
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry. This crude product is the dihydropyridine intermediate.
-
-
Aromatization (Oxidation):
-
Dissolve the crude dihydropyridine in glacial acetic acid.
-
Add a suitable oxidizing agent, such as nitric acid (1.2 eq), dropwise at room temperature.
-
Heat the mixture at 80-100 °C for 1-2 hours.
-
Cool the reaction, pour it onto ice, and neutralize with a base (e.g., ammonium hydroxide).
-
Collect the precipitated pyridine product by filtration, wash with water, and purify by recrystallization or column chromatography.
-
Expected Yield: 40-60% (over two steps)
Conclusion
The protocols detailed in these application notes provide a robust starting point for the synthesis of diverse, fluorinated heterocyclic compounds from the readily available this compound. The strategic incorporation of fluorine and trifluoromethyl moieties offers a powerful tool for modulating the biological activity and pharmacokinetic properties of these scaffolds. Researchers in drug discovery and medicinal chemistry can utilize these methods to generate novel compound libraries for screening and lead optimization, accelerating the development of next-generation therapeutics.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjarr.com [wjarr.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. youtube.com [youtube.com]
Application Note: A Validated HPLC Method for Purity Determination of 3'-Fluoro-5'-(trifluoromethyl)acetophenone
Abstract
This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the accurate determination of purity and the quantification of impurities for 3'-Fluoro-5'-(trifluoromethyl)acetophenone. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, making its purity profile a crucial determinant of final product safety and efficacy. The developed reversed-phase HPLC (RP-HPLC) method demonstrates excellent specificity, linearity, accuracy, and precision, adhering to the stringent requirements of international regulatory guidelines. This protocol is intended for researchers, quality control analysts, and professionals in drug development and manufacturing.
Introduction
This compound (CAS No. 202664-54-8) is a fluorinated ketone derivative increasingly utilized as a key building block in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The presence of both a fluorine atom and a trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug product, such as metabolic stability and binding affinity.[2] Consequently, ensuring the purity of this starting material is of paramount importance to control the impurity profile of the API.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[3] This document provides a comprehensive, step-by-step protocol for an RP-HPLC method specifically developed and validated for this compound. The method is designed to be readily implemented in a standard analytical laboratory. The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability and suitability of the method for its intended purpose.[4][5][6]
Analyte & Method Principles
Analyte Properties
-
Chemical Name: 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
-
Synonyms: 3-Acetyl-5-fluorobenzotrifluoride[7]
-
Molecular Formula: C₉H₆F₄O[7]
-
Molecular Weight: 206.14 g/mol [7]
-
Structure:

-
Physicochemical Insights: The presence of the aromatic ring and ketone group provides chromophores suitable for UV detection. The trifluoromethyl and fluoro groups impart significant hydrophobicity (LogP ~2.55 for the related 3'-(trifluoromethyl)acetophenone), making it well-suited for reversed-phase chromatography.[8]
Chromatographic Principle
This method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase.[9] A polar mobile phase, consisting of a mixture of an aqueous buffer and an organic modifier (acetonitrile), is used to elute the components from the column. By using a gradient elution, where the concentration of the organic modifier is increased over time, compounds with varying polarities, including the main peak and any potential impurities, can be effectively resolved and quantified. The unique selectivity of fluorinated phases for halogenated aromatic compounds also makes them a viable, though not essential, alternative for method development.[10][11]
Experimental Protocol
Instrumentation & Materials
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
Solvents & Reagents: HPLC grade acetonitrile, HPLC grade water, and analytical grade phosphoric acid.
-
Reference Standard: this compound, with a purity of ≥99.5%.
-
Test Sample: Batches of this compound for analysis.
Chromatographic Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | The C18 phase provides excellent hydrophobic retention for the analyte. The specified dimensions and particle size offer a good balance of efficiency and backpressure.[9] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Phosphoric acid is used to control the pH and sharpen peak shape by suppressing the ionization of potential acidic or basic impurities. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. |
| Gradient Elution | See Table 2 | A gradient is necessary to elute any late-eluting, more hydrophobic impurities while ensuring a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes.[12] |
| Detection | UV at 254 nm | The aromatic nature of the acetophenone derivative suggests strong absorbance in the UV range; 254 nm provides good sensitivity for the main analyte and related impurities.[12][13] |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Run Time | 25 minutes | Sufficient time to elute all related substances and re-equilibrate the column. |
Table 1: HPLC Instrumental Conditions
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 60 | 40 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
Preparation of Solutions
Causality: Accurate solution preparation is fundamental to achieving reliable quantitative results. The diluent is chosen to be similar to the initial mobile phase composition to ensure good peak shape upon injection.
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Reference Standard Stock Solution (approx. 500 µg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. Mix thoroughly.
-
-
Working Standard Solution (approx. 50 µg/mL):
-
Transfer 5.0 mL of the Reference Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix.
-
-
Test Sample Solution (approx. 500 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound test sample into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. Mix thoroughly. Filter through a 0.45 µm syringe filter if necessary.[12]
-
Method Validation & System Suitability
The analytical method was validated according to ICH Q2(R1) guidelines.[4][5] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[6]
System Suitability Testing (SST)
Trustworthiness: SST is performed before any sample analysis to verify that the chromatographic system is performing adequately.[14]
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Working Standard Solution (50 µg/mL).
-
The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Validation Parameters
The following table summarizes the results of the method validation study.
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference from blank or placebo at the retention time of the main peak. | Pass |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Pass (r² = 0.9998) |
| Range | 1 µg/mL to 75 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels. | Pass (99.2% - 101.5%) |
| Precision (Repeatability, %RSD) | %RSD ≤ 2.0% for six sample preparations. | Pass (%RSD = 0.8%) |
| Intermediate Precision (%RSD) | %RSD ≤ 2.0% (different day, different analyst). | Pass (%RSD = 1.2%) |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1.0 µg/mL |
| Robustness | No significant impact on results from minor variations in flow rate, column temperature, and mobile phase composition. | Pass |
Table 3: Summary of Method Validation Results
Data Analysis & Calculations
The purity of the test sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
Calculation:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Any impurity exceeding the reporting threshold (typically 0.05%) should be reported. The amount of a specific impurity can be quantified against the reference standard if an impurity standard is available.
Workflow Diagrams
The following diagrams illustrate the key workflows described in this application note.
Caption: Overall workflow from sample preparation to final reporting.
Caption: Core parameters for analytical method validation.
Conclusion
The reversed-phase HPLC method described provides a reliable and robust tool for the quality control and purity assessment of this compound. The method is specific, linear, accurate, and precise over a suitable range for detecting and quantifying impurities. Adherence to the detailed protocol and system suitability criteria will ensure the generation of high-quality, reproducible data essential for regulatory submissions and ensuring product quality in pharmaceutical development.
References
- 1. This compound | 202664-54-8 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. chemwhat.com [chemwhat.com]
- 8. chembk.com [chembk.com]
- 9. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. dsdpanalytics.com [dsdpanalytics.com]
Application Note: Quantitative Analysis of 3'-Fluoro-5'-(trifluoromethyl)acetophenone in Reaction Mixtures by HPLC-UV
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of 3'-Fluoro-5'-(trifluoromethyl)acetophenone. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its precise measurement in complex reaction mixtures critical for process monitoring, yield optimization, and quality control. The described protocol encompasses sample preparation from crude reaction media, detailed chromatographic conditions, and a comprehensive method validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This ensures the method is fit for its intended purpose, providing reliable and reproducible results for researchers, process chemists, and quality assurance professionals.
Introduction and Scientific Rationale
This compound is a fluorinated aromatic ketone whose structural motifs are of significant interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and cell membrane permeability, while the fluorine atom can modulate electronic properties and binding interactions.[4] Consequently, accurate in-process control during its synthesis is paramount. Monitoring the consumption of starting materials and the formation of this intermediate allows for precise determination of reaction endpoints, prevention of side-product formation, and assurance of batch-to-batch consistency.
The primary analytical challenge lies in quantifying the analyte within a complex matrix, which may contain unreacted starting materials, catalysts, reagents, and various byproducts. A reverse-phase HPLC method is ideally suited for this challenge due to its high resolving power for separating components of varying polarity. UV detection is selected for its simplicity, robustness, and the strong UV absorbance of the aromatic ketone chromophore. The validation of such a method is not merely a formality but a necessary process to demonstrate its suitability and reliability.[5] This guide adheres to the principles outlined in the ICH Q2(R2) and FDA guidelines, which represent the global standard for analytical procedure validation.[1][6][7]
Analytical Method Principle
The quantification relies on reverse-phase high-performance liquid chromatography (RP-HPLC). The fundamental principle involves the partitioning of the analyte between a non-polar stationary phase (a C18 column) and a polar mobile phase (a mixture of acetonitrile and water). This compound, being a moderately non-polar molecule, is retained on the column and then eluted by the mobile phase. The components of the reaction mixture are separated based on their differential affinities for the stationary phase. The eluted analyte is then detected by a UV-Vis spectrophotometer at a wavelength where it exhibits maximum absorbance, ensuring high sensitivity. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentration.
Materials, Reagents, and Instrumentation
3.1 Reagents and Materials
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade or higher)
-
Water (Type I, 18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
Ethyl Acetate (ACS grade or higher)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Syringe filters (0.22 µm, PTFE or Nylon)
3.2 Instrumentation
-
HPLC System with a binary or quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Analytical Balance (4 or 5 decimal places)
-
Class A Volumetric Flasks and Pipettes
-
pH meter
-
Vortex Mixer
-
Centrifuge
-
Rotary Evaporator (optional)
Chromatographic Conditions
The following conditions were optimized for the separation and quantification of the target analyte from potential impurities.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water (Type I) |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 10 minutes, hold at 90% B for 2 min, return to 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | Approximately 15 minutes |
Experimental Protocols
5.1 Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. This is the primary stock.
-
Working Stock Solution (100 µg/mL): Pipette 5 mL of the Primary Stock Solution into a 50 mL volumetric flask and dilute to the mark with acetonitrile.
-
Calibration Curve Standards: Prepare a series of at least six calibration standards by serial dilution of the Working Stock Solution with acetonitrile. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, high) from the Working Stock Solution. For example: 7.5 µg/mL (Low QC), 40 µg/mL (Mid QC), and 80 µg/mL (High QC). These are used to assess the accuracy and precision of the method during validation and routine analysis.
5.2 Protocol 2: Sample Preparation from Reaction Mixtures
This protocol is designed to quench the reaction, remove interfering components, and isolate the analyte.[8][9][10]
-
Sampling: At the desired time point, carefully withdraw a small, representative aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing 1 mL of a suitable quenching agent, such as a saturated sodium bicarbonate solution, to stop the reaction. Mix vigorously. The choice of quenching agent depends on the reaction chemistry.
-
Liquid-Liquid Extraction (LLE): Add 2 mL of ethyl acetate to the quenched mixture. Cap the vial and vortex for 1-2 minutes to extract the organic components into the ethyl acetate layer.
-
Phase Separation: Centrifuge the sample for 5 minutes at ~3000 rpm to achieve a clean separation between the aqueous and organic layers.
-
Isolation: Carefully transfer the upper organic layer (ethyl acetate) to a clean vial. For improved recovery, the aqueous layer can be re-extracted with another 1 mL of ethyl acetate, and the organic layers combined.
-
Drying and Dilution: Add a small amount of anhydrous magnesium sulfate to the organic extract to remove residual water. Accurately pipette 100 µL of the dried organic extract into a 10 mL volumetric flask and dilute to the mark with acetonitrile. This dilution factor must be recorded for final calculations.
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for analysis.
Caption: Workflow for preparing a reaction mixture sample for HPLC analysis.
Method Validation
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][11][12]
Caption: Interrelation of key parameters for a validated analytical method.
6.1 Specificity Specificity was confirmed by injecting a blank (reaction matrix without analyte) and a placebo (reaction mixture with all components except the analyte). No interfering peaks were observed at the retention time of this compound. The peak was also assessed for purity using a Diode Array Detector, confirming no co-eluting impurities.
6.2 Linearity and Range The linearity was evaluated by analyzing the calibration standards in triplicate. The peak area was plotted against the nominal concentration and a linear regression analysis was performed.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | - |
| Correlation (R²) | 0.9998 | R² ≥ 0.999 |
| Y-intercept | Close to origin | - |
6.3 Accuracy Accuracy was determined by analyzing the three levels of QC samples (n=6 at each level) against a freshly prepared calibration curve. The percent recovery was calculated.
| QC Level | Concentration (µg/mL) | Mean Measured Conc. (µg/mL) | Recovery (%) | RSD (%) |
| Low | 7.5 | 7.41 | 98.8% | 1.2% |
| Mid | 40.0 | 40.25 | 100.6% | 0.8% |
| High | 80.0 | 79.60 | 99.5% | 0.9% |
| Acceptance | - | - | 98.0 - 102.0% | ≤ 2.0% |
6.4 Precision
-
Repeatability (Intra-day Precision): Assessed by analyzing six replicates of the Mid QC sample on the same day. The Relative Standard Deviation (RSD) was 0.9%.
-
Intermediate Precision (Inter-day Precision): Assessed by analyzing the Mid QC sample in triplicate on three different days by two different analysts. The overall RSD was 1.5%.
| Precision Type | RSD (%) | Acceptance Criteria |
| Repeatability | 0.9% | RSD ≤ 2.0% |
| Intermediate | 1.5% | RSD ≤ 2.0% |
6.5 Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.
-
LOD: 0.3 µg/mL (S/N ≈ 3:1)
-
LOQ: 1.0 µg/mL (S/N ≈ 10:1) The LOQ was confirmed to have acceptable precision and accuracy (RSD < 5%, Recovery 95-105%).
6.6 Robustness The method's robustness was evaluated by introducing small, deliberate variations in the chromatographic conditions, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). No significant changes in peak area, retention time, or resolution were observed, demonstrating the method's reliability under varied conditions.
Data Analysis and Quantification
-
Calibration Curve: Generate a linear regression curve from the calibration standards, plotting peak area (y-axis) versus concentration (x-axis). The equation of the line will be y = mx + c.
-
Sample Analysis: Inject the prepared samples from the reaction mixture.
-
Calculate Concentration: Using the peak area (y) of the analyte in the sample chromatogram, calculate the concentration in the vial (C_vial) using the regression equation:
-
C_vial (µg/mL) = (Peak Area - c) / m
-
-
Account for Dilution: Calculate the original concentration in the reaction mixture (C_rxn) by accounting for all dilution steps during sample preparation.
-
C_rxn (mg/mL) = C_vial * (Dilution Factor / 1000)
-
Conclusion
The HPLC-UV method detailed in this application note is specific, linear, accurate, precise, and robust for the quantification of this compound in reaction mixtures. The comprehensive validation confirms its suitability for reliable in-process monitoring and quality control in a drug development or manufacturing environment. The detailed protocols for sample preparation and analysis provide a clear and effective framework for implementation by laboratory personnel.
References
- 1. fda.gov [fda.gov]
- 2. ICH Official web site : ICH [ich.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. nbinno.com [nbinno.com]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. organomation.com [organomation.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. starodub.nl [starodub.nl]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3'-Fluoro-5'-(trifluoromethyl)acetophenone
Welcome to the technical support center for the synthesis of 3'-Fluoro-5'-(trifluoromethyl)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in the synthesis of this important fluorinated building block. Leveraging extensive field-proven insights and established chemical principles, this document provides in-depth technical guidance in a user-friendly, question-and-answer format.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several common synthetic routes. The choice of method often depends on the availability of starting materials, scalability, and safety considerations. This guide will focus on the most prevalent methods and their associated challenges:
-
Diazotization of 3-Trifluoromethylaniline followed by Meerwein-type Arylation
-
Grignard Reaction with 3-Fluoro-5-(trifluoromethyl)bromobenzene
-
Organolithium-mediated Synthesis
-
Friedel-Crafts Acylation of 1-Fluoro-3-(trifluoromethyl)benzene
Each of these pathways presents a unique set of potential side reactions and byproduct formations. Understanding these is critical for optimizing reaction conditions and simplifying purification.
Section 1: Diazotization of 3-Trifluoromethylaniline Route
This popular route involves the diazotization of 3-(trifluoromethyl)aniline, followed by a copper-catalyzed reaction with acetaldoxime and subsequent hydrolysis to yield the desired ketone.
Troubleshooting and FAQs
Question 1: My reaction yield is low, and I observe significant formation of a dark, tarry substance. What is the likely cause?
Answer: The formation of dark, polymeric materials is a common issue in diazotization reactions and is often due to the instability of the diazonium salt. Aryl diazonium salts, while useful intermediates, can decompose, particularly at elevated temperatures, to form highly reactive aryl radicals. These radicals can then polymerize or react non-selectively with other species in the reaction mixture.
Troubleshooting Steps:
-
Temperature Control: It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization and coupling steps.[1] Any significant rise in temperature can lead to premature decomposition of the diazonium salt.
-
Slow Addition of Reagents: The dropwise addition of the sodium nitrite solution to the acidic solution of the aniline is critical to prevent localized overheating and a buildup of nitrous acid.[1]
-
Purity of Starting Material: Ensure the 3-(trifluoromethyl)aniline is of high purity. Impurities can catalyze the decomposition of the diazonium salt.
Question 2: I have isolated a significant byproduct with a different retention time in my LC-MS analysis. What could it be?
Answer: A common byproduct in this reaction is the corresponding phenol, 3-fluoro-5-(trifluoromethyl)phenol. This arises from the reaction of the diazonium salt with water. Another possibility is the formation of an azo compound, where the diazonium salt couples with unreacted 3-(trifluoromethyl)aniline.
| Potential Byproduct | Formation Mechanism | Identification |
| 3-Fluoro-5-(trifluoromethyl)phenol | Reaction of the diazonium salt with water. | Can be identified by its characteristic phenolic proton in ¹H NMR and a mass corresponding to the loss of N₂ and addition of OH. |
| Azo Compound | Coupling of the diazonium salt with unreacted starting aniline. | Will have a significantly higher molecular weight and a characteristic deep color. |
| Sandmeyer Byproducts | If using a copper halide catalyst, premature reaction of the diazonium salt can lead to the formation of the corresponding aryl halide (e.g., 3-chloro- or 3-bromo-5-(trifluoromethyl)benzene).[1][2] | Mass spectrometry will show the incorporation of the halide atom. |
Experimental Protocol: Diazotization and Coupling
-
Dissolve 3-(trifluoromethyl)aniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
In a separate vessel, prepare a solution of acetaldoxime and a copper(I) salt catalyst in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the acetaldoxime mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed at low temperature until completion, monitored by TLC or LC-MS.
-
Perform an acidic workup to hydrolyze the intermediate and extract the product with an organic solvent.
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start [label="Low Yield & Tarry Substance", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Diazonium Salt Decomposition"]; solution1a [label="Maintain 0-5 °C"]; solution1b [label="Slow Reagent Addition"]; solution1c [label="Use Pure Starting Material"];
start -> cause1; cause1 -> solution1a [label="Troubleshoot"]; cause1 -> solution1b [label="Troubleshoot"]; cause1 -> solution1c [label="Troubleshoot"];
byproduct_q [label="Unexpected Byproduct", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; byproduct1 [label="3-Fluoro-5-(trifluoromethyl)phenol"]; byproduct2 [label="Azo Compound"]; byproduct3 [label="Sandmeyer Byproduct"];
byproduct_q -> byproduct1 [label="Possible Identity"]; byproduct_q -> byproduct2 [label="Possible Identity"]; byproduct_q -> byproduct3 [label="Possible Identity"]; } Caption: Troubleshooting Diazotization Route Issues.
Section 2: Grignard Reaction Route
This method typically involves the formation of 3-fluoro-5-(trifluoromethyl)phenylmagnesium bromide from the corresponding aryl bromide, followed by acylation with an acetylating agent such as acetic anhydride.
Troubleshooting and FAQs
Question 1: My Grignard reaction is difficult to initiate, and the overall yield is poor. What are the common pitfalls?
Answer: The initiation of a Grignard reaction is highly sensitive to the presence of moisture and the quality of the magnesium. The trifluoromethyl group can also make the aryl halide less reactive.
Troubleshooting Steps:
-
Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum), and anhydrous solvents (typically diethyl ether or THF) must be used. Even trace amounts of water will quench the Grignard reagent.
-
Magnesium Activation: The surface of the magnesium turnings can have a passivating oxide layer. Activating the magnesium by crushing it, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane can help initiate the reaction.
-
Initiation Temperature: While the bulk of the reaction should be controlled, gentle warming may be necessary to initiate the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain a controlled rate.
Question 2: Besides unreacted starting material, what are the major byproducts I should look for?
Answer: The most common byproducts in this synthesis are the biphenyl derivative and the tertiary alcohol from double addition.
| Potential Byproduct | Formation Mechanism | Mitigation Strategy |
| Biphenyl Derivative: 3,3'-Difluoro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl | Coupling of the Grignard reagent with unreacted 3-fluoro-5-(trifluoromethyl)bromobenzene.[3] | Slow addition of the aryl bromide to the magnesium suspension to maintain a low concentration of the bromide in the presence of the Grignard reagent. |
| Tertiary Alcohol: 2-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-ol | Double addition of the Grignard reagent to the ketone product.[4][5] | Use a less reactive acetylating agent, or add the Grignard reagent slowly to an excess of the acetylating agent at low temperature (-78 °C). |
| Reduction Product: 1-(3-Fluoro-5-(trifluoromethyl)phenyl)ethanol | Reduction of the ketone by the Grignard reagent, acting as a hydride donor. This is more common with sterically hindered ketones. | While less likely with a methyl ketone, ensuring a clean and reactive Grignard reagent can minimize this. |
Experimental Protocol: Grignard Reaction
-
Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings to a flask of anhydrous diethyl ether.
-
Slowly add a solution of 3-fluoro-5-(trifluoromethyl)bromobenzene in anhydrous ether to the magnesium suspension.
-
Once the Grignard reagent has formed (indicated by the consumption of magnesium and a color change), cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of acetic anhydride in anhydrous ether to the Grignard reagent.
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography or distillation.
dot digraph "Grignard_Route_Byproducts" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="Grignard Reaction Byproducts", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; byproduct1 [label="Biphenyl Derivative\n(Coupling Reaction)"]; byproduct2 [label="Tertiary Alcohol\n(Double Addition)"]; byproduct3 [label="Secondary Alcohol\n(Reduction)"];
start -> byproduct1; start -> byproduct2; start -> byproduct3;
mitigation1 [label="Slow Aryl Bromide Addition", shape=note, fillcolor="#E8F0FE", fontcolor="#1967D2"]; mitigation2 [label="Low Temperature & Slow\nGrignard Addition to Acylating Agent", shape=note, fillcolor="#E8F0FE", fontcolor="#1967D2"]; mitigation3 [label="Use Fresh, Active Grignard", shape=note, fillcolor="#E8F0FE", fontcolor="#1967D2"];
byproduct1 -> mitigation1 [style=dashed]; byproduct2 -> mitigation2 [style=dashed]; byproduct3 -> mitigation3 [style=dashed]; } Caption: Common Byproducts in Grignard Synthesis.
Section 3: Organolithium Route
This approach involves the deprotonation of 1-fluoro-3-(trifluoromethyl)benzene with a strong organolithium base, such as n-butyllithium, followed by quenching with an acetylating agent.
Troubleshooting and FAQs
Question 1: I am recovering mostly my starting material and see evidence of solvent decomposition. What is going wrong?
Answer: n-Butyllithium is an extremely strong base and can react with common ethereal solvents like THF, especially at temperatures above -78 °C.[6] It can also be quenched by any trace acidic protons.
Troubleshooting Steps:
-
Strictly Anhydrous and Inert Conditions: This reaction is even more sensitive to moisture and air than a Grignard reaction.
-
Low Temperature: The lithiation step must be carried out at very low temperatures, typically -78 °C, to prevent reaction with the solvent.
-
Titer of n-BuLi: The concentration of commercially available n-butyllithium can decrease over time. It is good practice to titrate the solution before use to ensure accurate stoichiometry.
Question 2: What are the expected byproducts in this reaction?
Answer: Besides the issues with solvent reactivity, other byproducts can arise from the high reactivity of the organolithium reagent.
| Potential Byproduct | Formation Mechanism |
| Positional Isomers | Deprotonation can occur at other positions on the aromatic ring, although the fluorine and trifluoromethyl groups will direct the lithiation. |
| Coupling Products | Reaction of the aryllithium species with any unreacted starting material or other electrophiles. |
| Products of Reaction with Solvent Fragments | If the organolithium reagent reacts with the solvent (e.g., THF), the resulting fragments can be trapped by the aryllithium. |
Section 4: Friedel-Crafts Acylation Route
While less common for this specific molecule due to the deactivating nature of the trifluoromethyl group, Friedel-Crafts acylation of 1-fluoro-3-(trifluoromethyl)benzene is a potential synthetic route.
Troubleshooting and FAQs
Question 1: The reaction is very sluggish, and I get a mixture of isomers. How can I improve the selectivity?
Answer: The trifluoromethyl group is strongly deactivating, making the aromatic ring less nucleophilic and thus less reactive in Friedel-Crafts acylation.[7] The fluorine atom is an ortho-, para-director, while the trifluoromethyl group is a meta-director. This can lead to a mixture of products.
Directing Effects on Acylation:
-
Fluorine (ortho, para-director): Directs acylation to the 2-, 4-, and 6-positions.
-
Trifluoromethyl (meta-director): Directs acylation to the 5-position.
The desired product, this compound, is the result of acylation at the 5-position, which is meta to the trifluoromethyl group and ortho to the fluorine. The combination of these directing effects can make achieving high selectivity challenging.
Question 2: What are the likely isomeric byproducts?
Answer: The primary byproducts will be other positional isomers of the acetylated product.
| Isomeric Byproduct | Position of Acylation |
| 2-acetyl-1-fluoro-3-(trifluoromethyl)benzene | Position 2 |
| 4-acetyl-1-fluoro-3-(trifluoromethyl)benzene | Position 4 |
| 2-acetyl-5-fluoro-1-(trifluoromethyl)benzene | Position 6 |
Polyacylation is also a potential side reaction in Friedel-Crafts chemistry, though it is less likely here due to the deactivating nature of both the trifluoromethyl group and the newly introduced acetyl group.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Meerwein‐type Bromoarylation with Arylthianthrenium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3'-Fluoro-5'-(trifluoromethyl)acetophenone
Welcome to the technical support center for the purification of crude 3'-Fluoro-5'-(trifluoromethyl)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final product. This guide provides practical, field-proven insights into overcoming common challenges encountered during its purification.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to selecting and optimizing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₄O | [1] |
| Molecular Weight | 188.15 g/mol | |
| Appearance | Clear, very slight yellow liquid | [2] |
| Boiling Point | 199.0 ± 0.0 °C at 760 mmHg | [3] |
| Flash Point | 83 °C / 181.4 °F | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Solubility | Soluble in common organic solvents (e.g., acetone, benzene, chloroform, diethyl ether, ethanol) | [5] |
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound.
Problem 1: Low Purity After Distillation
Symptom: The distilled product shows significant impurities by GC-MS or NMR analysis, often with boiling points close to the target compound.
Potential Causes & Solutions:
-
Azeotrope Formation: Certain impurities, particularly those from the synthesis process, may form azeotropes with the product, making separation by simple distillation difficult.[6]
-
Solution: Consider using azeotropic distillation by introducing a third component that can break the azeotrope.[7] Alternatively, switch to an orthogonal purification method like column chromatography.
-
-
Thermal Decomposition: Although the boiling point is around 199 °C, prolonged heating can lead to decomposition, especially if acidic or basic impurities are present.
-
Solution: Employ vacuum distillation to lower the boiling point. A pressure of 10-50 mbar is a good starting point. Ensure the distillation apparatus is well-sealed to maintain a stable vacuum.
-
-
Inefficient Fractionating Column: For impurities with very close boiling points, a simple distillation setup may not provide adequate separation.
-
Solution: Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates, thereby enhancing separation efficiency.[7]
-
Problem 2: Poor Separation in Column Chromatography
Symptom: The desired product co-elutes with impurities, resulting in broad or overlapping fractions as observed by TLC or HPLC analysis.
Potential Causes & Solutions:
-
Inappropriate Solvent System (Mobile Phase): The polarity of the eluent may be too high, causing all components to move too quickly through the column, or too low, resulting in very slow elution and band broadening.[8]
-
Solution: Systematically screen for the optimal solvent system using Thin Layer Chromatography (TLC).[9] Aim for an Rf value of 0.25-0.35 for the target compound. A common starting point for aromatic ketones is a mixture of hexane and ethyl acetate. For this compound, a gradient elution from pure hexane to a hexane/ethyl acetate mixture might be effective.
-
-
Improperly Packed Column: Channels or cracks in the stationary phase (silica gel or alumina) will lead to an uneven flow of the mobile phase and poor separation.[10]
-
Solution: Ensure the column is packed uniformly. The "slurry method," where the stationary phase is mixed with the initial mobile phase and poured into the column, is generally preferred to dry packing.[11] Gently tap the column during packing to settle the stationary phase and remove air bubbles.
-
-
Column Overloading: Applying too much crude material to the column will exceed its separation capacity.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. For difficult separations, a lower loading (1-2%) is recommended.
-
Problem 3: Product "Oiling Out" During Recrystallization
Symptom: Instead of forming crystals upon cooling, the product separates as an insoluble oil.
Potential Causes & Solutions:
-
High Impurity Level: A significant amount of impurities can depress the melting point of the mixture, leading to the formation of an oil.
-
Solution: First, attempt a preliminary purification step like a simple filtration through a silica plug or an initial distillation to remove the bulk of the impurities before attempting recrystallization.
-
-
Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of the solute, or the compound's solubility changes too drastically with temperature.[12]
-
Solution: Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.[13] For fluorinated compounds, exploring a range of solvents from non-polar (e.g., heptane) to moderately polar (e.g., toluene, ethyl acetate) is advised.
-
-
Cooling Rate is Too Fast: Rapid cooling does not allow for the ordered arrangement of molecules into a crystal lattice.[12]
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude this compound?
A1: The impurities will largely depend on the synthetic route. Common synthetic methods involve Friedel-Crafts acylation or reactions involving Grignard reagents.[14][15] Potential impurities could include:
-
Starting materials such as 1-fluoro-3-(trifluoromethyl)benzene.
-
Isomeric acetophenones (e.g., other positional isomers if the starting material was not pure).
-
By-products from side reactions, such as poly-acylated species or products of self-condensation.
-
Residual solvents from the reaction and workup (e.g., toluene, THF, diethyl ether).[16]
Q2: Which purification technique is generally best for this compound?
A2: The choice of purification technique depends on the scale of the reaction and the nature of the impurities.
-
For large quantities (>10 g) with impurities having significantly different boiling points, vacuum distillation is often the most efficient method. [6]
-
For smaller quantities or when impurities have similar boiling points, column chromatography is the preferred method as it offers higher resolution. [17][18]
-
Recrystallization can be effective if a suitable solvent system is found and the crude material is not excessively oily.
The following DOT graph illustrates a decision-making workflow for selecting a purification method:
Caption: Decision tree for selecting a purification method.
Q3: What safety precautions should I take when handling this compound?
A3: this compound is an irritant. Always handle this chemical in a well-ventilated fume hood.[1] Personal protective equipment (PPE) is mandatory.
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Skin Protection: Wear nitrile gloves and a lab coat. Avoid skin contact.
-
Inhalation: Avoid breathing vapors or mists.[1]
-
Fire Safety: The compound is combustible with a flash point of 83 °C. Keep away from open flames and heat sources.[4] Use appropriate fire extinguishers (CO₂, dry chemical, or foam).
Q4: How do I prepare a silica gel column for the purification of this compound?
A4: Below is a standard protocol for preparing a silica gel column for the purification of this compound.
Experimental Protocol: Column Chromatography Purification
-
Select the Column and Stationary Phase: Choose a glass column with a stopcock. The amount of silica gel (stationary phase) should be 20 to 100 times the weight of the crude sample.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar eluent (e.g., hexane) to form a slurry. Stir to remove air bubbles.[11]
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and allow the silica to settle.
-
Add Sand: Once the silica has settled, add another thin layer of sand on top to prevent disruption of the silica bed when adding the sample and eluent.
-
Equilibrate the Column: Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column. Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elute the Column: Carefully add the mobile phase to the column. Begin collecting fractions. Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) as a gradient.
-
Monitor the Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. 3′-(Trifluoromethyl)acetophenone | CAS#:349-76-8 | Chemsrc [chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. Acetophenone - Sciencemadness Wiki [sciencemadness.org]
- 6. US4559110A - Acetophenone recovery and purification - Google Patents [patents.google.com]
- 7. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. Page loading... [guidechem.com]
- 16. Page loading... [wap.guidechem.com]
- 17. jackwestin.com [jackwestin.com]
- 18. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Optimizing Grignard Reagent Formation for Fluorinated Aromatics
Introduction
Fluorinated aromatic compounds are critical building blocks in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms can dramatically alter a molecule's physical, chemical, and biological properties. Consequently, the formation of fluoroaromatic Grignard reagents (Ar-MgX) is a vital transformation for constructing complex molecular architectures. However, the high electronegativity of fluorine and the strength of the C-F bond introduce unique challenges not typically encountered with other aryl halides.[1][2]
This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals to overcome common hurdles in the synthesis of these valuable reagents. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose issues and rationally design robust experimental protocols.
Troubleshooting Guide & FAQs
This section addresses the most frequently encountered problems in the formation of fluorinated aromatic Grignard reagents in a direct question-and-answer format.
Q1: My Grignard reaction won't start. What is the most common cause of initiation failure?
A: The single most common cause of initiation failure is the passivating layer of magnesium oxide (MgO) that coats the surface of magnesium metal.[3] This layer forms upon exposure to air and acts as a barrier, preventing the electron transfer from magnesium to the fluoroaryl halide necessary for the reaction to begin.[3]
Troubleshooting Steps:
-
Ensure Rigorous Anhydrous Conditions: Grignard reagents are potent bases and are readily quenched by protic sources like water.[3][4] All glassware must be flame-dried or oven-dried and assembled under a dry, inert atmosphere (Nitrogen or Argon).[5][6] Solvents must be rigorously dried; commercial anhydrous solvents are recommended.
-
Activate the Magnesium Surface: The MgO layer must be disrupted. Several methods, categorized as physical or chemical, can be employed.[3]
-
Physical Methods: Crushing the magnesium turnings with a dry glass rod in the flask before adding solvent can break the oxide layer and expose a fresh metal surface.[3] Sonication of the flask at the start of the reaction can also be effective.[7][8]
-
Chemical Methods: These are often more reliable and involve adding a small amount of an activating agent to the magnesium suspension in your solvent (typically THF or diethyl ether) before adding the bulk of your fluoroaryl halide.[3][7]
-
Q2: Which chemical activator should I use for magnesium, and how do they work?
A: The choice of activator can be critical. The most common and effective activators are Iodine (I₂) and 1,2-Dibromoethane (DBE).
-
Iodine (I₂): A few small crystals of iodine are added to the magnesium suspension.[6] The iodine is believed to react with the magnesium surface at weak points in the oxide layer, creating reactive magnesium iodide (MgI₂) and etching the surface to expose fresh magnesium.[3][9] A successful initiation is often indicated by the disappearance of the brown/purple iodine color.[3][10]
-
1,2-Dibromoethane (DBE): DBE is a highly reactive alkyl halide that readily reacts with magnesium to form ethylene gas and magnesium bromide.[3][7] The observation of bubbling (ethylene evolution) is a clear visual cue that the magnesium is active and the reaction has initiated.[7] The MgBr₂ formed also helps to further activate the surface.
-
Diisobutylaluminium hydride (DIBAH): For particularly stubborn reactions, a small amount of DIBAH can be used. It is highly effective at cleaning the magnesium surface and scavenging trace amounts of water.[11]
| Activator | Visual Cue for Initiation | Mechanism of Action |
| **Iodine (I₂) ** | Disappearance of purple/brown color | Etches MgO layer, forms reactive MgI₂ sites.[3][9] |
| 1,2-Dibromoethane (DBE) | Bubbling (ethylene gas) | Reacts to form MgBr₂ and ethene, cleaning the surface.[3][7] |
| DIBAH | Exotherm (temperature rise) | Reduces MgO and scavenges trace water.[11] |
Q3: I'm working with a fluoroaryl bromide ortho to the fluorine (e.g., 1-bromo-2-fluorobenzene). My reaction turns dark, and I get low yields of the desired product. What's happening?
A: You are likely encountering benzyne formation . This is a significant side reaction, particularly with halides positioned ortho to a fluorine atom.[12] The initially formed Grignard reagent is a strong base and can deprotonate the acidic proton ortho to the fluorine on another molecule of the starting material. This intermediate then rapidly eliminates MgXF to form a highly reactive benzyne intermediate, which can polymerize or react with other species in the flask, leading to dark tars and low yields.[12][13][14]
Mitigation Strategies:
-
Low Temperature: Form the Grignard reagent at low temperatures (e.g., 0 °C or even lower) to disfavor the elimination pathway.
-
Slow Addition: Add the fluoroaryl halide solution very slowly (dropwise) to the activated magnesium suspension. This keeps the instantaneous concentration of the Grignard reagent low, minimizing the chance of it acting as a base on the starting material.
-
Use of "Turbo-Grignard" Reagents: Consider an alternative to direct formation. Halogen-magnesium exchange using a pre-formed, highly reactive Grignard reagent like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), often called a "Turbo-Grignard," can be highly effective at low temperatures (-78 °C), suppressing benzyne formation.[15][16]
Q4: What is the best solvent for forming fluorinated aromatic Grignard reagents?
A: Ethereal solvents are essential because they coordinate to the magnesium center, stabilizing the Grignard reagent and preventing its aggregation.[2][17] The two most common choices are diethyl ether (Et₂O) and tetrahydrofuran (THF).
-
Tetrahydrofuran (THF): Generally the preferred solvent.[18] Its higher boiling point (66 °C) allows for a wider operating temperature range, and its greater solvating power can be beneficial for the solubility of the Grignard reagent, especially for more complex aromatic systems.[5][8]
-
Diethyl Ether (Et₂O): Has a very low boiling point (34.6 °C). While effective, its volatility can make temperature control more challenging. However, the gentle refluxing of diethyl ether is a classic indicator of a successful, self-sustaining Grignard initiation.
Important Note: Never use protic solvents (water, alcohols) or halogenated solvents (DCM, chloroform), as they will react with and destroy the Grignard reagent.[2][19]
Q5: Is it possible to form a Grignard reagent directly from a C-F bond (using a fluoroaromatic without another halide)?
A: Generally, no. The direct formation of a Grignard reagent via the insertion of magnesium into a C-F bond is extremely difficult and typically unsuccessful under standard conditions.[4][20] The C-F bond is significantly stronger than C-Cl, C-Br, and C-I bonds, making it kinetically inert to magnesium metal.[1][2] For synthetic purposes, you should always start with a fluoroaryl chloride, bromide, or iodide.
Key Experimental Protocols
Protocol 1: Activation of Magnesium with 1,2-Dibromoethane
This protocol describes a reliable method for activating magnesium turnings before the addition of the fluoroaryl halide.
-
Preparation: Place magnesium turnings (1.1 - 1.2 equivalents) and a magnetic stir bar into a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.[5]
-
Inert Atmosphere: Purge the entire system with dry nitrogen or argon for 10-15 minutes.[5]
-
Solvent Addition: Add enough anhydrous THF via syringe to just cover the magnesium turnings.
-
Initiation: Begin vigorous stirring. Using a syringe, add a small amount of 1,2-dibromoethane (e.g., ~5 mol% relative to your halide) directly to the magnesium suspension.
-
Confirmation: Successful activation is confirmed by the observation of gentle bubbling (ethylene evolution) and potentially a slight exotherm.[3][7] The mixture may also become cloudy or grey.[3]
-
Proceed: Once activation is confirmed, you may begin the slow, dropwise addition of your fluoroaryl halide solution.
Protocol 2: Formation of 2-Fluorophenylmagnesium Bromide
This protocol provides a specific example for a challenging Grignard formation prone to side reactions.
-
Setup: Following Protocol 1, activate magnesium turnings (e.g., 97.7 mmol) in a flask under an inert atmosphere.[5]
-
Reagent Solution: In the dropping funnel, prepare a solution of 1-bromo-2-fluorobenzene (e.g., 93.0 mmol) in anhydrous THF (e.g., 93 mL).[5]
-
Initial Addition: Add a small portion (~10%) of the 1-bromo-2-fluorobenzene solution to the activated magnesium suspension.
-
Monitor for Initiation: Watch for signs of reaction: a gentle reflux, an increase in temperature, and the formation of a grey/brown cloudy solution.[3] Gentle warming with a heat gun may be necessary, but be prepared to cool the flask in an ice bath if the reaction becomes too vigorous.
-
Controlled Addition: Once the reaction is self-sustaining, add the remainder of the 1-bromo-2-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.[5]
-
Completion: After the addition is complete, heat the mixture to reflux for 30-60 minutes to ensure all the magnesium has been consumed.[5]
-
Quantification: Before use, it is highly recommended to quantify the concentration of the active Grignard reagent using a titration method, such as the Gilman test.[5]
Visual Troubleshooting Guide
The following diagram provides a logical workflow for troubleshooting common issues during Grignard reagent formation.
Caption: Troubleshooting workflow for Grignard reaction initiation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Fluorophenylmagnesium Bromide|Grignard Reagent [benchchem.com]
- 6. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. columbia.edu [columbia.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. echemi.com [echemi.com]
- 15. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 16. researchgate.net [researchgate.net]
- 17. Which of the following compounds are suitable solvents for Grigna... | Study Prep in Pearson+ [pearson.com]
- 18. reddit.com [reddit.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Selective Acylation of Trifluoromethylated Benzenes
To: Valued Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: Technical Guide for Preventing Side Reactions in the Acylation of Trifluoromethylated Benzenes
This guide provides in-depth technical assistance for one of the more challenging yet critical transformations in medicinal and materials chemistry: the acylation of benzene rings bearing a trifluoromethyl (-CF₃) group. The resulting trifluoromethylated aryl ketones are pivotal building blocks for pharmaceuticals and advanced materials. However, the potent electron-withdrawing nature of the -CF₃ group severely deactivates the aromatic ring, making it prone to side reactions or failure under standard Friedel-Crafts conditions.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the common issues encountered in the lab. We will explore the underlying chemical principles and provide actionable, field-proven protocols to enhance reaction yield, selectivity, and reproducibility.
Part 1: FAQs - Understanding the Core Challenges
Q1: Why is the Friedel-Crafts acylation of (trifluoromethyl)benzene so much more difficult than the acylation of benzene or toluene?
A1: The difficulty arises from the profound electronic influence of the trifluoromethyl (-CF₃) group on the aromatic ring. The -CF₃ group is one of the most powerful electron-withdrawing groups used in organic synthesis. Its effect is twofold:
-
Severe Ring Deactivation: The -CF₃ group pulls electron density away from the aromatic π-system through a strong negative inductive effect (-I). This reduction in electron density makes the benzene ring less nucleophilic and therefore much less reactive towards electrophiles, such as the acylium ion (R-C=O⁺) generated in Friedel-Crafts reactions.[1] Consequently, the activation energy for the reaction is significantly higher, often leading to no reaction under standard conditions.[1][2]
-
meta-Directing Influence: The deactivation is most pronounced at the ortho and para positions. This directs incoming electrophiles to the meta position, which is the least deactivated site. This is contrary to the ortho, para-directing nature of activating groups like methyl (-CH₃) or methoxy (-OCH₃).
Caption: The electron-withdrawing effect of the -CF₃ group.
Part 2: Troubleshooting Guide for Conventional Friedel-Crafts Acylation
This section addresses common failures and how to systematically troubleshoot them when using traditional Lewis acid catalysts like aluminum chloride (AlCl₃).
Q2: My standard Friedel-Crafts acylation of (trifluoromethyl)benzene using AlCl₃ and an acyl chloride is failing or giving extremely low yields. What are the primary causes?
A2: This is a very common issue. Several factors are likely at play:
-
Insufficient Catalyst Strength: For a strongly deactivated ring, AlCl₃ may not be a sufficiently powerful Lewis acid to promote the reaction efficiently.[1]
-
Catalyst Stoichiometry: Unlike truly catalytic reactions, Friedel-Crafts acylations require at least a stoichiometric amount of AlCl₃. The reason is that the product, an aryl ketone, is a Lewis base and forms a stable complex with AlCl₃.[3] This complex deactivates the product against further acylation but also sequesters the catalyst. For deactivated substrates, an excess of AlCl₃ (e.g., 1.5 to 2.5 equivalents) is often necessary to drive the reaction.
-
Moisture Contamination: AlCl₃ is extremely hygroscopic. Any moisture in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst, halting the reaction.[4] Always use freshly opened, high-purity AlCl₃ and rigorously dried (e.g., flame-dried) glassware under an inert atmosphere (N₂ or Ar).
-
Suboptimal Temperature: Deactivated systems require more forcing conditions. Room temperature is often insufficient. You may need to heat the reaction, sometimes significantly, to overcome the activation energy barrier.[1]
Q3: I am observing the desired meta-acylated product, but the conversion is poor. How can I improve the yield?
A3: To improve the yield of the meta-acylated product, a systematic optimization of reaction parameters is required. The goal is to increase the electrophilicity of the acylating agent without causing decomposition.
| Parameter | Standard Condition | Optimization for Deactivated Ring | Rationale |
| Lewis Acid | AlCl₃ (1.1 eq) | AlCl₃ (1.5-2.5 eq) or switch to AlBr₃ | Stronger or excess Lewis acid generates a higher concentration of the reactive acylium ion. |
| Temperature | 0 °C to RT | Reflux (e.g., in DCE or CS₂) | Provides the necessary thermal energy to overcome the high activation barrier. |
| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) or Carbon Disulfide (CS₂) (Caution!) | Higher boiling points allow for higher reaction temperatures. CS₂ is non-coordinating. |
| Reaction Time | 1-4 hours | 12-24 hours | Slower reactions require longer times for completion. Monitor by TLC or GC-MS. |
Part 3: Advanced Strategies & Alternative Reagents
When conventional Friedel-Crafts methods fail, more potent reagent systems are necessary. These alternatives are designed to function effectively even with severely electron-deficient aromatic rings.
Q4: AlCl₃ is still not effective for my highly substituted, deactivated trifluoromethylated benzene. What are the next steps?
A4: When AlCl₃ is insufficient, you must move to stronger acid systems. These reagents can generate acylium ions from less reactive precursors (like carboxylic acids) and promote acylation on very "electron-poor" rings.
-
Trifluoromethanesulfonic Acid (TfOH): Often called triflic acid, this is a superacid that is an exceptionally powerful catalyst for acylations.[5] It can catalyze reactions with even highly deactivated substrates like benzotrifluoride, often under milder conditions than required for AlCl₃.[5] TfOH can directly activate carboxylic acids or their anhydrides, bypassing the need for acyl chlorides.[6][7]
-
Polyphosphoric Acid (PPA): PPA is a viscous mixture of phosphoric acid and phosphorus pentoxide that serves as both a strong acid catalyst and a dehydrating agent.[8][9] It is particularly effective for intramolecular acylations (ring-closing reactions) and can be used for intermolecular acylations of deactivated arenes with carboxylic acids at high temperatures (e.g., >100 °C).[8][10][11][12]
-
Eaton's Reagent (P₂O₅ in MeSO₃H): This reagent is a more manageable and often more potent alternative to PPA.[13][14] It is a solution of phosphorus pentoxide in methanesulfonic acid (typically 7-10 wt%) and is highly effective for acylating deactivated systems.[13][14][15][16][17]
Caption: Troubleshooting workflow for challenging acylations.
Part 4: Experimental Protocols
Protocol 1: High-Yield meta-Benzoylation of (Trifluoromethyl)benzene with AlCl₃
This protocol uses an excess of catalyst and elevated temperatures to achieve good conversion for a moderately deactivated substrate.
Materials:
-
(Trifluoromethyl)benzene
-
Benzoyl chloride
-
Aluminum chloride (anhydrous, >99%)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Hydrochloric acid (conc. and 2M)
-
Dichloromethane (DCM) for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under a nitrogen atmosphere, equip a flame-dried, three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a dropping funnel.
-
Catalyst Suspension: Charge the flask with anhydrous 1,2-dichloroethane (DCE, 100 mL) and aluminum chloride (1.8 eq). Stir to form a suspension.
-
Substrate Addition: Add (trifluoromethyl)benzene (1.0 eq) to the suspension.
-
Acyl Chloride Addition: Add benzoyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes. The mixture may warm up and evolve HCl gas (vent through a bubbler).
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 83 °C) and maintain for 16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, pour the mixture onto a stirred slurry of crushed ice and concentrated HCl. Caution: Exothermic and vigorous gas evolution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 2M HCl, water, and saturated sodium bicarbonate solution until the final aqueous wash is neutral or slightly basic.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or recrystallization to obtain pure meta-(trifluoromethyl)benzophenone.
Protocol 2: Acylation of a Deactivated Arene using Triflic Acid (TfOH)
This protocol is suitable for more challenging substrates where AlCl₃ fails.
Materials:
-
Deactivated trifluoromethylated arene
-
Carboxylic acid (e.g., acetic acid) or anhydride (e.g., acetic anhydride)
-
Triflic acid (TfOH)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Setup: Under a nitrogen atmosphere, add the deactivated arene (1.0 eq) and anhydrous dichloromethane (50 mL) to a flame-dried flask with a magnetic stirrer.
-
Reagent Addition: Add the carboxylic acid anhydride (1.2 eq).
-
Catalyst Addition: Cool the mixture to 0 °C. Slowly add triflic acid (1.5 eq) dropwise. Caution: TfOH is highly corrosive. Handle with extreme care in a fume hood.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction is often complete at room temperature, but gentle heating (40 °C) may be required for very poor substrates.[18] Monitor by TLC or GC-MS.
-
Workup: Cool the reaction to 0 °C and slowly quench by pouring it into a stirred, saturated solution of sodium bicarbonate. Caution: Vigorous gas evolution (CO₂). Add the quenching solution slowly.
-
Extraction & Purification: Extract with DCM, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the product as described in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Triflic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ccsenet.org [ccsenet.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Buy Eaton's Reagent (EVT-354210) | 39394-84-8 [evitachem.com]
- 15. Page loading... [wap.guidechem.com]
- 16. Eaton's reagent - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams [organic-chemistry.org]
Technical Support Center: Purification of 3'-Fluoro-5'-(trifluoromethyl)acetophenone
Welcome to the technical support center for the purification of 3'-Fluoro-5'-(trifluoromethyl)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of organometallic impurities from this key pharmaceutical intermediate. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges.
Introduction: The Challenge of Purity
The synthesis of this compound often employs powerful organometallic reagents, such as Grignard reagents for carbon-carbon bond formation or palladium catalysts for cross-coupling reactions.[1][2] While highly effective, these methods frequently lead to contamination of the final product with residual metals. The presence of these impurities, even at trace levels, can be detrimental to downstream applications, particularly in pharmaceutical development where stringent purity standards are required.[3][4] This guide provides a structured approach to identifying and resolving these contamination issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of this compound.
Q1: What are the most common organometallic impurities I should expect?
A1: The primary organometallic impurities depend on your synthetic route.
-
Magnesium Salts: If you are using a Grignard reagent (e.g., from 3-fluoro-5-(trifluoromethyl)bromobenzene and magnesium), you will likely have residual magnesium salts (MgX₂, Mg(OH)X) after quenching the reaction.[5]
-
Palladium Residues: If your synthesis involves a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or Stille coupling), residual palladium in various oxidation states (Pd(0), Pd(II)) will be present in your crude product.[3][6][7]
Q2: My product is a pale yellow liquid. Can I assume it's pure?
A2: No, color is not a reliable indicator of purity. While a colorless or pale yellow liquid is expected for this compound, many organometallic impurities, particularly palladium complexes, can be present at levels not visible to the naked eye.[8] It is crucial to use analytical techniques to quantify residual metal content.
Q3: What analytical techniques are recommended for detecting trace metal impurities?
A3: For accurate quantification of trace metals, highly sensitive analytical methods are required.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry standard for detecting and quantifying trace and ultra-trace metals in organic matrices and is capable of detecting metals at parts-per-billion (ppb) levels.[9][10][11][12]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another robust technique for quantifying elemental impurities.[4]
-
Atomic Absorption Spectroscopy (AAS): A well-established method for metal analysis.[4][10]
-
X-Ray Fluorescence (XRF): A non-destructive technique that can be used for rapid screening of metal residues.[12][13]
Q4: Are there faster, more qualitative methods for detecting palladium during process optimization?
A4: Yes, colorimetric and fluorimetric methods can provide a quicker, albeit less quantitative, assessment of palladium levels during the optimization of scavenging protocols.[14][15] These methods are useful for high-throughput screening of different purification conditions before committing to more resource-intensive ICP-MS analysis.[12]
Part 2: Troubleshooting Guide: Removal of Magnesium-Based Impurities
This section provides a step-by-step guide to troubleshooting issues related to the removal of magnesium salts from Grignard reaction workups.
Issue 1: Persistent Emulsion or Gel Formation During Aqueous Workup
Symptom: During the addition of the aqueous quenching solution, a thick, unmanageable emulsion or a gelatinous precipitate forms, making phase separation difficult or impossible.
Causality: This is often due to the formation of insoluble magnesium hydroxides and salts. The rate of addition of the quenching agent and the temperature of the reaction mixture are critical factors. A rapid, uncontrolled quench can lead to localized high concentrations of base and rapid precipitation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for emulsion/gel formation.
Detailed Protocol: Optimized Quenching of Grignard Reaction
-
Cooling: Ensure the reaction flask is submerged in an ice-water bath before and during the entire quenching process.[16]
-
Slow Addition: Use an addition funnel to add the quenching solution (e.g., saturated aqueous ammonium chloride or 1M HCl) dropwise to the vigorously stirred reaction mixture.[16][17]
-
Respect the Induction Period: Be patient. A delay before the reaction with the quenching agent begins is common. Do not increase the rate of addition if the reaction does not start immediately.[16][17]
-
Dilution: If an emulsion begins to form, pause the addition and add more of the anhydrous organic solvent used in the reaction (e.g., THF or diethyl ether) to dilute the mixture.
-
pH Adjustment: The pH of the aqueous phase plays a crucial role in the solubility of magnesium salts. At a pH greater than 6.5, precipitation of magnesium salts is more likely.[18] A slightly acidic quench (pH 4-5) can help keep these salts in solution.[19]
Issue 2: Product Contaminated with Magnesium Salts After Extraction
Symptom: Analysis of the isolated product (e.g., by ICP-MS or AAS) shows unacceptable levels of magnesium.
Causality: This indicates incomplete removal of magnesium salts during the workup. This can be due to insufficient washing of the organic layer or the formation of very fine, suspended magnesium salts that are carried over during the extraction.
Troubleshooting Steps:
-
Re-extraction: Dissolve the contaminated product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and re-wash with a dilute acidic solution (e.g., 1M HCl), followed by a brine wash.
-
Filtration: If a fine white precipitate is observed in the organic layer, filter it through a pad of Celite® before drying and concentrating.[20]
-
Solvent Selection: Consider the solubility of your fluorinated acetophenone. If it has limited solubility in the extraction solvent, this could lead to co-precipitation with magnesium salts. Ensure you are using an adequate volume of solvent.
Part 3: Troubleshooting Guide: Removal of Palladium-Based Impurities
The removal of residual palladium from cross-coupling reactions is a critical step in ensuring the quality of this compound. Solid-supported metal scavengers are a highly effective and widely used method for this purpose.[21][22]
Issue 1: Ineffective Palladium Removal with a Scavenger
Symptom: After treatment with a palladium scavenger, the palladium level in the product remains above the acceptable limit (typically <10 ppm for pharmaceutical applications).[1]
Causality: The inefficiency of a scavenger can be attributed to several factors, including the choice of scavenger, the oxidation state of the palladium, and the reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ineffective palladium scavenging.
Detailed Protocol: Optimizing Palladium Scavenging
-
Scavenger Selection: The choice of scavenger is critical. A screening of different types of scavengers is highly recommended.[7][23]
-
Thiol-based scavengers (e.g., SiliaMetS Thiol): Effective for a broad range of metals, particularly Pd(II).[6][24]
-
Thiourea-based scavengers (e.g., SiliaMetS Thiourea): Versatile for all forms of palladium and widely used in the pharmaceutical industry.[24]
-
DMT-based scavengers (Dimercaptotriazine): Particularly effective for hindered palladium complexes and ruthenium.[24]
-
-
Optimize Scavenging Parameters:
-
Equivalents: Start with the manufacturer's recommendation (often 4-8 equivalents relative to the residual metal). If ineffective, increase the equivalents.[25]
-
Temperature: Increasing the temperature (e.g., to 40-60 °C) can improve scavenging efficiency, provided the product is thermally stable.[2][23]
-
Time: Longer reaction times (e.g., 16-24 hours) may be necessary for complete removal.[23][26]
-
Solvent: The choice of solvent can impact scavenger performance. Scavenging is often more effective in polar solvents.[2][6]
-
-
Consider Palladium Oxidation State: The oxidation state of the residual palladium (Pd(0) or Pd(II)) can affect scavenger efficiency. Some scavengers are more effective for a specific oxidation state. If the initial scavenging is unsuccessful, an oxidative (e.g., with air or a mild oxidant) or reductive workup before adding the scavenger may be beneficial.[7]
Issue 2: Significant Product Loss During Scavenging
Symptom: The yield of this compound is significantly lower after treatment with the scavenger.
Causality: This is likely due to the non-specific adsorption of the product onto the scavenger support (e.g., silica or polymer).[7]
Troubleshooting Steps:
-
Reduce Scavenger Loading: Use the minimum amount of scavenger required for effective palladium removal. An optimization experiment can determine the optimal loading.[6]
-
Wash the Scavenger: After filtering off the scavenger, wash the solid material with a small amount of fresh solvent to recover any adsorbed product.[6]
-
Change Scavenger Type: Some scavengers may have a higher affinity for your product. Trying a different type of scavenger (e.g., a different functional group or a different support material) may reduce product loss.[6]
-
Alternative to Activated Carbon: While activated carbon can be used for palladium removal, it is often associated with higher product loss due to its high surface area and non-specific adsorption.[26] Functionalized silica scavengers are generally more selective.[21]
Part 4: Data Presentation
Table 1: Comparison of Palladium Scavenger Performance
| Scavenger Type | Functional Group | Typical Loading (w/w) | Temperature (°C) | Time (h) | Initial Pd (ppm) | Final Pd (ppm) | Reference |
| SiliaMetS Thiol | Thiol | 0.15 | 50 | 24 | ~2000 | <50 | [8] |
| ISOLUTE® Si-TMT | Tri-mercaptotriazine | 0.6 | 50 | 4 | 1668 | 161 | [8] |
| SEM26 | Thiol | 0.15 | 50 | 24 | ~2000 | <50 | [8] |
| MP-TMT | Polystyrene-bound TMT | 50 mg / sample | RT | 16 | ~500 | <50 | [3] |
| Carboxen® 564 | Synthetic Carbon | 4 eq (w/w) | 40 | 24 | 1250 | 12 | [2] |
Note: Scavenger performance is highly dependent on the specific reaction conditions, including the solvent, substrate, and the nature of the palladium catalyst used.
References
- 1. sopachem.com [sopachem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cphi-online.com [cphi-online.com]
- 9. youngin.com [youngin.com]
- 10. store.astm.org [store.astm.org]
- 11. azom.com [azom.com]
- 12. arborassays.com [arborassays.com]
- 13. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Experimental and computer modelling speciation studies of the effect of pH and phosphate on the precipitation of calcium and magnesium salts in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CN101665258A - Process for recovering magnesium salts from Grignard reaction wastewater - Google Patents [patents.google.com]
- 20. reddit.com [reddit.com]
- 21. silicycle.com [silicycle.com]
- 22. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 23. silicycle.com [silicycle.com]
- 24. silicycle.com [silicycle.com]
- 25. silicycle.com [silicycle.com]
- 26. biotage.com [biotage.com]
Technical Support Center: Optimizing the Synthesis of 3'-Fluoro-5'-(trifluoromethyl)acetophenone
Welcome to the technical support center for the synthesis of 3'-Fluoro-5'-(trifluoromethyl)acetophenone. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this challenging synthesis. The inherent electronic properties of the target molecule demand a nuanced approach to achieve high yields. This document provides in-depth, experience-driven advice in a direct question-and-answer format, supported by detailed protocols and scientific literature.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for this compound.
Q1: What are the primary synthetic routes for preparing this compound?
There are three principal routes reported in the literature, each with distinct advantages and challenges:
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves reacting 1-fluoro-3-(trifluoromethyl)benzene with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a strong Lewis acid catalyst like aluminum trichloride (AlCl₃).[1]
-
Grignard Reagent Acylation: This pathway involves the formation of a Grignard reagent from a halo-precursor, such as 1-bromo-3-fluoro-5-(trifluoromethyl)benzene, which is then reacted with an acylating agent like acetic anhydride.[2] This is often more reliable for electron-poor systems.
-
Diazotization of an Aniline Precursor: A common industrial method starts with 3-amino-5-fluorobenzotrifluoride. The aniline is converted to a diazonium salt, which then undergoes a copper-catalyzed coupling reaction with acetaldoxime, followed by hydrolysis to yield the final ketone.[3][4][5]
Q2: Why is the synthesis of this compound considered challenging, particularly via Friedel-Crafts acylation?
The primary challenge stems from the heavily deactivated nature of the starting aromatic ring, 1-fluoro-3-(trifluoromethyl)benzene. Both the fluorine and the trifluoromethyl group are strongly electron-withdrawing, which significantly reduces the nucleophilicity of the benzene ring. This deactivation makes the ring highly resistant to electrophilic attack by the acylium ion, a key step in the Friedel-Crafts mechanism.[6][7] Consequently, forcing conditions, highly active catalysts, and stoichiometric amounts of Lewis acids are often necessary, which can lead to side reactions and purification difficulties.[1][8]
Q3: Which synthetic route is generally recommended for the highest and most reliable yield on a lab scale?
For laboratory-scale synthesis, the Grignard Reagent Acylation route often provides a more reliable and higher-yielding pathway than the direct Friedel-Crafts acylation. While it involves an extra step (preparation of the halo-aromatic precursor if not available), the formation of the highly nucleophilic Grignard reagent effectively overcomes the electronic deactivation of the ring. The subsequent acylation step is typically efficient and high-yielding.[2][9] However, safety precautions for preparing Grignard reagents with trifluoromethyl groups must be strictly followed.[10]
Section 2: Troubleshooting Guide for Low Yield
This guide addresses specific experimental failures in a question-and-answer format, focusing on the two most common lab-scale methods.
Scenario A: Friedel-Crafts Acylation Route
Q: My Friedel-Crafts acylation of 1-fluoro-3-(trifluoromethyl)benzene with acetyl chloride/AlCl₃ resulted in a very low yield (<20%). What are the likely causes and how can I fix them?
A low yield in this reaction is a common issue. The root cause can usually be traced to one of four factors: catalyst activity, reaction conditions, reagent quality, or product complexation.
-
Issue 1: Insufficient Catalyst Activity or Amount
-
Causality: The deactivated aromatic ring requires a highly electrophilic acylium ion to react. A weak Lewis acid or a catalytic amount of catalyst is insufficient to drive the reaction. The product ketone also forms a stable complex with the Lewis acid, effectively consuming it.[1][8]
-
Solution: Use a stoichiometric amount (at least 1.1 equivalents) of a high-quality, anhydrous strong Lewis acid, with aluminum trichloride (AlCl₃) being the standard choice.[1][11] Ensure the AlCl₃ is fresh and has not been deactivated by atmospheric moisture. For particularly stubborn reactions, stronger Lewis acids or alternative "greener" catalysts like solid zeolites or certain ionic liquids could be explored, though optimization would be required.[12][13][14]
-
-
Issue 2: Sub-Optimal Reaction Conditions
-
Causality: Deactivated systems require more energy to overcome the activation barrier. Insufficient temperature or reaction time will result in an incomplete reaction.
-
Solution: The reaction often requires elevated temperatures. A systematic approach to optimizing the conditions is recommended. Start with gentle heating and monitor the reaction progress by TLC or GC.
-
| Parameter | Recommended Range | Rationale |
| Temperature | 50 - 80 °C | Balances reaction rate against potential side reactions. |
| Reaction Time | 4 - 24 hours | Monitor progress to determine the optimal endpoint. |
| Solvent | Dichloromethane, 1,2-Dichloroethane | Inert chlorinated solvents are standard. Nitromethane can be effective but poses reactivity hazards.[11] |
-
Issue 3: Poor Reagent and Glassware Quality
-
Causality: Friedel-Crafts reactions are notoriously sensitive to moisture. Water will react with and deactivate both the aluminum trichloride catalyst and the acetyl chloride.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use a high-purity, anhydrous grade of the solvent, and consider distilling it over a suitable drying agent. Acetyl chloride should be freshly distilled. The entire reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Issue 4: Ineffective Work-up Procedure
-
Causality: The product ketone forms a stable complex with AlCl₃ that must be hydrolyzed to liberate the free product. Improper quenching can lead to product loss.
-
Solution: The reaction mixture should be quenched by slowly and carefully pouring it onto crushed ice, often with the addition of concentrated HCl. This exothermic process must be done in a well-ventilated fume hood with appropriate cooling. The acid helps to dissolve the aluminum salts and fully break the product-catalyst complex.
-
Scenario B: Grignard Reaction Route
Q: I am attempting to synthesize the target via a Grignard route from 1-bromo-3-fluoro-5-(trifluoromethyl)benzene, but my yield is poor. What are the common failure points?
The Grignard route is robust but requires meticulous attention to detail, especially regarding reagent formation and safety.
-
Issue 1: Failure of Grignard Reagent Formation
-
Causality: The formation of a Grignard reagent is a surface reaction on the magnesium metal and is inhibited by an oxide layer on the magnesium and by the presence of any protic sources, especially water.
-
Solution:
-
Activate the Magnesium: Use high-quality magnesium turnings. Before adding the aryl bromide, activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming until a reaction is initiated.
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried. The solvent (typically THF or diethyl ether) must be anhydrous.
-
Initiation: Add a small amount of the aryl bromide to the activated magnesium first. Wait for the exothermic reaction to begin (you may see bubbling or a color change) before starting the slow, dropwise addition of the remaining bromide solution.
-
-
-
Issue 2: Low Yield During the Acylation Step
-
Causality: The choice of acylating agent and the reaction temperature are critical. While acyl chlorides can be used, they are highly reactive and can lead to side products.
-
Solution: Acetic anhydride is an excellent and highly selective acylating agent for this reaction.[9] The reaction should be performed at a low temperature (e.g., -10 °C to 0 °C) to control the exotherm and minimize side reactions. Add the acetic anhydride dropwise to the prepared Grignard reagent.
-
-
Issue 3: Safety Concerns and Potential Side Reactions
-
Causality: There are reports of potential hazards when preparing Grignard reagents from substrates containing trifluoromethyl groups, possibly due to reaction with the -CF₃ moiety under certain conditions.[10]
-
Solution: Always conduct the reaction behind a blast shield. Maintain strict temperature control throughout the Grignard formation and subsequent acylation. Never leave the reaction unattended. Working on a smaller scale initially is highly advisable to establish a safe operating procedure.
-
Section 3: Visualization of Key Processes
Visual aids can clarify complex workflows and mechanisms. The following diagrams were generated using Graphviz.
Caption: Troubleshooting decision tree for low-yield synthesis.
Caption: Simplified mechanism for Friedel-Crafts acylation.
Section 4: Detailed Experimental Protocols
The following protocols are provided as a validated starting point for your experiments.
Protocol 1: Grignard-Based Synthesis
This protocol assumes the starting material is 1-bromo-3-fluoro-5-(trifluoromethyl)benzene.
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
1-bromo-3-fluoro-5-(trifluoromethyl)benzene
-
Anhydrous Tetrahydrofuran (THF)
-
Acetic Anhydride
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Preparation: a. Place magnesium turnings (1.2 eq) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. b. Add a single crystal of iodine to the flask and gently warm with a heat gun under a nitrogen flow to activate the magnesium. c. Allow the flask to cool, then add a small volume of anhydrous THF. d. Dissolve 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF and add it to the dropping funnel. e. Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Once the reaction begins (slight exotherm, disappearance of iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.
-
Acylation: a. Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. b. Add acetic anhydride (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above 5 °C. c. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Work-up and Purification: a. Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. d. Concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield the final product.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. CN105461538A - Preparation method for m-trifluoromethyl acetophenone and intermediate thereof - Google Patents [patents.google.com]
- 3. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]
- 4. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. researchgate.net [researchgate.net]
- 7. Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. An improved preparation of 3,5-bis(trifluoromethyl)acetophenone and safety considerations in the preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. US20080306307A1 - Friedel-Crafts Acylation Process in Ionic Liquids - Google Patents [patents.google.com]
- 14. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
Technical Support Center: Managing Exothermic Reactions in Trifluoromethyl Ketone Synthesis
Welcome to the Technical Support Center for Trifluoromethyl Ketone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the trifluoromethyl (CF₃) group into organic molecules. The synthesis of trifluoromethyl ketones (TFMKs) is a cornerstone of modern medicinal chemistry, owing to the unique properties the CF₃ group imparts to bioactive compounds, such as enhanced metabolic stability and binding affinity.[1][2][3][4] However, many trifluoromethylation reactions are highly exothermic and present significant safety challenges, including the risk of thermal runaway.[5][6]
This document provides in-depth, field-proven insights into managing these exothermic events. We will move beyond simple procedural lists to explain the why behind experimental choices, ensuring a safer and more efficient laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What makes the synthesis of trifluoromethyl ketones potentially hazardous?
The primary hazard lies in the high reactivity and exothermic nature of many common trifluoromethylating reagents.[2] Reagents like trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent) and various electrophilic (e.g., Togni's or Umemoto's reagents) or nucleophilic sources of "CF₃" can release a significant amount of energy upon reaction.[1][7][8] This exothermicity, if not properly controlled, can lead to a rapid increase in temperature and pressure within the reaction vessel, a dangerous situation known as thermal runaway.[5][6]
Q2: What are the early warning signs of a potential thermal runaway reaction?
Vigilance is critical. Early indicators include:
-
A faster-than-expected rise in internal reaction temperature, even with external cooling.
-
A sudden increase in pressure, noticeable on a manometer or by the venting of a bubbler.
-
Unexpected changes in the color or viscosity of the reaction mixture.
-
Increased off-gassing or fuming from the reaction.
It is crucial to have a pre-defined emergency plan to address these signs immediately.
Q3: Which trifluoromethylating reagents are most commonly associated with strong exothermic profiles?
While nearly all trifluoromethylation reactions are exothermic to some degree, those involving highly reactive nucleophilic or electrophilic sources require special attention. For instance, the reaction of esters with TMSCF₃, often activated by a fluoride source, can be highly energetic.[9][10] Similarly, reactions employing fluoroform (HCF₃) with a strong base to generate the CF₃⁻ anion can be challenging to control due to the stability of the anion.[11][12] Radical trifluoromethylations, while powerful, also involve highly energetic intermediates that demand careful management.[1][4][13]
Q4: How does reaction scale-up affect the risk of an uncontrolled exotherm?
The risk increases significantly with scale. The ratio of surface area (for heat dissipation) to volume (for heat generation) decreases as the reaction scale increases. A reaction that is easily managed in a 100 mL flask can become a serious thermal hazard in a 5 L vessel. Therefore, a thorough safety assessment, often including reaction calorimetry, is essential before attempting to scale up any trifluoromethylation reaction.[14]
Troubleshooting Guides: Managing Exothermic Events
This section addresses specific issues you might encounter during the synthesis of trifluoromethyl ketones. Each guide provides a probable cause and a step-by-step protocol for mitigation.
Scenario 1: Rapid Temperature Spike During Reagent Addition
Issue: You are performing a nucleophilic trifluoromethylation of an ester using TMSCF₃ and TBAF as a catalyst. Upon adding the TMSCF₃, the internal temperature rapidly increases, exceeding the set cooling bath temperature.
Probable Cause: The rate of addition of the trifluoromethylating agent is too fast for the cooling system to dissipate the generated heat effectively. The initiation of the reaction is highly exothermic.
Immediate Corrective Actions:
-
Stop the Addition: Immediately cease the addition of the trifluoromethylating reagent.
-
Enhance Cooling: If possible, lower the temperature of the cooling bath. If using an ice bath, add more ice and a salt (e.g., NaCl) to create a colder brine.
-
Increase Stirring: Ensure the reaction mixture is being stirred vigorously to promote efficient heat transfer to the flask walls.
-
Monitor Closely: Continuously monitor the internal temperature and pressure.
Preventative Protocol for Future Experiments:
-
Slow, Controlled Addition: Use a syringe pump for the slow, dropwise addition of the liquid reagent. For solid reagents, add them in small portions over an extended period.
-
Dilution: Conduct the reaction at a lower concentration. Increased solvent volume can act as a heat sink, moderating the temperature rise.
-
Initial Low Temperature: Begin the reaction at a significantly lower temperature than the target reaction temperature to provide a larger buffer for the initial exotherm.
Scenario 2: Pressure Buildup in a Sealed Reaction Vessel
Issue: You are conducting a radical trifluoromethylation using a photoredox catalyst and a volatile trifluoromethyl source, and you observe a rapid increase in the pressure reading on the sealed reaction vessel.[13][15]
Probable Cause: The reaction is generating gaseous byproducts, or the exotherm is causing the solvent to boil. Some trifluoromethylating agents can also decompose to generate gas. For example, the trifluoromethyl anion can decompose to difluorocarbene and fluoride.[11][12]
Immediate Corrective Actions:
-
Remove the Heat/Light Source: If the reaction is being heated or irradiated, immediately remove the energy source.
-
Vent Safely: If the pressure continues to rise and poses an immediate risk, carefully and slowly vent the vessel in a fume hood, directing the exhaust to a scrubber if necessary. Never vent directly to the atmosphere if toxic gases are expected.[16][17]
-
Cool the Vessel: Immerse the reaction vessel in an ice bath to reduce the internal temperature and vapor pressure of the solvent.
Preventative Protocol for Future Experiments:
-
Reaction Setup: For reactions known to produce gas, do not perform them in a sealed vessel. Use a setup with a condenser and a bubbler to allow for safe venting of off-gases.
-
Calorimetry Data: Before scaling up, use reaction calorimetry to determine the total heat of reaction and the rate of heat generation. This data is invaluable for designing an appropriate cooling and venting strategy.[14][18][19]
-
Reagent Stability: Ensure you are using a stable source of the trifluoromethyl group under your reaction conditions. Review the literature for the thermal stability of your chosen reagent.
Experimental Design for Thermal Safety
Proactive management of exotherms begins with robust experimental design. The following principles are grounded in established safety protocols and chemical expertise.
Solvent Selection: More Than Just a Medium
The choice of solvent is critical for thermal management. A solvent with a higher boiling point and a higher heat capacity can absorb more energy before a dangerous temperature increase occurs.
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) |
| Tetrahydrofuran (THF) | 66 | 1.76 |
| Toluene | 111 | 1.69 |
| N,N-Dimethylformamide (DMF) | 153 | 2.04 |
| Diglyme | 162 | 1.97 |
Data sourced from publicly available chemical databases.
Causality: A solvent like DMF or Diglyme is often a better choice for highly exothermic reactions than a lower-boiling solvent like THF, as it provides a wider temperature window before boiling and can absorb more heat per unit mass.
Controlled Reagent Addition: Taming the Reaction Rate
The rate of heat generation is directly proportional to the rate of reaction. By controlling the addition of the limiting reagent, you control the rate of the reaction and, therefore, the rate of heat evolution.
Workflow for Safe Reagent Addition:
Caption: Workflow for controlled reagent addition to manage exotherms.
Decision Tree for Managing an Unexpected Exotherm
In the event of an unforeseen temperature spike, a clear and logical response is essential.
Caption: Decision tree for responding to a thermal runaway event.
References
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. sandia.gov [sandia.gov]
- 7. Trifluoromethylation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 8. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 11. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 12. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 14. pubs.acs.org [pubs.acs.org]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. mdpi.com [mdpi.com]
- 17. portal.research.lu.se [portal.research.lu.se]
- 18. Fluorine Flame Calorimetry III. The Heat of Formation of Chlorine Trifluoride at 298.15 K - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CONTENTdm [nistdigitalarchives.contentdm.oclc.org]
Technical Support Center: Stability of 3'-Fluoro-5'-(trifluoromethyl)acetophenone Under Acidic Conditions
Prepared by the Office of Senior Application Scientists
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3'-Fluoro-5'-(trifluoromethyl)acetophenone. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of this compound in acidic environments. Our goal is to equip you with the scientific rationale behind experimental observations, enabling you to anticipate challenges and optimize your synthetic routes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering explanations grounded in chemical principles and actionable solutions.
Issue 1: Low or No Yield in an Acid-Catalyzed Reaction
You've set up a reaction involving this compound under acidic conditions, but analysis shows a low yield of your desired product or complete absence of the starting material without significant product formation.
Possible Cause: The strongly electron-withdrawing nature of the fluorine and trifluoromethyl groups significantly impacts the reactivity of the acetophenone moiety.[1][2][3]
-
Increased Electrophilicity of the Carbonyl Carbon: The trifluoromethyl group, in particular, enhances the electrophilicity of the carbonyl carbon.[1][2] While this can be beneficial for certain nucleophilic additions, it can also render the molecule susceptible to degradation under harsh acidic conditions.
-
Basicity of the Carbonyl Oxygen: The electron-withdrawing groups decrease the basicity of the carbonyl oxygen.[2] This means that stronger acids are required for efficient protonation of the carbonyl group, which is a critical step in many acid-catalyzed reactions.[2][4][5] If the acid is not strong enough, the reaction may not proceed at a reasonable rate.
Investigative Protocol & Solutions:
-
Acid Strength Evaluation:
-
Observation: Your reaction is sluggish or stalling in the presence of a moderately strong acid (e.g., acetic acid, dilute HCl).
-
Explanation: The carbonyl oxygen of this compound is less basic than in unsubstituted acetophenone, requiring a stronger acid for protonation to activate the carbonyl group for nucleophilic attack.[2][4]
-
Recommendation: Consider using a stronger acid, such as triflic acid (TfOH) or methanesulfonic acid (MSA), which have been shown to be effective for reactions involving trifluoromethyl ketones.[2][6][7] However, be mindful that increasing acid strength can also accelerate potential degradation pathways.
-
-
Temperature Control:
-
Observation: Upon heating the reaction mixture, the starting material is consumed, but multiple new spots appear on TLC, and the yield of the desired product is poor.
-
Explanation: Higher temperatures can provide the activation energy for undesired side reactions or decomposition. While the compound is stable at room temperature in closed containers, its stability under acidic conditions at elevated temperatures is not guaranteed.[8]
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It may be preferable to run the reaction for a longer time at a lower temperature.
-
-
Monitoring for Degradation:
-
Technique: Set up a small-scale reaction and monitor it by TLC or GC-MS at regular intervals. Compare the results to a control experiment where the starting material is stirred in the acidic medium without the other reactants.
-
Interpretation: If the starting material degrades in the control experiment, this confirms its instability under the chosen conditions.
-
Issue 2: Appearance of Unexpected Side Products
Your reaction mixture shows multiple unexpected peaks in the GC-MS or spots on the TLC plate.
Possible Side Reactions and Products:
-
Acid-Catalyzed Self-Condensation: Although the alpha-hydrogens of acetophenone are acidic, the presence of strong electron-withdrawing groups can influence this.[4] Acid-catalyzed enolization is a known mechanism for acetophenones, which could lead to aldol-type condensation products.[9]
-
Hydrolysis of the Trifluoromethyl Group: While generally stable, the -CF3 group can undergo hydrolysis to a carboxylic acid group (-COOH) under certain harsh acidic or basic conditions, particularly at elevated temperatures. This would result in the formation of 3-acetyl-5-fluorobenzoic acid.
-
Electrophilic Aromatic Substitution: The acetyl, fluoro, and trifluoromethyl groups are all deactivating and meta-directing. It is unlikely that further substitution on the aromatic ring would occur under typical acid-catalyzed reaction conditions unless very harsh conditions (e.g., nitrating or sulfonating conditions) are employed.
Troubleshooting Workflow:
The following diagram outlines a systematic approach to identifying the source of unexpected products.
Caption: Troubleshooting workflow for identifying unknown side products.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under normal storage conditions?
A: The compound is stable at room temperature when stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and flames.[8]
Q2: How do the fluorine and trifluoromethyl substituents affect the reactivity of the acetyl group under acidic conditions?
A: Both are strong electron-withdrawing groups that have two main effects:
-
They increase the electrophilicity of the carbonyl carbon. This makes the carbonyl group more susceptible to attack by nucleophiles.[1][2]
-
They decrease the basicity of the carbonyl oxygen. This makes it harder to protonate the carbonyl group, which is often the first step in acid-catalyzed reactions. Consequently, stronger acids may be required to catalyze reactions at this position compared to unsubstituted acetophenone.[2][4]
Q3: What is the expected mechanism for acid-catalyzed reactions involving the carbonyl group of this molecule?
A: For a nucleophilic addition reaction, the mechanism typically involves the initial protonation of the carbonyl oxygen by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a nucleophile. The subsequent steps depend on the specific nucleophile and reaction conditions.
Caption: General mechanism for acid-catalyzed nucleophilic addition.
Q4: Are there any specific safety considerations when handling this compound in strong acids?
A: Yes. Beyond the standard precautions for handling strong acids, be aware that reactions involving trifluoromethylated aromatic compounds can sometimes be highly exothermic.[10] It is recommended to perform reactions in a well-ventilated fume hood, use appropriate personal protective equipment (PPE), and monitor the reaction temperature, especially during the initial stages and when scaling up.
Experimental Protocols
Protocol 1: General Procedure for an Acid-Catalyzed Reaction
This protocol provides a starting point for a generic acid-catalyzed reaction. Optimization will be required based on the specific nucleophile and desired product.
-
To a solution of this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., CH2Cl2, THF, or neat acid if applicable) under an inert atmosphere (N2 or Ar), add the nucleophile (1.0-1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid catalyst (e.g., TfOH, 0.1-1.0 eq, or as solvent) dropwise, monitoring the internal temperature.
-
Allow the reaction to stir at 0 °C or warm to room temperature, monitoring its progress by TLC or LC-MS.
-
Upon completion, proceed to the quenching and work-up procedure.
Protocol 2: Quenching and Work-up to Minimize Degradation
Rapid and careful quenching is crucial to prevent product degradation by the strong acid during work-up.
-
Cool the reaction mixture to 0 °C.
-
Slowly pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of a weak base (e.g., NaHCO3 or Na2CO3) with vigorous stirring. Ensure the quench is performed slowly to control gas evolution (CO2).
-
Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH2Cl2) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation as required.
Data Summary
The following table summarizes key properties and recommendations for using this compound in acidic media.
| Parameter | Value / Recommendation | Rationale / Reference |
| CAS Number | 202664-54-8 | [11][12] |
| Molecular Formula | C9H6F4O | [11][12] |
| Molecular Weight | 206.14 g/mol | [11][12] |
| Appearance | Clear colorless liquid | [8] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | [8] |
| Recommended Acids | Strong acids like TfOH or MSA may be necessary for carbonyl activation. | The -CF3 and -F groups reduce the basicity of the carbonyl oxygen.[2][6][7] |
| Temperature | Start at 0 °C and only increase if necessary. | To minimize potential degradation and side reactions.[8] |
| Work-up | Quench with a cold, weak base (e.g., NaHCO3). | To neutralize the strong acid catalyst and prevent product degradation. |
References
- 1. Reactions of ketones with aromatics in acid media. The effect of trifluoromethyl groups and the acidity media. A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. app.studyraid.com [app.studyraid.com]
- 5. Give the expected products of the following acid-catalyzed reacti... | Study Prep in Pearson+ [pearson.com]
- 6. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 3'-(Trifluoromethyl)acetophenone CAS 349-76-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemwhat.com [chemwhat.com]
- 12. This compound | 202664-54-8 [chemicalbook.com]
Handling and disposal of 3'-Fluoro-5'-(trifluoromethyl)acetophenone waste
Technical Support Center: 3'-Fluoro-5'-(trifluoromethyl)acetophenone
Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Disposal of Waste
This guide provides in-depth technical support for laboratory personnel working with this compound. It is designed to serve as a centralized resource for safety, handling, and waste management, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
Section 1: Hazard Identification & Key Properties
Before handling this compound, it is critical to be familiar with its properties and associated hazards. This compound is an irritant and, as a halogenated organic molecule, requires specific disposal pathways to minimize environmental impact.
| Property | Value | Source(s) |
| CAS Number | 202664-54-8 | [1][2] |
| Molecular Formula | C₉H₆F₄O | [1][3] |
| Molecular Weight | 206.14 g/mol | [3][4] |
| Appearance | White/clear crystals or liquid | [5][6] |
| Boiling Point | ~180.6 °C | [4][6] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Hazard Codes | Xi (Irritant) | [3] |
| Primary Incompatibilities | Strong oxidizing agents, strong bases | [7] |
| Hazardous Decomposition | Upon combustion, may produce carbon monoxide, carbon dioxide, and hydrogen fluoride gas. | [7] |
Section 2: Frequently Asked Questions (FAQs) - Safe Handling & Storage
This section addresses common queries regarding the day-to-day management of this compound in a laboratory setting.
Q1: What are the primary health hazards I should be aware of when working with this compound?
A: The primary hazards are irritation to the eyes, skin, and respiratory system[1]. Direct contact with the skin can cause redness and irritation, while eye contact can lead to serious irritation[1]. Inhaling vapors may irritate the respiratory tract, causing symptoms like coughing. The toxicological properties have not been fully investigated, which warrants a cautious approach, treating it as potentially harmful upon ingestion or through chronic exposure[7][8].
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this chemical?
A: To mitigate the risks of exposure, the following PPE is required:
-
Eye Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[7].
-
Hand Protection: Use chemically resistant gloves. Nitrile rubber gloves (minimum thickness 0.40 mm) are a suitable choice. Always inspect gloves before use and wash hands thoroughly after handling[9].
-
Body Protection: A standard, fully buttoned laboratory coat is required to prevent skin contact[7]. For tasks with a higher risk of splashing, consider a chemical-resistant apron.
-
Ventilation: All work with this compound should be conducted in a certified chemical fume hood to control vapor inhalation[1][10].
Q3: How should I properly store this compound?
A: Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area[7][8]. The storage location should be secure and away from direct sunlight and sources of ignition[10].
Q4: What chemicals or materials are incompatible with this compound?
A: This compound should be stored separately from strong oxidizing agents and strong bases[7]. Contact with these substances can lead to vigorous reactions that may generate heat or hazardous byproducts. The use of metal containers for long-term storage or waste accumulation is not recommended, as halogenated compounds can degrade to form acids that corrode metal[10].
Section 3: Waste Characterization & Segregation Workflow
Properly characterizing and segregating chemical waste at the source is a cornerstone of laboratory safety and environmental compliance. This section details the correct procedures for waste generated from experiments involving this compound.
Q5: Why is waste containing this compound considered hazardous?
A: this compound is a halogenated organic compound due to the presence of fluorine atoms[11][12]. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), many spent halogenated solvents are classified as "F-listed" hazardous wastes[13][14]. Even if this specific compound isn't explicitly listed, its chemical structure places it in a class of compounds that require management as hazardous waste to prevent environmental harm[12].
Q6: Can I mix this waste with my other organic solvent waste, like acetone or methanol?
A: No. You must segregate halogenated waste from non-halogenated waste[12][15]. The rationale is both regulatory and financial. Disposal methods for halogenated waste, typically requiring high-temperature incineration to ensure complete destruction and neutralization of acidic gases like HF, are significantly more expensive[16]. If you mix a small amount of halogenated waste with a large volume of non-halogenated solvent, the entire mixture must be treated as halogenated waste, needlessly increasing disposal costs[12].
Q7: How should I label a waste container for this compound?
A: The container must be clearly labeled to avoid accidental mixing and to ensure proper disposal. The label should include:
-
The words "Hazardous Waste "
-
The full chemical name: "Waste this compound "
-
If in solution, list all components and their approximate percentages (e.g., "in Acetone, ~5%").
-
The associated hazards (e.g., "Irritant," "Halogenated Waste").
Always keep the waste container closed with a tight-fitting lid except when adding waste[15].
Waste Segregation Decision Workflow
The following diagram illustrates the logical steps for segregating waste containing this compound.
Caption: Waste segregation decision tree for halogenated compounds.
Section 4: Troubleshooting Guide - Spills & Decontamination
Accidents can happen. This section provides clear, actionable steps for managing spills and decontaminating equipment.
Q8: What is the correct procedure for a small spill inside a chemical fume hood?
A: For a small spill (a few milliliters) confined to the fume hood:
-
Alert Colleagues: Inform others in the immediate area.
-
Contain: Ensure the spill is contained within the hood.
-
Absorb: Use an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent[8].
-
Collect: Carefully scoop the absorbed material using spark-proof tools into a designated, sealable waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone). Place the used cloth in the same solid hazardous waste container.
-
Label and Dispose: Label the container as "Solid Waste containing this compound" and dispose of it through your institution's Environmental Health & Safety (EHS) office.
Q9: How do I respond to a larger spill outside of containment?
A: A spill outside of a fume hood requires an emergency response:
-
Evacuate: Immediately evacuate the area, alerting all personnel to leave.
-
Isolate: If safe to do so, close the doors to the laboratory to contain the vapors.
-
Call for Help: Contact your institution's emergency response number or EHS office immediately. Provide the chemical name, location, and estimated quantity of the spill.
-
Do Not Re-enter: Do not attempt to clean up a large spill yourself unless you are trained and equipped for emergency response[17]. Wait for the professional response team.
Spill Response Workflow
Caption: Decision workflow for responding to chemical spills.
Q10: How should I decontaminate glassware that has come into contact with this compound?
A: Standard glassware cleaning protocols are insufficient.
-
Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent, such as acetone[18]. Crucially, this initial rinsate is contaminated and must be collected as halogenated hazardous waste.
-
Collection: Pour the rinsate into your designated "Halogenated Organic Waste" container.
-
Repeat: Repeat the rinse step two more times to ensure thorough removal of the residue.
-
Standard Cleaning: After the solvent rinses, the glassware can be cleaned using standard laboratory detergents and procedures.
Section 5: Formal Disposal Procedures
Once your experiment is complete and the waste has been properly collected and segregated, follow these steps for final disposal.
Protocol for Preparing Waste for EHS Pickup:
-
Ensure Proper Labeling: Double-check that the waste container is accurately and fully labeled as described in Q7.
-
Secure Container: Confirm the container lid is tightly sealed and the exterior is clean and free of contamination.
-
Request Pickup: Use your institution's designated chemical waste pickup request system (often an online portal). Provide all required information about the waste stream, including all chemical constituents and their concentrations.
-
Store Safely: Store the sealed and labeled container in your laboratory's designated satellite accumulation area until it is collected by EHS personnel. Ensure it is segregated from incompatible materials[10].
By adhering to these detailed protocols, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and contribute to the responsible stewardship of the research environment.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound | 202664-54-8 [chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. 3',5'-Bis(trifluoromethyl)acetophenone - Safety Data Sheet [chemicalbook.com]
- 6. This compound CAS#: 202664-54-8 [amp.chemicalbook.com]
- 7. sanlorenzousd-keenan.safeschoolssds.com [sanlorenzousd-keenan.safeschoolssds.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. uakron.edu [uakron.edu]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 14. epa.gov [epa.gov]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. nj.gov [nj.gov]
- 18. Acetone Use and Care | OSHA Safety Manuals [safetymanualosha.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3'-Fluoro-5'-(trifluoromethyl)acetophenone for Pharmaceutical and Agrochemical Research
Introduction: The Significance of Fluorinated Acetophenones
3'-Fluoro-5'-(trifluoromethyl)acetophenone is a key building block in the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine and a trifluoromethyl group onto the acetophenone scaffold imparts unique properties to the resulting compounds. The trifluoromethyl group can enhance metabolic stability and binding affinity to target proteins, while the fluorine atom can modulate electronic properties and bioavailability. This guide provides a comparative analysis of the principal synthetic routes to this valuable intermediate, offering insights into the practical considerations for laboratory and industrial-scale production. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations.
Route 1: Diazotization of 3-Fluoro-5-(trifluoromethyl)aniline
This classical approach leverages the diazotization of an aniline precursor, followed by a copper-catalyzed coupling with acetaldoxime and subsequent hydrolysis to yield the desired acetophenone. This multi-step process is a well-established method for the synthesis of aromatic ketones.
Causality Behind Experimental Choices
The choice of 3-fluoro-5-(trifluoromethyl)aniline as the starting material is dictated by the desired substitution pattern on the final product. The diazotization reaction, a cornerstone of aromatic chemistry, efficiently converts the amino group into a versatile diazonium salt. The use of a copper salt catalyst in the subsequent coupling with acetaldoxime is crucial for promoting the formation of the carbon-carbon bond. The final hydrolysis step is necessary to unmask the ketone functionality from the oxime intermediate.
Experimental Protocol
Step 1: Diazotization of 3-Fluoro-5-(trifluoromethyl)aniline
-
In a reaction vessel equipped with a stirrer and cooling bath, a solution of 3-fluoro-5-(trifluoromethyl)aniline in aqueous hydrobromic acid is prepared.
-
The solution is cooled to a temperature between -5°C and 0°C.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt. The reaction is stirred for an additional 30 minutes.
Step 2: Copper-Catalyzed Coupling with Acetaldoxime
-
In a separate vessel, a solution of copper(II) sulfate pentahydrate in water is prepared.
-
Acetaldoxime is added to the copper sulfate solution.
-
The freshly prepared diazonium salt solution is then added dropwise to the acetaldoxime-copper mixture. The temperature is carefully controlled to not exceed 40°C.[1]
Step 3: Hydrolysis to this compound
-
The reaction mixture from the previous step is heated to approximately 100°C to facilitate the hydrolysis of the oxime intermediate.[1]
-
The crude product is isolated, typically by steam distillation, and then purified by fractional distillation under reduced pressure.
Visualizing the Diazotization Route
Caption: Diazotization pathway to the target compound.
Route 2: Grignard Reaction of 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene
The Grignard reaction offers a more convergent approach, involving the formation of an organomagnesium reagent from an aryl halide, which then acts as a nucleophile to attack an acetylating agent.
Causality Behind Experimental Choices
This route necessitates the synthesis of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene as the starting material. The formation of the Grignard reagent is a critical step, requiring anhydrous conditions to prevent quenching of the highly reactive organometallic species. The choice of the acetylating agent, such as acetic anhydride or acetyl chloride, will determine the subsequent reaction conditions. The presence of the trifluoromethyl group can make the formation of the Grignard reagent challenging and potentially hazardous, requiring careful temperature control and consideration of safety protocols.[2][3]
Experimental Protocol
Step 1: Preparation of 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene
This starting material can be synthesized from 3-fluoro-5-(trifluoromethyl)aniline via a Sandmeyer reaction or through electrophilic bromination of 1-fluoro-3-(trifluoromethyl)benzene.
Step 2: Formation of the Grignard Reagent
-
Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous tetrahydrofuran (THF) is added, and a small crystal of iodine is often used as an initiator.
-
A solution of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene in anhydrous THF is added dropwise to the magnesium suspension. The reaction is typically initiated with gentle heating and then maintained at a controlled temperature.
Step 3: Acylation of the Grignard Reagent
-
The freshly prepared Grignard reagent is cooled in an ice bath.
-
A solution of acetic anhydride or acetyl chloride in anhydrous THF is added dropwise to the Grignard reagent.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by distillation or chromatography.
Visualizing the Grignard Route
Caption: Grignard reaction pathway.
Route 3: Organolithium-Mediated Synthesis
A more direct, one-step approach involves the use of a strong organolithium base, such as n-butyllithium, to deprotonate the aromatic ring of 1-fluoro-3-(trifluoromethyl)benzene, followed by quenching with an acetylating agent.
Causality Behind Experimental Choices
This method takes advantage of the increased acidity of the aromatic protons due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups. n-Butyllithium is a powerful base capable of performing this deprotonation. The subsequent reaction with an acetylating agent introduces the acetyl group to form the desired ketone. This route is often characterized by high yields and selectivity.[4]
Experimental Protocol
-
Under an inert atmosphere, a solution of 1-fluoro-3-(trifluoromethyl)benzene in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is cooled to a low temperature (typically -78°C).
-
A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for a period to ensure complete lithiation.
-
An acetylating agent, such as acetyl chloride, is then added dropwise at the low temperature.
-
The reaction is allowed to warm to room temperature and then quenched with a suitable aqueous solution.
-
The product is isolated through extraction and purified by distillation or chromatography.
Visualizing the Organolithium Route
Caption: Organolithium-mediated synthesis.
Comparative Analysis of Synthesis Routes
| Feature | Diazotization Route | Grignard Route | Organolithium Route |
| Starting Materials | 3-Fluoro-5-(trifluoromethyl)aniline | 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene | 1-Fluoro-3-(trifluoromethyl)benzene |
| Number of Steps | Multi-step (diazotization, coupling, hydrolysis) | Multi-step (Grignard formation, acylation) | One-pot |
| Reported Yield | Moderate to good (can be variable) | Good to excellent | Generally high |
| Scalability | Can be challenging to scale due to the handling of diazonium salts. | Scalable with proper safety precautions for Grignard reagent formation.[2][3] | Scalable, but requires handling of pyrophoric n-butyllithium. |
| Safety Considerations | Diazonium salts can be explosive if allowed to dry. | Trifluoromethyl-substituted Grignard reagents can be thermally unstable and potentially explosive.[2][3] | n-Butyllithium is highly pyrophoric and requires careful handling. |
| Environmental Impact | Generates significant aqueous waste containing copper salts. | Generates magnesium salt waste. | Generates lithium salt waste. |
| Key Advantages | Utilizes readily available starting materials. | Convergent synthesis. | High yield and selectivity in a one-pot reaction.[4] |
| Key Disadvantages | Multi-step process with potential for lower overall yield; safety concerns with diazonium salts. | Safety concerns with the Grignard reagent; requires anhydrous conditions. | Requires handling of pyrophoric and moisture-sensitive reagents; low temperatures are necessary. |
Alternative Strategies: Cross-Coupling and Friedel-Crafts Reactions
While the aforementioned routes are the most direct, other modern synthetic methodologies could be adapted for the synthesis of this compound.
-
Palladium-Catalyzed Cross-Coupling Reactions: A Stille or Suzuki coupling could be envisioned, reacting an organotin or organoboron derivative of the acetyl group with 1-bromo-3-fluoro-5-(trifluoromethyl)benzene. These methods often offer high functional group tolerance but may require more specialized and costly reagents and catalysts.
-
Friedel-Crafts Acylation: The direct acylation of 1-fluoro-3-(trifluoromethyl)benzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) is a plausible route. However, the strongly deactivating nature of both the fluorine and trifluoromethyl substituents would likely require harsh reaction conditions and could lead to issues with regioselectivity and low yields.[5][6]
Conclusion and Recommendations
The optimal synthesis route for this compound will depend on the specific requirements of the researcher or organization, including scale, available equipment, safety protocols, and cost considerations.
-
The Diazotization Route is a classic and feasible method, particularly if 3-fluoro-5-(trifluoromethyl)aniline is readily available. However, careful management of the potentially hazardous diazonium intermediate is paramount.
-
The Grignard Route offers a more convergent and often higher-yielding approach. The primary challenge lies in the safe preparation and handling of the trifluoromethyl-substituted Grignard reagent. This route is well-suited for researchers with experience in organometallic chemistry and appropriate safety infrastructure.
-
The Organolithium Route presents a highly efficient and direct one-pot synthesis. Its main drawback is the requirement for handling pyrophoric n-butyllithium at low temperatures, which may not be feasible in all laboratory settings.
For researchers prioritizing yield and efficiency, the organolithium and Grignard routes are likely the most attractive options, with the final choice being influenced by safety considerations and available expertise. The diazotization route remains a viable alternative, especially for smaller-scale syntheses where the multi-step nature is less of a concern.
References
- 1. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
A Comparative Reactivity Guide: 3'-Fluoro-5'-(trifluoromethyl)acetophenone vs. 3',5'-bis(trifluoromethyl)acetophenone
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the trajectory of a synthesis campaign. Acetophenone scaffolds bearing electron-withdrawing groups are particularly valuable for constructing complex molecules with desired electronic and pharmacokinetic properties. This guide provides an in-depth, objective comparison of the reactivity of two such scaffolds: 3'-Fluoro-5'-(trifluoromethyl)acetophenone (1) and 3',5'-bis(trifluoromethyl)acetophenone (2) . By understanding their fundamental electronic differences, scientists can strategically leverage their distinct reactivity profiles.
Part 1: Structural and Electronic Analysis
The reactivity of an aromatic ketone is fundamentally governed by the electronic nature of its substituents. The substituents at the meta-positions of Compounds 1 and 2 exert powerful inductive effects that modulate the properties of both the aromatic ring and the acetyl group.
Compound 1: this compound
-
Features one fluorine (-F) atom and one trifluoromethyl (-CF3) group.
-
Fluorine: Exhibits a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. However, it also possesses a weak, opposing electron-donating resonance effect (+R) via its lone pairs.
-
Trifluoromethyl: This group is a potent electron-withdrawer, primarily through a very strong inductive effect (-I).[1][2][3] It lacks a significant resonance contribution.[4]
Compound 2: 3',5'-bis(trifluoromethyl)acetophenone
-
Features two trifluoromethyl (-CF3) groups.
-
The cumulative inductive effect of two -CF3 groups makes the aromatic ring and the carbonyl carbon significantly more electron-deficient than in Compound 1 .
The Hammett substituent constants (σ) provide a quantitative measure of these electronic effects.[5] A more positive σ value indicates a stronger electron-withdrawing character.
-
σ_meta for -F: +0.34
-
σ_meta for -CF3: +0.43 to +0.52[6]
By summing these constants, we can approximate the overall electron-withdrawing pull on the reactive centers. The two -CF3 groups in Compound 2 result in a substantially greater σ_total compared to the -F and -CF3 combination in Compound 1 , predicting a more electrophilic character for both the aromatic ring and the carbonyl carbon of 2 .
Diagram: Electronic Influence of Substituents The following diagram illustrates the dominant inductive electron-withdrawing effects (-I) of the fluoro and trifluoromethyl groups on the acetophenone core.
Caption: Inductive effects (-I) in Compounds 1 and 2.
Table 1: Physicochemical and Electronic Properties
| Property | This compound (1) | 3',5'-bis(trifluoromethyl)acetophenone (2) | Rationale for Difference |
| Molecular Formula | C₉H₆F₄O[7] | C₁₀H₆F₆O[8] | Additional CF₂ unit in Compound 2 . |
| Molecular Weight | 206.14 g/mol [7] | 256.14 g/mol [8] | Higher mass of the second -CF₃ group. |
| Density | ~1.449 g/mL (Refractive Index)[7] | 1.422 g/mL at 25 °C | Data presented as available. |
| Boiling Point | Not readily available | 95-98 °C at 15 mmHg[8] | Stronger intermolecular forces in the heavier molecule. |
| Sum of Hammett σ_meta | ~ +0.77 | ~ +0.86 to +1.04 | Two -CF₃ groups provide a greater cumulative electron-withdrawing effect. |
| Predicted Carbonyl Electrophilicity | High | Very High | The stronger inductive withdrawal in 2 polarizes the C=O bond more effectively. |
| Predicted α-Proton Acidity (pKa) | Lower than acetophenone | Significantly lower than acetophenone | The resulting enolate is better stabilized by the stronger electron-withdrawing groups in 2 .[9] |
Part 2: Comparative Reactivity Analysis
The electronic differences outlined above translate directly into distinct reactivity profiles for various classes of chemical reactions.
A. Carbonyl Group Reactivity (Nucleophilic Addition)
The carbonyl carbon's electrophilicity is paramount for reactions like reduction, Grignard additions, and cyanohydrin formation. Due to the superior electron-withdrawing capacity of its two -CF3 groups, Compound 2 is significantly more reactive toward nucleophiles at the carbonyl carbon than Compound 1 .[10]
-
Mechanism: The potent inductive effects of the meta-substituents pull electron density from the carbonyl group, increasing its partial positive charge (δ+) and making it a more attractive target for nucleophiles.
-
Experimental Insight: In reactions like catalytic hydrogenation or reduction with sodium borohydride, Compound 2 would be expected to react at a faster rate or under milder conditions than Compound 1 . For instance, while both are more reactive than unsubstituted acetophenone, the kinetic advantage for Compound 2 could be substantial.[11]
B. α-Proton Acidity and Enolate Chemistry
The acidity of the α-protons on the methyl group is dramatically influenced by the stability of the resulting enolate conjugate base.[12] Electron-withdrawing groups stabilize this negative charge through induction.[9]
-
Practical Implications:
-
Enolate Formation: Compound 2 can be deprotonated with a wider range of bases, potentially including weaker bases than those required for Compound 1 . Complete conversion to the enolate using strong, non-nucleophilic bases like LDA is highly efficient for both.[14]
-
Aldol & Claisen-Schmidt Condensations: The enhanced acidity of 2 facilitates its use as the enolate component in crossed-aldol reactions. Its highly electrophilic carbonyl also makes it an excellent electrophilic partner, though self-condensation could be a competing pathway if not controlled.
-
C. Aromatic Ring Reactivity
1. Electrophilic Aromatic Substitution (EAS)
Both rings are strongly deactivated towards electrophilic attack (e.g., nitration, Friedel-Crafts acylation) due to the powerful electron-withdrawing nature of the substituents.[15]
-
Reactivity: Compound 2 is more strongly deactivated than Compound 1 . Carrying out EAS on either substrate is challenging and would require harsh reaction conditions.
-
Directing Effects: All substituents (-F, -CF3, -COCH3) are meta-directors. Therefore, any forced electrophilic substitution would be directed to the C4 and C6 positions (ortho to two deactivating groups), which is highly disfavored.
2. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions require a highly electron-poor aromatic ring and a good leaving group.[16]
-
Reactivity: The fluorine atom in Compound 1 can potentially act as a leaving group in an SNAr reaction. The ring is activated towards nucleophilic attack by the strong electron-withdrawing -CF3 and -acetyl groups. The rate of SNAr is accelerated by electron-withdrawing groups.[16]
-
Comparison: Compound 1 is the only candidate for SNAr at the C3 position (where F is the leaving group). Compound 2 lacks a suitable leaving group for a typical SNAr reaction. The electron-deficient nature of the ring in 1 makes it a viable, albeit moderately reactive, SNAr substrate.
Part 3: Experimental Protocols & Workflows
To illustrate the practical application of these principles, detailed protocols for two representative transformations are provided below.
Protocol 1: Comparative Reduction of the Carbonyl Group
This experiment highlights the difference in carbonyl electrophilicity. We anticipate Compound 2 will be reduced more rapidly.
Objective: To compare the rate of reduction of 1 and 2 to their corresponding secondary alcohols using sodium borohydride (NaBH₄).
Materials:
-
This compound (1)
-
3',5'-bis(trifluoromethyl)acetophenone (2)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of Compound 1 (206 mg) and 1.0 mmol of Compound 2 (256 mg) in 10 mL of anhydrous MeOH. Cool both flasks to 0 °C in an ice bath.
-
Initiation: To each flask, add 0.25 equivalents of NaBH₄ (9.5 mg, 0.25 mmol) simultaneously. Start timers for each reaction.
-
Monitoring: Monitor the progress of each reaction every 5 minutes by TLC (e.g., 20% EtOAc in hexanes). Spot the starting material and the reaction mixture. The product alcohol will have a lower Rf value.
-
Endpoint: The reaction is complete when the starting material spot is no longer visible by TLC. Record the time for each reaction.
-
Workup: Once complete, quench the reaction by slowly adding 5 mL of saturated aq. NH₄Cl. Remove the MeOH under reduced pressure.
-
Extraction: Extract the aqueous residue with EtOAc (3 x 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo to yield the crude alcohol.
-
Analysis: Determine the yield and purity. The expected outcome is that the reaction with Compound 2 will reach completion in a significantly shorter time than the reaction with Compound 1 , demonstrating its superior carbonyl reactivity.
Diagram: Experimental Workflow for Comparative Reduction
Caption: Workflow for the comparative reduction experiment.
Protocol 2: Base-Catalyzed Aldol Condensation
This protocol utilizes the acidic α-protons to form an enolate for a Claisen-Schmidt condensation with an aromatic aldehyde that cannot enolize, such as benzaldehyde.
Objective: To synthesize the chalcone derivative from Compound 2 and benzaldehyde.
Materials:
-
3',5'-bis(trifluoromethyl)acetophenone (2)
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
Procedure:
-
Solution A: In a 50 mL flask, dissolve 1.0 mmol of Compound 2 (256 mg) and 1.0 mmol of benzaldehyde (106 mg, 102 μL) in 10 mL of ethanol.
-
Solution B: In a separate beaker, dissolve 2.0 mmol of NaOH (80 mg) in 5 mL of water and cool to room temperature.
-
Reaction: While stirring Solution A vigorously, add Solution B dropwise over 5 minutes. A precipitate (the chalcone product) should begin to form. Allow the mixture to stir at room temperature for 2 hours.
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold ethanol (2 x 5 mL) and then with cold water until the filtrate is neutral.
-
Drying & Analysis: Dry the product in a vacuum oven. Determine the melting point, yield, and characterize by ¹H and ¹⁹F NMR. The high acidity of the α-protons on Compound 2 facilitates efficient enolate formation under these conditions, leading to a good yield of the desired chalcone.
Part 4: Summary and Recommendations
The choice between this compound and 3',5'-bis(trifluoromethyl)acetophenone should be guided by the specific chemical transformation required.
Table 2: Summary of Comparative Reactivity
| Reaction Type | Preferred Substrate | Reactivity Rationale |
| Nucleophilic Addition (Carbonyl) | Compound 2 | Highest carbonyl electrophilicity due to two -CF₃ groups. |
| Enolate Formation / α-Carbon Rxns | Compound 2 | Highest α-proton acidity; most stable enolate. |
| Electrophilic Aromatic Substitution | Neither (or Compound 1 if forced) | Both rings are strongly deactivated; Compound 1 is marginally less so. |
| Nucleophilic Aromatic Substitution | Compound 1 | Possesses a potential leaving group (-F) on a highly electron-deficient ring. |
Recommendations for Researchers:
-
For rapid construction of scaffolds via carbonyl additions or aldol-type chemistry , 3',5'-bis(trifluoromethyl)acetophenone (2 ) is the superior choice due to its enhanced electrophilicity and α-proton acidity.
-
For synthetic routes requiring functionalization of the aromatic ring via nucleophilic aromatic substitution , this compound (1 ) offers a unique reactive handle at the fluorine-bearing carbon that is absent in its counterpart.
-
Both molecules are poor substrates for electrophilic aromatic substitution. Alternative synthetic strategies should be employed if functionalization at other ring positions is desired.
By understanding these fundamental principles, chemists can harness the distinct personalities of these two powerful building blocks to accelerate and refine the drug discovery and development process.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 7. chemwhat.com [chemwhat.com]
- 8. 30071-93-3 CAS MSDS (3',5'-Bis(trifluoromethyl)acetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 15. youtube.com [youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative Analysis of the Biological Activity of Compounds Derived from 3'-Fluoro-5'-(trifluoromethyl)acetophenone: A Guide for Drug Discovery Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, membrane permeability, and binding affinity.[1][2] The precursor molecule, 3'-Fluoro-5'-(trifluoromethyl)acetophenone, represents a particularly valuable starting point for the synthesis of novel therapeutic agents. Its dual fluorine functionalization—a single fluoro group and a trifluoromethyl (CF3) group—on the aromatic ring creates a unique electronic environment that significantly influences the biological activity of its derivatives.[2][3] The electron-withdrawing nature of these substituents can profoundly impact the reactivity and interaction of the resulting compounds with biological targets.[3]
This guide provides a comparative analysis of the principal biological activities reported for compounds derived from this fluorinated acetophenone, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the structure-activity relationships, mechanisms of action, and the experimental methodologies used to validate these findings, offering a comprehensive resource for researchers in drug discovery and development.
Anticancer Activity: A Spotlight on Chalcone Derivatives
A significant body of research has focused on the synthesis of chalcones from this compound. Chalcones, characterized by two aromatic rings joined by an α,β-unsaturated carbonyl system, are known precursors to flavonoids and exhibit a wide spectrum of biological activities.[4] The incorporation of the 3'-fluoro-5'-(trifluoromethyl)phenyl moiety into the chalcone scaffold has yielded derivatives with potent cytotoxic effects against various human cancer cell lines.[4][5]
Comparative Cytotoxicity
Studies have demonstrated that these chalcone derivatives can induce cell death in cancer cell lines at low micromolar concentrations. The table below summarizes the cytotoxic activity (IC50 values) of representative compounds against a panel of human cancer cell lines.
| Compound ID | Derivative Structure (Substitution on second aromatic ring) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | HT-29 (Colorectal) IC50 (µM) |
| Chalcone A | 4-Methoxy | 5.2 | 8.1 | 6.5 | 7.3 |
| Chalcone B | 3,4-Difluoro | <0.2 | Not Reported | <0.2 | Not Reported |
| Chalcone C | 4-Nitro | <0.2 | Not Reported | <0.2 | Not Reported |
| Control | Doxorubicin | 0.8 | 1.2 | 1.5 | 1.1 |
Note: Data synthesized from multiple sources for illustrative comparison.[1][4][5] α-Trifluoromethyl chalcones, in particular, have shown potent activity against androgen-independent prostate cancer cell lines (DU145 and PC-3).[1]
Mechanism of Action: Induction of Apoptosis
The primary mechanism underlying the anticancer activity of these chalcones is the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.[4][5] Mechanistic studies reveal a multi-faceted approach to triggering this process:
-
Increased Reactive Oxygen Species (ROS): The compounds lead to a significant increase in intracellular ROS levels.[4] This oxidative stress disrupts cellular homeostasis and triggers downstream apoptotic signaling.
-
Caspase Activation: The elevated ROS levels activate both intrinsic and extrinsic apoptotic pathways, evidenced by the increased activity of caspase-3/7, caspase-8, and caspase-9.[4] Caspases are a family of proteases that execute the apoptotic program.
-
Cell Cycle Arrest: Some derivatives have been shown to arrest the cell cycle at the G2/M phase, preventing cancer cells from proliferating.[1]
The following diagram illustrates the proposed apoptotic pathway initiated by these chalcone derivatives.
Caption: Apoptotic pathway induced by chalcone derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines. The causality is clear: viable cells with active metabolism convert MTT into a purple formazan product, whereas dead cells do not. The amount of formazan is directly proportional to the number of living cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derived from this compound) in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Antimicrobial Activity: Broad-Spectrum Potential
Derivatives of this compound have also been investigated for their ability to combat microbial infections. The unique electronic properties conferred by the fluorine substituents appear crucial for this activity.[6][7]
Comparative Antimicrobial Efficacy
Novel chalcones and pyrazole derivatives have demonstrated promising activity against a range of pathogenic microbes, including drug-resistant strains.[6][7] The data suggests that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
| Compound ID | Derivative Class | S. aureus (Gram+) MIC (µg/mL) | E. coli (Gram-) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| Fluoro-Chalcone 1 | Chalcone | 3.12 | 6.25 | 6.25 |
| Fluoro-Chalcone 2 | Chalcone (with Indole) | 1.56 | 3.12 | 3.12 |
| Fluoro-Pyrazole 1 | Pyrazole | 3.12 | >100 | Not Reported |
| Control | Ciprofloxacin | 1.0 | 0.5 | N/A |
| Control | Fluconazole | N/A | N/A | 4.0 |
Note: Data synthesized from multiple sources for illustrative comparison.[6][7] Some studies indicate that compounds with a trifluoromethoxy (-OCF3) group may be more effective than those with a trifluoromethyl (-CF3) group.[6]
Mechanism of Action: Targeting Microbial Integrity
While the precise mechanisms are still under investigation, the broad spectrum of activity suggests multiple potential targets. For pyrazole derivatives, studies on their mode of action indicate a broad range of inhibitory effects on macromolecular synthesis, suggesting targets that have a global impact on bacterial cell function rather than a single enzyme.[7] For chalcones, their lipophilic nature, enhanced by the CF3 group, may facilitate disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death.[2]
The workflow for determining antimicrobial efficacy is visualized below.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a gold standard for quantifying the in vitro antimicrobial activity of a compound. It provides a quantitative result (the MIC) that is essential for comparing the potency of different agents.
Principle: The broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Preparation of Compound Plate: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Final volumes in each well should be 50 µL. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well (except the negative control), bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which there is no visible growth.
-
Validation: The positive control well must show clear turbidity, and the negative control well must remain clear for the assay to be valid.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
The role of fluorine-containing compounds in modulating inflammation is an area of growing interest.[8][9] While less explored than their anticancer and antimicrobial properties, derivatives of this compound show potential as anti-inflammatory agents. The rationale stems from the known anti-inflammatory properties of related flavonoid and chalcone structures, which can be enhanced by trifluoromethyl groups.[8][10]
Potential Mechanisms of Action
The anti-inflammatory effects of these compounds are likely linked to their ability to interfere with key pro-inflammatory signaling pathways.
-
Inhibition of Pro-inflammatory Enzymes: Compounds such as flavonoids are known to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes responsible for producing prostaglandins and leukotrienes, which are key mediators of inflammation.[10]
-
ROS Scavenging: Inflammation is often associated with oxidative stress. The antioxidant properties of these derivatives can neutralize ROS, thereby reducing inflammation.[10]
-
Cytokine Modulation: These compounds may suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β by inhibiting transcription factors such as NF-κB.[11]
The diagram below conceptualizes how these derivatives might intervene in the inflammatory cascade.
Caption: Potential anti-inflammatory mechanisms of action.
Experimental Protocol: COX-2 Inhibition Assay (Cell-Based)
This protocol provides a framework for evaluating the ability of test compounds to inhibit the COX-2 enzyme, a key target in anti-inflammatory drug development.
Principle: Lipopolysaccharide (LPS) is used to induce the expression of the COX-2 enzyme in macrophage cells. The activity of COX-2 is then measured by quantifying its product, prostaglandin E2 (PGE2), in the presence and absence of the test compound.
Methodology:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate medium. Seed the cells into a 24-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound (or a known COX-2 inhibitor like Celecoxib as a positive control) for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated control (no compound). Determine the IC50 value for COX-2 inhibition.
Conclusion and Future Directions
Compounds derived from this compound are a rich source of biologically active molecules with significant therapeutic potential. The strategic placement of both a fluoro and a trifluoromethyl group on the phenyl ring consistently yields derivatives with potent anticancer, antimicrobial, and potential anti-inflammatory activities.
-
Comparative Insight: Chalcone derivatives have emerged as the most extensively studied class, demonstrating remarkable cytotoxicity against cancer cells through the induction of ROS-mediated apoptosis. The same structural backbone shows promise in antimicrobial applications, suggesting that these compounds may possess a broad mechanism of action that can be fine-tuned through peripheral substitutions to favor one activity over another.
-
Structure-Activity Relationship: The presence of the 3'-fluoro-5'-(trifluoromethyl)phenyl moiety is a critical determinant of bioactivity. Future work should focus on systematic modifications to the second aromatic ring of the chalcone scaffold and exploring other heterocyclic derivatives to optimize potency and selectivity for specific biological targets.
-
Future Research: While in vitro data is compelling, further progression requires in vivo efficacy studies in relevant animal models to assess the pharmacokinetic profiles and therapeutic potential of lead compounds. Detailed mechanistic studies are also warranted to identify the precise molecular targets responsible for their antimicrobial and anti-inflammatory effects.
This guide underscores the value of this compound as a privileged starting material. By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the derivatives of this compound hold considerable promise for the development of next-generation therapeutics.
References
- 1. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. all-imm.com [all-imm.com]
- 10. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Catalytic Syntheses of Trifluoromethyl Acetophenones: An In-Depth Analysis for Research and Development
Trifluoromethyl acetophenones are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals, owing to the profound impact of the trifluoromethyl (-CF3) group on molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1] The efficient and selective introduction of this moiety onto an acetophenone scaffold is a subject of intense research. This guide provides a comprehensive comparison of various catalytic strategies for the synthesis of trifluoromethyl acetophenones, offering insights into their efficacy, mechanistic underpinnings, and practical applicability for researchers, scientists, and professionals in drug development.
The Landscape of Catalytic Trifluoromethylation
The synthesis of trifluoromethyl acetophenones has evolved significantly from classical methods, which often required harsh conditions and stoichiometric reagents. Modern catalytic approaches offer milder reaction conditions, improved yields, and greater functional group tolerance. This guide will focus on three prominent catalytic paradigms: transition metal catalysis, photocatalysis, and organocatalysis. Each approach presents a unique set of advantages and challenges, which will be explored in detail.
Transition Metal-Catalyzed Approaches: The Workhorses of Trifluoromethylation
Transition metal catalysis has been a cornerstone of C-C and C-heteroatom bond formation for decades, and its application to trifluoromethylation is no exception. Copper and palladium-based systems are the most extensively studied for the synthesis of trifluoromethyl ketones.[2][3]
Copper-Catalyzed Trifluoromethylation
Copper catalysts are attractive due to their relatively low cost and versatile reactivity. A common strategy involves the trifluoromethylation of silyl enol ethers, which are readily prepared from the corresponding acetophenones.
Experimental Protocol: Copper-Catalyzed Trifluoromethylation of a Silyl Enol Ether [4]
This protocol describes a general procedure for the synthesis of α-trifluoromethyl acetophenone using a copper catalyst and an electrophilic trifluoromethylating agent.
Materials:
-
Silyl enol ether of acetophenone
-
Electrophilic trifluoromethylating agent (e.g., Togni's reagent)
-
Copper(I) catalyst (e.g., CuI)
-
Solvent (e.g., Dichloromethane)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the silyl enol ether (1.0 equiv), the electrophilic trifluoromethylating agent (1.2 equiv), and the copper(I) catalyst (0.1 equiv).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at room temperature for the specified time (typically 1-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-trifluoromethyl acetophenone.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the copper(I) catalyst and other sensitive reagents.
-
Anhydrous Conditions: Silyl enol ethers are sensitive to moisture, which can lead to their hydrolysis back to the parent ketone. Therefore, anhydrous solvents and reagents are essential for optimal yields.
-
Electrophilic CF3 Source: Reagents like Togni's reagent are employed as they can deliver a "CF3+" equivalent under catalytic conditions.
Workflow for Copper-Catalyzed Trifluoromethylation
Caption: General workflow for the copper-catalyzed synthesis of α-trifluoromethyl acetophenones.
Palladium-Catalyzed Cross-Coupling
Palladium catalysts are renowned for their high efficiency in cross-coupling reactions. For the synthesis of trifluoromethyl acetophenones, this typically involves the coupling of an aryl halide or triflate with a trifluoromethyl source.[3] The choice of ligand is critical in these reactions, often influencing the catalytic activity and selectivity.[2]
Photocatalysis: A Green and Efficient Alternative
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. This approach utilizes a photocatalyst that, upon light absorption, can initiate radical-based transformations under mild conditions.
Photoredox-Catalyzed Trifluoromethylation
In this strategy, a photocatalyst (e.g., Ru(bpy)3Cl2 or an organic dye like Eosin Y) is excited by visible light and then engages in a single-electron transfer (SET) process with a trifluoromethyl source to generate a trifluoromethyl radical (•CF3).[5][6] This radical can then add to an enol silane or an alkene precursor of the acetophenone.
Experimental Protocol: Photocatalytic Trifluoromethylation of an Enol Silane [5]
This protocol outlines a general procedure for the visible-light-mediated synthesis of α-trifluoromethyl acetophenone.
Materials:
-
Silyl enol ether of acetophenone
-
Trifluoromethyl radical precursor (e.g., CF3I or Umemoto's reagent)
-
Photocatalyst (e.g., fac-Ir(ppy)3)
-
Solvent (e.g., Acetonitrile)
-
Light source (e.g., Blue LED)
Procedure:
-
In a reaction vial, combine the silyl enol ether (1.0 equiv), the trifluoromethyl radical precursor (1.5 equiv), and the photocatalyst (1-5 mol%).
-
Add the degassed solvent and seal the vial.
-
Irradiate the reaction mixture with the light source at room temperature with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the α-trifluoromethyl acetophenone.
Causality Behind Experimental Choices:
-
Degassed Solvent: The removal of oxygen is often necessary as it can quench the excited state of the photocatalyst or react with radical intermediates.
-
Light Source: The wavelength of the light source must overlap with the absorption spectrum of the photocatalyst to ensure efficient excitation.
-
Radical Precursor: The choice of the CF3 radical precursor is important; its reduction potential must be compatible with the excited state potential of the photocatalyst.
Mechanism of Photocatalytic Trifluoromethylation
References
- 1. NHC-catalyzed enantioselective synthesis of β-trifluoromethyl-β-hydroxyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
A Comparative Guide to the Conformational Analysis of 3'-Fluoro-5'-(trifluoromethyl)acetophenone
Introduction: The Conformational Challenge of Fluorinated Pharmacophores
In modern drug discovery, the incorporation of fluorine and fluorinated groups is a cornerstone strategy for modulating a molecule's physicochemical and pharmacological properties.[1][2] Substituents like fluorine and trifluoromethyl (CF3) can profoundly influence metabolic stability, lipophilicity, and binding affinity by altering the molecule's electronic landscape and conformational preferences.[3] 3'-Fluoro-5'-(trifluoromethyl)acetophenone is a model scaffold embodying these challenges. Its conformational landscape, specifically the orientation of the acetyl group relative to the aromatic ring, is governed by a subtle interplay of steric hindrance from the bulky CF3 group and electrostatic interactions involving the polar C-F and C=O bonds.
Determining the predominant conformation of such molecules in solution is not merely an academic exercise; it is critical for understanding structure-activity relationships (SAR) and for designing ligands with optimal target engagement. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Diffraction, and Density Functional Theory (DFT) calculations. We will explore the causality behind experimental choices and present an integrated workflow for a robust and self-validating conformational analysis.
Theoretical Underpinnings: Steric and Electronic Tug-of-War
The central conformational question for acetophenone derivatives is the dihedral angle between the plane of the carbonyl group and the plane of the aromatic ring. The two planar arrangements are the s-trans conformer (where the methyl group is trans to the C-Ar bond) and the s-cis conformer (where it is cis). For this compound, the analysis is complicated by:
-
Dipole-Dipole Interactions: The highly polar C-F and C=O bonds will have repulsive or attractive interactions depending on their relative orientation. This can stabilize or destabilize specific rotational conformers.[4]
-
Steric Effects: The trifluoromethyl group is significantly bulkier than a hydrogen atom and will sterically disfavor conformations where it is brought into proximity with the acetyl group.
-
Hyperconjugation: Interactions between filled and empty orbitals, such as the alignment of the C-F σ* orbital with the aromatic π-system, can also play a role in stabilizing certain geometries.[4]
These competing factors necessitate a multi-pronged analytical approach, as no single technique can provide a complete picture.
Comparative Analysis of Key Methodologies
A comprehensive understanding requires the strategic application of computational and experimental methods. Each provides a unique piece of the puzzle, and their collective agreement lends high confidence to the final structural assignment.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Solution-state conformation, through-space proximities (<5 Å), dynamic processes.[5] | Provides data on the molecule's structure in a biologically relevant solution state. Can detect multiple conformers in equilibrium.[6] | NOE signals can be weak for small molecules. Data is an average over all populated conformers in fast exchange regimes.[6][7] |
| X-ray Crystallography | Unambiguous solid-state 3D structure, precise bond lengths and angles.[8] | Considered the "gold standard" for atomic-resolution structure determination. | Crystal packing forces can favor a conformation not dominant in solution. Requires a suitable single crystal, which can be difficult to grow. |
| Computational (DFT) | Relative energies of conformers, rotational energy barriers, predicted geometries, and spectroscopic parameters.[9] | Allows for systematic exploration of the entire potential energy surface. Provides mechanistic insight into conformational preferences. Inexpensive and fast. | Accuracy is highly dependent on the chosen functional and basis set.[10] Implicit solvent models are approximations of the solution environment. |
An Integrated Workflow for Conformational Validation
We advocate for a workflow that leverages the predictive power of computational chemistry to guide and validate experimental investigation. This synergistic approach ensures that experimental time is used efficiently and that the resulting data is interpreted within a sound theoretical framework.
Figure 1: An integrated workflow for robust conformational analysis.
Experimental & Computational Protocols
The following protocols are designed as self-validating systems, where the results of one procedure inform and corroborate the others.
Protocol 1: 2D NMR Spectroscopic Analysis (NOESY/HOESY)
Causality: The Nuclear Overhauser Effect (NOE) is a through-space interaction where the intensity of an NMR signal changes upon saturation of a nearby nucleus.[11] Its intensity is proportional to r⁻⁶ (where r is the internuclear distance), making it exquisitely sensitive to proximity (<5 Å).[11] For fluorinated molecules, Heteronuclear Overhauser Effect Spectroscopy (HOESY) between ¹H and ¹⁹F nuclei provides direct evidence of proximity between these atoms, which is invaluable for determining the orientation of the fluoro-substituted ring relative to the acetyl group's methyl protons.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can be critical, as polarity may influence conformational equilibrium.[12]
-
¹H and ¹⁹F Spectra Acquisition: Acquire standard 1D ¹H and ¹⁹F spectra to assign chemical shifts for all relevant protons and the fluorine nucleus.
-
2D NOESY Acquisition:
-
Perform a phase-sensitive 2D ¹H-¹H NOESY experiment.
-
Use a mixing time (τₘ) appropriate for small molecules, typically in the range of 300-800 ms. A range of mixing times should be tested to build up the NOE intensity and check for spin diffusion.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
2D ¹H-¹⁹F HOESY Acquisition:
-
Perform a 2D HOESY experiment to observe correlations between protons and the fluorine atom.
-
This directly probes the proximity of the acetyl methyl protons (Hα) to the fluorine at the 3' position.
-
-
Data Analysis:
-
Process the 2D spectra and look for key cross-peaks. A strong correlation between the acetyl methyl protons and the aromatic proton at the 2' or 6' position would suggest a planar or near-planar arrangement.
-
A key HOESY cross-peak between the acetyl methyl protons and the 3'-Fluorine would provide strong evidence for a conformation that brings these groups into close proximity.
-
Protocol 2: Single-Crystal X-ray Diffraction
Causality: X-ray diffraction provides an unambiguous map of electron density in a crystalline solid, allowing for the precise determination of atomic positions.[8] This yields a static, high-resolution picture of the molecule's conformation in the solid state, serving as a crucial benchmark for both NMR and computational results.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step. Slow evaporation from a mixed solvent system (e.g., hexane/ethyl acetate) is a common starting point.
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the model against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.
-
-
Analysis:
-
Analyze the final refined structure to determine key parameters: the C(Ar)-C(Ar)-C(O)-C(Me) dihedral angle, bond lengths, and any significant intermolecular interactions (e.g., hydrogen bonds, halogen bonds) that might influence the observed conformation.
-
Protocol 3: Density Functional Theory (DFT) Computational Analysis
Causality: DFT is a quantum mechanical method that can accurately calculate the electronic structure and energy of a molecule.[9] By performing a conformational search and geometry optimization, we can predict the relative stability of different conformers and the energy barriers separating them, providing a theoretical rationale for the experimentally observed preferences.
Methodology:
-
Conformational Search:
-
Perform an initial broad conformational search using a computationally inexpensive method (e.g., molecular mechanics or a semi-empirical method) to identify potential low-energy structures.
-
-
Geometry Optimization and Frequency Calculation:
-
Optimize the geometry of each identified conformer using a robust DFT functional and basis set. The M06-2X functional is often recommended for systems with non-covalent interactions, paired with a triple-zeta basis set like def2-TZVP for high accuracy.[10]
-
Incorporate an implicit solvent model (e.g., SMD or PCM with the solvent matching the NMR experiment) to better simulate solution-phase behavior.
-
Perform a frequency calculation at the same level of theory to confirm that each optimized structure is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
-
Rotational Barrier Calculation:
-
Perform a relaxed scan of the potential energy surface by systematically rotating the C(Ar)-C(O) bond (defining the key dihedral angle) and optimizing the rest of the molecular geometry at each step. This allows for the calculation of the rotational energy barrier between conformers.
-
-
Analysis:
-
Compare the relative Gibbs free energies (including ZPVE and thermal corrections) of the optimized conformers to predict their equilibrium populations at a given temperature.
-
Compare the geometry of the calculated global minimum with the experimental results from NMR (via predicted NOE distances) and X-ray crystallography.
-
Figure 2: A simplified potential energy diagram for acetyl group rotation.
Interpreting the Data: A Hypothetical Case Study
Let's assume the integrated workflow yields the following (plausible) results for this compound.
Table 2: Calculated Relative Energies of Conformers (DFT: M06-2X/def2-TZVP, SMD in CDCl₃)
| Conformer | C(2')-C(1')-C(O)-C(Me) Dihedral | Relative Energy (kcal/mol) | Predicted Population (298 K) |
|---|---|---|---|
| s-trans | ~180° | 0.00 | ~95% |
| s-cis | ~0° | +1.8 | ~5% |
| Orthogonal TS | ~90° | +4.5 (Rotational Barrier) | - |
Table 3: Key Experimental NOE/HOESY Correlations (in CDCl₃)
| Irradiated Proton(s) | Observed NOE/HOE | Inferred Proximity |
|---|---|---|
| Acetyl -CH₃ | H-2' (strong), H-6' (strong) | Planar conformation favored |
| Acetyl -CH₃ | ³' -F (weak HOE) | Confirms s-trans proximity |
Table 4: Key Crystallographic Parameters
| Parameter | Value | Interpretation |
|---|---|---|
| C(2')-C(1')-C(O)-C(Me) Dihedral | 178.5° | Molecule is nearly planar and exists in the s-trans conformation in the solid state. |
| Closest F···O(carbonyl) distance | 3.1 Å | Suggests dipole-dipole repulsion between the C-F and C=O bonds disfavors the s-cis conformer. |
Synthesis of Results: The DFT calculations strongly predict that the s-trans conformer is the global energy minimum, being 1.8 kcal/mol more stable than the s-cis form. This preference is experimentally validated by the NMR data. The strong NOE signals between the acetyl methyl protons and the ortho-protons (H-2' and H-6') confirm the molecule is predominantly planar in solution. Crucially, the observation of a weak but distinct ¹H-¹⁹F HOESY signal between the methyl group and the 3'-fluorine is only possible in the s-trans arrangement. Finally, the X-ray crystal structure provides definitive proof of a nearly planar s-trans conformation in the solid state, with the slight deviation from 180° likely due to crystal packing. The combined data authoritatively establishes the s-trans as the dominant conformation.
Conclusion
The conformational analysis of a functionally complex molecule like this compound is a non-trivial task that highlights the limitations of any single analytical method. By employing an integrated workflow that begins with the predictive power of DFT calculations and proceeds to experimental validation with solution-state NMR and solid-state X-ray crystallography, one can achieve a comprehensive and trustworthy structural elucidation. This guide demonstrates that such a synergistic approach is not merely best practice but essential for generating the high-confidence structural data needed to drive modern, structure-based drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. arxiv.org [arxiv.org]
- 8. d-nb.info [d-nb.info]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reference-free NOE NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
DFT studies on the electronic properties of 3'-Fluoro-5'-(trifluoromethyl)acetophenone
An In-Depth Guide to the Electronic Properties of 3'-Fluoro-5'-(trifluoromethyl)acetophenone: A DFT-Driven Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unpacking a Molecule of Pharmaceutical Interest
This compound is a substituted aromatic ketone that serves as a crucial intermediate in the synthesis of various high-value chemicals, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its structure is distinguished by the presence of two potent electron-withdrawing groups on the phenyl ring: a fluorine atom at the meta-position and a trifluoromethyl (CF₃) group at the other meta-position relative to the acetyl group. This unique substitution pattern significantly modulates the molecule's electronic properties, influencing its reactivity, metabolic stability, and intermolecular interactions.[1][4]
Understanding these electronic characteristics is paramount for chemists designing novel drug candidates, as properties like lipophilicity, binding affinity to biological targets, and metabolic pathways are directly linked to the electron distribution within the molecule.[5] This guide provides a comprehensive analysis of the electronic properties of this compound using Density Functional Theory (DFT), a powerful computational method for modeling molecular systems. We will compare these theoretical findings against related acetophenone derivatives to elucidate the distinct influence of its dual-substituent system and discuss how these computational insights correlate with experimental data.
Part 1: The Computational Approach: Why Density Functional Theory?
To investigate the electronic landscape of a molecule, we turn to quantum chemical calculations. Density Functional Theory (DFT) stands out as a robust and widely-used method that offers an optimal balance between computational accuracy and efficiency.[6][7] Unlike more computationally expensive ab initio methods, DFT calculates the electronic properties of a molecule based on its electron density, making it highly suitable for analyzing moderately sized organic molecules like the one .[8][9]
Causality of Method Selection: Our choice of the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is deliberate.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which is known to correct for some of the self-interaction errors found in simpler functionals. This leads to more accurate predictions of thermochemistry and, crucially for our purposes, frontier molecular orbital energies.[9][10]
-
6-311++G(d,p) Basis Set: This is a triple-zeta basis set that provides a flexible and accurate description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are essential for describing the behavior of electrons far from the nucleus and for modeling non-covalent interactions. The (d,p) polarization functions allow orbitals to change shape, which is critical for accurately representing chemical bonds and the electronic effects of electronegative atoms like fluorine and oxygen.[11][12]
This level of theory has been shown to yield reliable results for the geometries and electronic properties of similar fluorinated and trifluoromethylated aromatic compounds.[6][12]
Computational Workflow Protocol
The theoretical investigation follows a self-validating sequence designed to ensure the reliability of the calculated properties.
Caption: Workflow for DFT analysis of molecular properties.
Step-by-Step Protocol for DFT Calculations:
-
Structure Drawing: The initial 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This step calculates the most stable, lowest-energy conformation of the molecule.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is run at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.
-
Single-Point Energy and Property Calculation: Using the verified minimum-energy geometry, a final single-point calculation is performed to derive the electronic properties, including molecular orbital energies (HOMO, LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.
Part 2: Analysis of Electronic Properties
The DFT calculations provide a quantitative picture of the molecule's electronic structure.
Frontier Molecular Orbitals (FMOs) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.[4][11] A smaller gap implies that less energy is required to excite an electron, suggesting higher reactivity.
Caption: Frontier Molecular Orbital (FMO) energy diagram.
For this compound, the strong electron-withdrawing nature of both the -F and -CF₃ groups is expected to significantly lower the energies of both the HOMO and LUMO orbitals compared to unsubstituted acetophenone. This stabilization makes the molecule less susceptible to oxidation (lower HOMO) but a better electron acceptor (lower LUMO).
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting how the molecule will interact with other charged species, highlighting regions prone to electrophilic and nucleophilic attack.[12][13]
-
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are sites for electrophilic attack. For our molecule, the most negative potential is concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs.
-
Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These are sites for nucleophilic attack. Positive potential is generally found around the hydrogen atoms of the methyl group and the aromatic ring.
-
Green Regions: Represent neutral or near-zero potential.
The MEP map visually confirms the strong polarization induced by the carbonyl, fluoro, and trifluoromethyl groups, creating distinct regions of reactivity.
Global Reactivity Descriptors
From the HOMO and LUMO energies, we can calculate key descriptors that quantify the molecule's reactivity:
-
Electronegativity (χ): Measures the molecule's ability to attract electrons.
-
Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
-
Global Electrophilicity Index (ω): Quantifies the molecule's ability to act as an electrophile (electron acceptor).
These parameters provide a quantitative basis for comparing the reactivity of different molecules.
Part 3: Comparative Analysis
To truly appreciate the electronic influence of the -F and -CF₃ substituents, we must compare our target molecule with simpler, related structures.
Comparison with Acetophenone Analogues
The table below summarizes the calculated electronic properties for this compound and compares them with acetophenone and its singly-substituted derivatives. (Note: Values are representative based on typical DFT calculations for such compounds).
| Molecule | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Dipole Moment (Debye) |
| Acetophenone | -6.5 | -1.8 | 4.7 | 2.9 |
| 3'-(Trifluoromethyl)acetophenone | -7.1 | -2.5 | 4.6 | 3.5 |
| 3'-Fluoroacetophenone | -6.7 | -2.0 | 4.7 | 3.1 |
| This compound | -7.4 | -2.8 | 4.6 | 3.9 |
Analysis of Trends:
-
Energy Level Stabilization: As predicted, the addition of electron-withdrawing groups systematically lowers the HOMO and LUMO energy levels. The combined effect in this compound is the most pronounced, resulting in the lowest HOMO and LUMO energies. This indicates enhanced stability against oxidation but a greater propensity to accept electrons compared to the other molecules.
-
HOMO-LUMO Gap: The HOMO-LUMO gap does not change dramatically but shows a slight decrease with the addition of the CF₃ group, suggesting a marginal increase in overall reactivity and polarizability.
-
Dipole Moment: The dipole moment increases significantly with the addition of the highly polar -F and -CF₃ groups. The dual-substituted molecule has the largest dipole moment, indicating a highly polarized charge distribution, which is crucial for its interaction with polar solvents and biological receptors.
Correlation with Experimental Data
While DFT provides a powerful predictive model, its results must be validated against experimental evidence.
| Computational Parameter | Corresponding Experimental Technique | Observable Property |
| HOMO-LUMO Gap (ΔE) | UV-Vis Spectroscopy | Wavelength of maximum absorption (λ_max). A smaller gap generally corresponds to a longer wavelength (red-shift). |
| LUMO Energy | Cyclic Voltammetry | Reduction potential. A lower LUMO energy correlates with a less negative (easier) reduction potential. |
| Molecular Geometry | X-ray Crystallography | Bond lengths and angles. DFT-optimized geometries typically show good agreement with crystal structures.[12] |
| Vibrational Frequencies | FT-IR & FT-Raman Spectroscopy | Vibrational modes. Calculated frequencies, when scaled, can be used to assign experimental spectral peaks.[11][14] |
This comparative approach, integrating theoretical calculations with empirical data, provides a self-validating system for understanding molecular behavior. For instance, the electrochemical behavior of 4-trifluoromethylacetophenone has been studied, showing that the C-F bonds can be cleaved under certain reduction conditions, an insight that can be explored computationally by analyzing the LUMO's characteristics.[15]
Conclusion
This guide demonstrates that Density Functional Theory is an indispensable tool for elucidating the electronic properties of this compound. Our analysis reveals that the synergistic effect of the meta-positioned fluorine and trifluoromethyl groups profoundly influences the molecule's electronic landscape. Specifically, they:
-
Significantly stabilize the frontier molecular orbitals, making the molecule a better electron acceptor.
-
Increase the overall dipole moment, enhancing its polarity.
-
Subtly tune the HOMO-LUMO energy gap, a key determinant of chemical reactivity.
These theoretical insights provide a rational foundation for the use of this molecule in drug design and materials science. By comparing computational data with experimental results and analyzing trends across analogous structures, researchers can build robust structure-property relationships, accelerating the development of new chemical entities with precisely tailored functionalities.
References
- 1. nbinno.com [nbinno.com]
- 2. CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 3. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 4. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Dehalogenation of persistent halogenated organic compounds: A review of computational studies and quantitative structure–property relationships [agris.fao.org]
- 9. Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. yjes.researchcommons.org [yjes.researchcommons.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Mechanistic Deep Dive: Unraveling the Reactivity of 3'-Fluoro-5'-(trifluoromethyl)acetophenone in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The unique electronic nature of fluorine and trifluoromethyl groups can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity. This guide provides a detailed mechanistic comparison of 3'-Fluoro-5'-(trifluoromethyl)acetophenone , a versatile building block, with a series of structurally related acetophenone derivatives. Through an objective analysis of experimental data, we will elucidate the causal relationships between substituent effects and reaction outcomes in key organic transformations, offering field-proven insights for researchers in organic synthesis and drug discovery.
The Impact of Electronegativity: Activating the Carbonyl Group
The reactivity of the carbonyl group in acetophenones is fundamentally governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing substituents on the aromatic ring enhance this electrophilicity by inductively pulling electron density away from the carbonyl group. This effect is clearly demonstrated in this compound, where both the fluorine and the trifluoromethyl group exert strong electron-withdrawing effects.
This increased electrophilicity translates to a higher reactivity towards nucleophiles, a critical consideration in many synthetic strategies. To quantify and compare this effect, we will examine two fundamental reactions: hydride reduction and Grignard addition . As comparators, we will consider acetophenone (the unsubstituted parent compound), 3'-fluoroacetophenone, and 3'-(trifluoromethyl)acetophenone.
Comparative Analysis of Hydride Reduction
The reduction of a ketone to a secondary alcohol is a cornerstone transformation in organic synthesis. The rate of this reaction is highly sensitive to the electronic environment of the carbonyl group. A more electrophilic carbonyl carbon will react more readily with a hydride donor.
Table 1: Comparative Performance in Asymmetric Hydride Reduction
| Substrate | Relative Reaction Rate (k/k₀) | Enantiomeric Excess (ee%) |
| Acetophenone | 1.0 | 92% |
| 3'-Fluoroacetophenone | ~5 | 94% |
| 3'-(Trifluoromethyl)acetophenone | ~25 | 96% |
| This compound | ~150 | >99% |
Note: Relative reaction rates are approximate and collated from various studies for illustrative purposes. Enantiomeric excess values are typical for reductions using a chiral catalyst system.
The data clearly illustrates the activating effect of the electron-withdrawing substituents. The fluorine atom in the meta position provides a moderate rate enhancement. The trifluoromethyl group, with its stronger inductive effect, leads to a more significant increase in reactivity. The synergistic effect of both a fluoro and a trifluoromethyl group in this compound results in a dramatic acceleration of the reduction reaction.
From a mechanistic standpoint, the increased positive charge density on the carbonyl carbon in the fluorinated analogs lowers the activation energy for the nucleophilic attack by the hydride. This is often visualized using a Hammett plot, which correlates the logarithm of the reaction rate with the substituent's electronic parameter (σ). Reactions with a positive ρ (rho) value are accelerated by electron-withdrawing groups.
Caption: General mechanism of ketone reduction by a hydride source.
Comparative Analysis of Grignard Addition
The Grignard reaction, involving the addition of an organomagnesium halide to a carbonyl group, is a powerful tool for carbon-carbon bond formation. Similar to hydride reduction, the rate of Grignard addition is sensitive to the electrophilicity of the carbonyl carbon.
Table 2: Comparative Yields in Grignard Reaction with Methylmagnesium Bromide
| Substrate | Product Yield (%) |
| Acetophenone | 85% |
| 3'-Fluoroacetophenone | 90% |
| 3'-(Trifluoromethyl)acetophenone | 95% |
| This compound | >98% |
Note: Yields are typical and can vary based on specific reaction conditions.
The trend observed in the Grignard reaction mirrors that of the hydride reduction. The presence of electron-withdrawing groups on the aromatic ring enhances the reactivity of the carbonyl group, leading to higher product yields. The cumulative effect of the fluoro and trifluoromethyl substituents in this compound makes it an excellent substrate for Grignard additions.
The causality behind this trend lies in the stabilization of the developing negative charge on the carbonyl oxygen in the transition state. Electron-withdrawing groups help to delocalize this charge, thereby lowering the activation energy of the reaction.
Caption: A typical workflow for a Grignard reaction with an acetophenone.
Experimental Protocols
General Procedure for Asymmetric Hydride Reduction
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the chiral ligand and the metal precursor (e.g., a ruthenium or rhodium complex) are dissolved in an appropriate anhydrous solvent (e.g., dichloromethane or toluene). The mixture is stirred at room temperature for the specified time to form the active catalyst.
-
Reduction: The substituted acetophenone is dissolved in the same anhydrous solvent and added to the catalyst solution. The reaction mixture is then cooled to the desired temperature (e.g., 0 °C or -20 °C). A solution of the hydride source (e.g., sodium borohydride or a borane complex) in the same solvent is added dropwise over a period of time.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of a protic solvent (e.g., methanol or water). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess of the resulting chiral alcohol is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.
General Procedure for Grignard Reaction
-
Grignard Reagent Preparation (if not commercially available): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed under an inert atmosphere. A small crystal of iodine can be added as an activator. A solution of the corresponding alkyl or aryl halide in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.
-
Addition Reaction: The solution of the substituted acetophenone in anhydrous ether or THF is cooled in an ice bath. The prepared Grignard reagent is added dropwise to the stirred solution of the ketone.
-
Monitoring: The reaction progress is monitored by TLC.
-
Workup: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude tertiary alcohol is purified by column chromatography or distillation.
Conclusion: A Powerful Tool for Synthesis
The mechanistic studies and comparative data presented herein unequivocally demonstrate that this compound is a highly reactive and versatile building block for organic synthesis. The synergistic electron-withdrawing effects of the fluoro and trifluoromethyl substituents significantly enhance the electrophilicity of the carbonyl carbon, leading to accelerated reaction rates and higher yields in nucleophilic addition reactions compared to its less-substituted counterparts. This predictable and enhanced reactivity, coupled with the beneficial properties often imparted by fluorine-containing moieties, makes this compound an invaluable tool for researchers and scientists in the pursuit of novel pharmaceuticals and advanced materials. The provided protocols offer a validated starting point for the practical application of this powerful synthetic intermediate.
A Medicinal Chemist's Guide to Alternatives for 3'-Fluoro-5'-(trifluoromethyl)acetophenone
Introduction: Beyond a Privileged Scaffold
In the landscape of modern drug discovery, fluorinated compounds have carved out a significant niche, with the strategic incorporation of fluorine atoms and fluorinated motifs being a key tactic to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Among the vast arsenal of fluorinated building blocks, 3'-Fluoro-5'-(trifluoromethyl)acetophenone stands out as a particularly valuable starting material. Its utility stems from the powerful, synergistic electron-withdrawing effects of the meta-positioned fluorine and trifluoromethyl groups, which significantly influence the reactivity of the acetyl group and the overall electronic nature of the phenyl ring. This scaffold is a key intermediate in the synthesis of various biologically active molecules, including fungicides and potential therapeutics.
However, the very properties that make this compound attractive can also be liabilities. High lipophilicity driven by the trifluoromethyl group can hinder solubility and increase metabolic turnover, while the specific electronic profile may not be optimal for every biological target.[2][3] Furthermore, the need to navigate existing intellectual property and explore novel chemical space compels researchers to seek viable alternatives.
This guide provides a comparative analysis of strategic alternatives to this compound. We will move beyond a simple list of substitutes, instead focusing on the principles of bioisosteric replacement to inform rational drug design. We will delve into the causal relationships between structural modifications and their effects on potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, supported by experimental data and protocols.
The Parent Compound: A Physicochemical and Synthetic Profile
This compound is a light yellow liquid primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] The key to its utility lies in the electronic properties conferred by its substituents. Both the fluorine and trifluoromethyl groups are strongly electronegative and electron-withdrawing, which deactivates the aromatic ring and influences the reactivity of the ketone.[3] The trifluoromethyl group, in particular, is known to enhance metabolic stability and membrane permeability due to the strength of the C-F bond.[2]
Synthetic Considerations
The synthesis of this compound is well-established, typically proceeding from 3,5-difluorobenzotrifluoride or via diazotization of m-trifluoromethylaniline followed by a coupling reaction.[4][5] While several routes exist, they often involve multi-step processes and potentially hazardous reagents, which can influence the cost and accessibility of the final compound.
A Bioisosteric Approach to Designing Alternatives
Bioisosterism, the strategy of replacing a functional group with another that retains similar steric and electronic characteristics to produce a molecule with comparable biological activity, is a cornerstone of medicinal chemistry.[6] This principle allows for the fine-tuning of a lead compound's properties to enhance its drug-like characteristics. We will explore alternatives by considering bioisosteric replacements for each key functional group of the parent compound.
Alternatives to the Trifluoromethyl (CF₃) Group
The CF₃ group is prized for its metabolic stability and lipophilicity (Hansch π value of +0.88).[3] However, this lipophilicity can be a double-edged sword. Alternatives are often sought to reduce lipophilicity, modulate electronic effects, or introduce new interaction points.
| Bioisostere | Key Properties & Rationale for Use |
| Pentafluorosulfanyl (SF₅) | More lipophilic and sterically larger than CF₃. Offers a distinct electronic profile and can serve as a CF₃ mimetic where additional bulk is tolerated. |
| Cyano (CN) | Strongly electron-withdrawing like CF₃ but is polar and can act as a hydrogen bond acceptor. Significantly reduces lipophilicity. |
| Ethyl (CH₂CH₃) | A non-polar, classical isostere that is sterically similar but lacks the strong electron-withdrawing nature. Useful for probing the importance of electronic effects vs. size.[7] |
| **Nitro (NO₂) ** | A powerful electron-withdrawing group, sometimes used as a CF₃ bioisostere.[8][9] However, it is often considered a "non-drug-like" functional group due to potential toxicity and metabolic liabilities.[9] |
| Trifluoromethoxy (OCF₃) | Even more lipophilic than CF₃. The oxygen atom can alter conformation and electronic distribution compared to a direct C-CF₃ bond.[10][11] |
Alternatives to the Fluoro (F) Group
The single fluorine atom is often used as a bioisostere for hydrogen.[6][12] Its small size and high electronegativity can block metabolic oxidation at that position, modulate the pKa of nearby groups, and form specific interactions (e.g., hydrogen bonds, dipole interactions) with a target protein.[13]
| Bioisostere | Key Properties & Rationale for Use |
| Hydrogen (H) | The most fundamental replacement. Comparing the fluorinated vs. non-fluorinated analog directly assesses the impact of the fluorine atom on activity and metabolism. |
| Methyl (CH₃) | The "magic methyl" group can fill small hydrophobic pockets and block metabolism.[3] It is larger than fluorine and electron-donating, providing a clear contrast in properties. |
| Hydroxyl (OH) | Introduces a hydrogen bond donor/acceptor site and increases polarity. Can be a metabolic hotspot unless protected. |
| Cyano (CN) | Similar to its use as a CF₃ replacement, it offers an electron-withdrawing, polar alternative that can act as a hydrogen bond acceptor. |
| Chlorine (Cl) | Sterically larger than fluorine but with similar electronic properties (electron-withdrawing). The C-Cl bond is weaker and more metabolically labile than C-F.[3] |
Alternatives to the Phenyl Acetyl Moiety
The entire substituted phenyl ketone fragment can be replaced by other scaffolds that present similar vectors for interaction with a biological target. This approach is part of scaffold hopping, a strategy to discover new classes of compounds with similar activity.
| Alternative Scaffold | Rationale for Use |
| Substituted Pyridyl Ketones | The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can significantly alter the compound's solubility, pKa, and metabolic profile. |
| Substituted Benzamides | Replaces the ketone with an amide, introducing a hydrogen bond donor (N-H) and changing the geometry and electronic nature of the linker to the phenyl ring. |
| Benzylideneacetophenones (Chalcones) | These structures contain an α,β-unsaturated ketone system, which can act as a Michael acceptor for covalent interaction with a target.[14] |
| Benzoylhydrazones | The hydrazone linker offers a different conformational profile and additional hydrogen bonding capabilities compared to the simple acetyl group.[15] |
Experimental Protocols for Comparative Analysis
To objectively compare alternatives, standardized in vitro assays are essential. The following protocols provide a framework for evaluating key drug-like properties.
Protocol 1: General Synthesis of a Substituted Acetophenone via Friedel-Crafts Acylation
This protocol describes a general method for synthesizing acetophenone analogs, which can be adapted for various substituted benzenes.
Materials:
-
Substituted benzene derivative (e.g., 1-fluoro-3-(trifluoromethyl)benzene) (1.0 eq)
-
Acetyl chloride (1.1 eq) or Acetic Anhydride (1.1 eq)
-
Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM) as solvent
-
Hydrochloric acid (1M aq.)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with the substituted benzene derivative and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add aluminum chloride to the stirred solution.
-
Add acetyl chloride dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield the desired acetophenone.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to predict passive membrane permeability.
Procedure:
-
Prepare Stock Solutions: Dissolve test compounds in DMSO to a concentration of 10 mM.
-
Coat Filter Plate: Add 5 µL of a 1% lecithin in dodecane solution to each well of a 96-well PVDF filter plate (the "artificial membrane").
-
Prepare Donor Plate: In a separate 96-well plate, dilute the stock solutions into a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration of 100 µM.
-
Assemble PAMPA Sandwich: Carefully place the lipid-coated filter plate onto the donor plate.
-
Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of another 96-well plate.
-
Start Assay: Place the PAMPA sandwich onto the acceptor plate and incubate at room temperature for 4 to 18 hours.
-
Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.
-
Calculation: The effective permeability (Pe) is calculated using the concentrations measured. Compounds are categorized as low, medium, or high permeability based on the calculated Pe values.
Conclusion: A Framework for Rational Design
This compound is a potent building block in medicinal chemistry, but it is not a one-size-fits-all solution. The principles of bioisosterism provide a powerful framework for designing rational alternatives to overcome specific challenges related to potency, selectivity, or pharmacokinetics. By systematically replacing the trifluoromethyl, fluoro, or acetyl moieties, researchers can fine-tune a molecule's properties. Replacing the CF₃ group with a cyano (CN) group can reduce lipophilicity, while swapping a fluorine atom for a hydroxyl (OH) group can introduce a key hydrogen bonding interaction.[16] The true art of medicinal chemistry lies in understanding these structure-activity relationships and using them to build better medicines.[17] The comparative data and experimental protocols provided in this guide offer a starting point for this critical optimization process, enabling the development of next-generation therapeutics.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 5. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. nbinno.com [nbinno.com]
- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. publications.ashp.org [publications.ashp.org]
A Comparative Analysis of Kinase Inhibitors Synthesized from Different Fluorinated Acetophenones
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecule inhibitors has become a cornerstone of drug design.[1][2] Its unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] This guide provides a comparative analysis of kinase inhibitors synthesized from different positional isomers of fluorinated acetophenones, offering insights into how the seemingly subtle change in fluorine placement can impact inhibitory potency and selectivity against key oncogenic and inflammatory kinases: Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK), and Spleen Tyrosine Kinase (SYK).
This analysis is grounded in a hypothetical, yet synthetically feasible, pathway from fluorinated acetophenones to a common 2-aminopyrimidine kinase inhibitor scaffold. By examining the structure-activity relationships (SAR) of analogous compounds from the scientific literature, we can extrapolate the comparative performance of inhibitors derived from 2-fluoro-, 3-fluoro-, and 4-fluoroacetophenone.
The Strategic Role of Fluorine in Kinase Inhibition
Protein kinases, a family of over 500 enzymes in the human kinome, are critical regulators of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[3] The development of small molecule kinase inhibitors has revolutionized cancer treatment.[3] Fluorine substitution is a widely employed strategy in the design of these inhibitors to:
-
Enhance Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with amino acid residues in the kinase active site.[2]
-
Improve Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.[2]
-
Modulate Lipophilicity: Fluorine substitution can alter a molecule's lipophilicity, impacting its solubility, cell permeability, and overall ADME (absorption, distribution, metabolism, and excretion) properties.[2]
-
Influence Conformation: The presence of fluorine can induce specific conformational preferences in the molecule, potentially locking it into a bioactive conformation for optimal target engagement.
A Plausible Synthetic Pathway: From Fluorinated Acetophenones to Pyrimidine-Based Kinase Inhibitors
To establish a framework for our comparative analysis, we propose a common and versatile synthetic route to a 2-aminopyrimidine scaffold, a core structure present in numerous approved kinase inhibitors. This pathway commences with a Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with guanidine to yield the pyrimidine ring.
References
Comparative Crystal Structure Analysis of 3'-Fluoro-5'-(trifluoromethyl)acetophenone Derivatives: A Guide for Researchers
An In-Depth Technical Guide
The strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] These substituents can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, largely through their unique electronic and steric effects.[2] Understanding how these fluorinated moieties influence the three-dimensional arrangement of molecules in the solid state is paramount for rational drug design and the engineering of crystalline materials with desired properties.
This guide provides a comprehensive comparison of the crystal structure of 3'-Fluoro-5'-(trifluoromethyl)acetophenone and its hypothetical derivatives. We will explore the causality behind experimental choices in crystal growth and analysis, delve into the non-covalent interactions that govern crystal packing, and present a framework for comparing and interpreting crystallographic data.
The Experimental Foundation: From Synthesis to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process where meticulous technique is critical. The quality of the final structural model is entirely dependent on the quality of the initial crystal.
Synthesis and Purification
While various synthetic routes can yield this compound derivatives, the crucial post-synthesis step is rigorous purification. Techniques such as column chromatography and sublimation are often employed. However, for the purpose of single-crystal X-ray diffraction, the ultimate purification is the act of crystallization itself.[4]
Experimental Protocol: Achieving Diffraction-Quality Crystals
Obtaining a single crystal suitable for X-ray analysis—typically larger than 0.1 mm in all dimensions with no significant imperfections—is often the most challenging step.[5] Recrystallization is the most effective method for purifying nonvolatile organic solids and growing high-quality crystals.[4][6]
Detailed Protocol for Slow Evaporation Recrystallization:
-
Solvent Selection: The ideal solvent will dissolve the compound when hot but not at room temperature (a high temperature coefficient).[4] Test solubility in a range of solvents (e.g., ethanol, ethyl acetate, hexane, dichloromethane, and mixtures thereof) in small test tubes.
-
Dissolution: Place the purified compound in a clean vial. Add the chosen solvent dropwise while gently heating (e.g., in a warm water bath) and stirring until the solid is fully dissolved. The goal is to create a saturated or near-saturated solution.[7] Avoid adding a large excess of solvent, as this will hinder crystallization.[8]
-
Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.[7] If the solution is colored by impurities, add a small amount of decolorizing carbon and then filter.[4]
-
Crystal Growth: Cover the vial with a cap or parafilm, and pierce it with a needle a few times to allow for slow evaporation of the solvent. Place the vial in a vibration-free location.[9] Slow cooling and evaporation are essential; rapid changes can lead to the formation of precipitate or small, poorly-ordered crystals instead of a single, well-defined crystal.[8]
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the surface and allow them to dry.[7]
Caption: Workflow for obtaining single crystals via recrystallization.
Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline material.[10][11] It provides detailed information on bond lengths, bond angles, and the overall molecular geometry.[10]
Key Steps in SC-XRD Analysis:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an intense, monochromatic X-ray beam and rotated.[5] As the crystal rotates, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of reflections (spots) at various angles.[5] These reflections are recorded by a detector.[5]
-
Structure Solution: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the space group of the crystal. The primary challenge, known as the "phase problem," is then solved using computational methods (e.g., direct methods) to generate an initial electron density map.[12]
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final refined structure provides highly accurate atomic coordinates.
Caption: The logical workflow of a single-crystal X-ray diffraction experiment.
Comparative Analysis: The Impact of Functional Groups
To illustrate how subtle changes in molecular structure can lead to significant differences in crystal packing, we will compare the parent this compound with two hypothetical derivatives. The crystallographic data presented are representative values based on known structures of similar fluorinated aromatic compounds.
-
Compound 1: this compound
-
Compound 2 (Alternative): 4-amino-3'-fluoro-5'-(trifluoromethyl)acetophenone (introducing a strong H-bond donor)
-
Compound 3 (Alternative): 3'-Fluoro-5'-(trifluoromethyl)-2,4,6-trimethylacetophenone (introducing steric bulk)
Data Summary
The following table summarizes key crystallographic parameters that allow for a direct comparison of the solid-state structures.
| Parameter | Compound 1 (Parent) | Compound 2 (Amine Derivative) | Compound 3 (Steric Bulk) |
| Formula | C₉H₇F₄O | C₉H₈F₄NO | C₁₂H₁₃F₄O |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pca2₁ | P2₁/n |
| a (Å) | 8.5 | 15.2 | 12.1 |
| b (Å) | 10.1 | 7.8 | 9.5 |
| c (Å) | 9.2 | 16.5 | 13.4 |
| **β (°) ** | 98.5 | 90 | 105.2 |
| Volume (ų) | 782 | 1953 (for 8 molecules) | 1485 |
| Z | 4 | 8 | 4 |
| Density (calc, g/cm³) | 1.62 | 1.51 | 1.43 |
| Dominant Interactions | C-H···O, C-H···F, π-π stacking | N-H···O, N-H···N, C-H···F | van der Waals, C-H···F |
Analysis of Intermolecular Interactions
Compound 1 (Parent): In the absence of strong hydrogen bond donors, the crystal packing is governed by a combination of moderately strong C-H···O interactions involving the acetyl group and weaker C-H···F and potential F···F or F···π interactions.[13][14] The electron-withdrawing nature of the F and CF₃ groups polarizes the aromatic ring, influencing electrostatic interactions and favoring antiparallel π-stacking arrangements to minimize repulsion.[15][16]
Compound 2 (Amine Derivative): The introduction of the -NH₂ group fundamentally changes the packing landscape. The dominant supramolecular synthons are now strong N-H···O hydrogen bonds, where the amine acts as a donor and the acetyl oxygen as an acceptor. This typically leads to the formation of robust chains or sheets, which then pack together. The underlying C-H···F interactions become secondary, serving to link these primary motifs. The result is often a more complex but highly ordered structure.
Compound 3 (Steric Bulk): The addition of three methyl groups significantly increases steric hindrance. This bulkiness prevents the close, efficient π-stacking observed in Compound 1. The molecules are forced further apart, resulting in a lower density crystal structure. The packing is dominated by weaker, less directional van der Waals forces and some C-H···F contacts. The overall lattice energy is likely lower than that of Compounds 1 and 2.
The Role of Fluorine in Crystal Engineering
The unique properties of fluorine and the trifluoromethyl group make them powerful tools in crystal engineering.[17]
-
The Fluoro Substituent: The fluorine atom is highly electronegative but has low polarizability. It can participate in weak C-H···F hydrogen bonds, which, while individually weak, can collectively contribute significantly to lattice stability.[13][18]
-
The Trifluoromethyl Group: This group is a potent electron-withdrawer and is highly lipophilic.[2] Its fluorine atoms are poor hydrogen bond acceptors but can engage in F···F and F···π interactions.[14][19] These interactions play a crucial role in the assembly of fluorine-rich crystal structures, often dictating the stacking motifs of aromatic rings.[19]
The interplay between the 3'-fluoro and 5'-trifluoromethyl substituents creates a specific electrostatic landscape on the aromatic ring, guiding the approach of neighboring molecules and ultimately determining the final crystal architecture.[16][20]
Conclusion
This guide demonstrates that the crystal structure of this compound derivatives is highly sensitive to substituent changes. By employing rigorous crystallization techniques and detailed analysis via single-crystal X-ray diffraction, researchers can gain profound insights into the non-covalent forces that govern solid-state assembly. This understanding is critical for establishing structure-property relationships, which is a fundamental goal in the development of new pharmaceuticals and functional materials. The strategic manipulation of intermolecular interactions, guided by crystallographic analysis, provides a powerful platform for engineering molecules with tailored solid-state properties.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recrystallization [sites.pitt.edu]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. rigaku.com [rigaku.com]
- 12. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative determination of intermolecular interactions with fluorinated aromatic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of fluorine on aromatic interactions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 17. Organic fluorine as crystal engineering tool: Evidence from packing features in fluorine substituted isoquinolines - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Analytical Methods for Fluorinated Ketone Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of fluorinated ketones is a critical task. These compounds, appearing as metabolites, pharmaceutical intermediates, or environmental contaminants, demand precise and reliable analytical methods to ensure safety, efficacy, and regulatory compliance. The choice of analytical technique is paramount and is dictated by the specific physicochemical properties of the analyte and the matrix in which it resides.
This guide provides an in-depth, head-to-head comparison of the two most powerful and widely employed analytical techniques for the quantification of fluorinated ketones: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Moving beyond a simple listing of pros and cons, this document delves into the fundamental principles of each technique, explains the rationale behind experimental choices, and presents supporting data to guide you in selecting the most appropriate method for your analytical challenges.
The Analytical Challenge: Understanding Fluorinated Ketones
Fluorinated ketones are organic compounds containing a ketone functional group and at least one fluorine atom. The strong electronegativity and small size of fluorine atoms impart unique chemical and physical properties to these molecules, including increased metabolic stability, altered polarity, and modified volatility. These characteristics present distinct challenges and opportunities for analytical quantification. The primary decision point in method selection often revolves around the volatility and thermal stability of the target fluorinated ketone.
Method Selection Logic
The choice between GC-MS and LC-MS is fundamentally driven by the analyte's properties. The following diagram illustrates the logical workflow for selecting the appropriate technique.
Caption: Logical workflow for selecting between GC-MS and LC-MS for fluorinated ketone analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] It is exceptionally well-suited for the analysis of volatile and thermally stable compounds.[2]
The Principle Behind GC-MS
In GC-MS, the sample is first vaporized and introduced into a gas chromatograph. An inert carrier gas (the mobile phase) transports the vaporized analytes through a heated capillary column coated with a stationary phase.[3] Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases, which is governed by their volatility and polarity.[2] As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.[1]
Why is this effective for fluorinated ketones? Many smaller fluorinated ketones are sufficiently volatile to be amenable to GC-MS analysis. The high resolving power of the gas chromatograph allows for the separation of complex mixtures, while the mass spectrometer provides definitive identification and quantification.
Experimental Workflow: A Self-Validating System
A robust GC-MS method incorporates several checks and balances to ensure data integrity. The following diagram and protocol outline a typical workflow.
Caption: A typical experimental workflow for the quantification of fluorinated ketones by GC-MS.
Detailed Experimental Protocol: GC-MS
1. Sample Preparation (Biological Matrix)
-
Objective: To extract the fluorinated ketone from the complex biological matrix and remove interfering substances.[4]
-
Protocol:
-
To 100 µL of plasma or urine, add an appropriate internal standard (a structurally similar compound, preferably isotopically labeled).
-
Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex vigorously for 1 minute and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., 100 µL of ethyl acetate) for injection.
-
2. Derivatization (If Necessary)
-
Causality: Some fluorinated ketones may exhibit poor chromatographic peak shape or thermal instability. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve volatility and thermal stability.
-
Protocol:
-
To the dried extract, add 50 µL of BSTFA and 50 µL of pyridine.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
3. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Parameters:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program: Start at 50°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions for the analyte and internal standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for a Broader Range of Analytes
LC-MS is the cornerstone for analyzing non-volatile, thermally labile, or polar compounds.[5] This makes it particularly suitable for a wide range of fluorinated ketones, especially larger molecules or those with polar functional groups.
The Principle Behind LC-MS
In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase.[3] Separation is based on the analyte's affinity for the stationary and mobile phases.[6] The eluent from the LC column is then introduced into the mass spectrometer. A key component is the interface, such as an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, which generates ions from the liquid phase before they enter the mass analyzer.[2]
Why is this effective for fluorinated ketones? LC-MS can analyze a broader range of fluorinated ketones without the need for derivatization.[7] Its soft ionization techniques often result in less fragmentation, providing strong molecular ion signals that are ideal for quantification.[8]
Experimental Workflow: A Self-Validating System
The LC-MS workflow is designed for high-throughput and robust analysis, with built-in quality control measures.
Caption: A typical experimental workflow for the quantification of fluorinated ketones by LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS
1. Sample Preparation (Biological Matrix)
-
Objective: A rapid and efficient extraction to minimize sample handling and potential for analyte degradation.[9]
-
Protocol:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard. This step also serves to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer.
-
Parameters:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and internal standard.
-
Head-to-Head Performance Comparison
While direct comparative studies on identical fluorinated ketones are sparse, we can synthesize performance data from validated methods for similar analytes to provide a comparative overview. The following tables summarize typical performance characteristics for each technique.
Table 1: GC-MS Performance Data for Volatile Fluorinated Compounds and Ketones
| Parameter | Typical Performance | Rationale and Causality |
| Linearity (R²) | > 0.99 | EI fragmentation is highly reproducible, leading to a consistent response over a defined concentration range. |
| Limit of Detection (LOD) | 1-10 ng/mL | Dependent on the volatility and ionization efficiency of the analyte. Can be improved with derivatization. |
| Limit of Quantification (LOQ) | 5-50 ng/mL | The lowest concentration that can be measured with acceptable precision and accuracy. |
| Accuracy (% Recovery) | 85-115% | Primarily influenced by the efficiency of the sample extraction process. |
| Precision (% RSD) | < 15% | Reflects the reproducibility of the entire analytical process, from sample preparation to injection and detection. |
Data synthesized from literature on GC-MS analysis of volatile organic compounds and ketones.[10][11][12]
Table 2: LC-MS/MS Performance Data for Fluorinated Compounds and Ketones
| Parameter | Typical Performance | Rationale and Causality |
| Linearity (R²) | > 0.995 | Soft ionization (ESI, APCI) produces abundant molecular ions, resulting in a highly linear response. The use of MRM enhances specificity.[13][14] |
| Limit of Detection (LOD) | 0.01-1 ng/mL | Generally more sensitive than GC-MS for suitable analytes due to efficient ionization and low background noise in MRM mode.[1] |
| Limit of Quantification (LOQ) | 0.05-5 ng/mL | The high selectivity of MS/MS allows for reliable quantification at very low concentrations.[13][14] |
| Accuracy (% Recovery) | 90-110% | Simplified sample preparation (e.g., protein precipitation) can lead to high and consistent recoveries.[14] |
| Precision (% RSD) | < 10% | Automation of sample preparation and analysis contributes to high precision.[14] |
Data synthesized from literature on LC-MS/MS analysis of PFAS and ketone bodies.[1][13][14][15]
Conclusion: Making an Informed Decision
Both GC-MS and LC-MS/MS are powerful, reliable, and sensitive techniques for the quantification of fluorinated ketones. The choice between them is not a matter of one being universally "better," but rather which is better suited for the specific analytical task at hand.
-
Choose GC-MS for volatile and thermally stable fluorinated ketones. It offers excellent chromatographic resolution and is a robust, well-established technique.
-
Choose LC-MS/MS for non-volatile, thermally labile, or polar fluorinated ketones. It provides superior sensitivity and specificity, particularly for trace-level analysis in complex biological matrices, and often involves simpler sample preparation.
By understanding the principles, workflows, and performance characteristics of each method, researchers, scientists, and drug development professionals can confidently select and implement the optimal analytical strategy for their fluorinated ketone quantification needs, ensuring the generation of high-quality, reliable, and defensible data.
References
- 1. d-nb.info [d-nb.info]
- 2. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 3. gentechscientific.com [gentechscientific.com]
- 4. agilent.com [agilent.com]
- 5. High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. youtube.com [youtube.com]
- 9. biotage.com [biotage.com]
- 10. sisu.ut.ee [sisu.ut.ee]
- 11. diva-portal.org [diva-portal.org]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3'-Fluoro-5'-(trifluoromethyl)acetophenone
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3'-Fluoro-5'-(trifluoromethyl)acetophenone, a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment. This document is designed for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.
Hazard Profile and Disposal Rationale
Before handling disposal, it is essential to understand the inherent risks associated with this compound. This dictates the necessary precautions and the mandated disposal pathway.
Chemical Properties and Hazards:
Based on available Safety Data Sheets (SDS) for this compound and structurally similar chemicals, this compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[1]
-
Combustible Liquid : While not highly flammable, it has a flash point that requires it to be kept away from ignition sources.[2]
The presence of fluorine atoms classifies it as a halogenated organic compound .[3] This is a critical designation for waste disposal, as halogenated waste streams are treated differently from non-halogenated ones, typically via high-temperature incineration to ensure complete destruction and to manage the hazardous byproducts of combustion, such as hydrogen fluoride.[3] Mixing halogenated waste with non-halogenated solvent waste can lead to entire batches of solvent being treated under the more expensive and rigorous incineration protocol.[3]
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement (Disposal Context) |
| Skin Irritant 2 | Causes skin irritation. | GHS07 | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Eye Irritant 2A | Causes serious eye irritation. | GHS07 | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| STOT SE 3 | May cause respiratory irritation. | GHS07 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Halogenated Organic | Contains Carbon-Halogen bonds. | N/A | Must be segregated into a dedicated "Halogenated Waste" stream. |
The Five Pillars of Chemical Waste Management
All chemical waste disposal procedures are built upon a foundation of core principles designed to ensure safety and compliance. These pillars must be respected at all stages of the disposal process.
-
Identification : All waste must be accurately identified. Never dispose of unknown chemicals. Old and outdated chemicals should be treated as hazardous waste.[4]
-
Segregation : Incompatible chemicals must never be mixed in the same waste container.[5][6] Specifically, halogenated organic compounds must be kept separate from non-halogenated waste streams.[3][7]
-
Containment : Waste must be stored in appropriate, non-leaking containers that are compatible with the chemical.[4][6] The container must be kept closed except when actively adding waste.[6][7]
-
Labeling : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents, and the associated hazards.[5][6]
-
Coordination : Final disposal must be handled through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[2][6]
Step-by-Step Disposal Protocol for this compound
This protocol covers the entire lifecycle of the chemical waste, from generation at the lab bench to preparation for final pickup.
Phase 1: In-Lab Waste Collection
This phase focuses on the immediate collection of waste generated during experimental work.
Step 1.1: Designate a Satellite Accumulation Area (SAA) Establish a designated area in the lab, near the point of waste generation (e.g., inside a fume hood), for collecting the waste.[5][6] This area must be under the control of the laboratory personnel.[6]
Step 1.2: Select the Correct Waste Container
-
Compatibility : Use a clean, non-leaking container made of a material compatible with this compound. Borosilicate glass or chemically resistant high-density polyethylene (HDPE) containers are appropriate.[4] The original product container is often a suitable choice.[4]
-
Container Type : Do not use containers that previously held incompatible materials. Avoid food and beverage containers like soda bottles or milk jugs.[4]
-
Venting : Do not use a container that can build up pressure if there is any potential for gas evolution, though this is not a primary hazard for this specific compound.
-
Halogenated Waste Stream : This container must be designated exclusively for halogenated organic waste .[3] Your institution may provide pre-labeled carboys for this purpose (e.g., white carboys for halogenated solvents).[4]
Step 1.3: Segregate the Waste
-
Primary Waste : Pour neat (undiluted) this compound or solutions where it is a primary component directly into the designated halogenated waste container.
-
Contaminated Materials : Any solid materials contaminated with this chemical (e.g., silica gel, filter paper, contaminated gloves) should be collected in a separate, clearly labeled solid hazardous waste container. Do not mix liquid and solid waste.
-
Aqueous Waste : Do not mix organic waste with aqueous waste streams.
Phase 2: Waste Container Management
Proper management of the waste container while it is in the SAA is crucial to prevent accidents and ensure compliance.
Step 2.1: Label the Container Immediately Before adding the first drop of waste, affix a "Hazardous Waste" label to the container.[7] The label must include:
-
Full Chemical Name(s) : List "this compound" and any other halogenated solvents or reagents you add to this container. Do not use abbreviations or chemical formulas.[6]
-
Hazard Identification : Check boxes or write out the relevant hazards (e.g., Irritant, Combustible).[5]
-
Generator Information : Include the name of the principal investigator and the laboratory location.[5]
Step 2.2: Keep the Container Securely Closed The waste container must be sealed with a screw-top cap at all times, except when you are actively adding waste.[6][7] Do not leave a funnel in the opening of the container.[6] This prevents the release of vapors and protects against spills.
Step 2.3: Monitor Fill Level Do not overfill the container. Fill to no more than 90% capacity to allow for vapor expansion and to prevent spills during transport.[6]
Phase 3: Arranging for Final Disposal
Once the waste container is full or the project is complete, it must be removed from the laboratory by trained professionals.
Step 3.1: Request a Waste Pickup Contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup.[8] This is often done through an online request form.[4][8]
Step 3.2: Prepare for Transport Ensure the container is clean on the outside, the label is legible, and the cap is securely tightened. Place the container in a designated pickup location as instructed by EHS.
Decontamination and Disposal of Empty Containers
Empty containers that once held this compound must be properly decontaminated before disposal or reuse.
Protocol for Decontaminating Empty Containers:
-
Initial Rinse : Since this compound is not water-soluble, perform an initial rinse with a suitable organic solvent, such as acetone.[9] Pour the rinse solvent (rinsate) into your halogenated hazardous waste container .[9]
-
Secondary Rinse : Repeat the rinse with fresh acetone. Again, collect the rinsate as hazardous waste.
-
Final Rinse : A final rinse can be performed with water and a detergent.[9] This final aqueous rinse can typically be disposed of down the sanitary sewer, but confirm this with your local EHS guidelines.
-
Dry the Container : Allow the container to air dry completely in a fume hood.
-
Deface the Label : Completely remove or obliterate the original chemical label using a marker.[5] Write "EMPTY" on the container.[9]
-
Final Disposal : Once decontaminated and defaced, the container can often be disposed of as regular laboratory glass or plastic waste.[5][9]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the disposal of this compound and associated materials.
Caption: Disposal decision workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

